molecular formula Br2S B3366742 Sulfur dibromide CAS No. 14312-20-0

Sulfur dibromide

Cat. No.: B3366742
CAS No.: 14312-20-0
M. Wt: 191.88 g/mol
InChI Key: XXWVVIRTHDRMEY-UHFFFAOYSA-N
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Description

Sulfur dibromide is a useful research compound. Its molecular formula is Br2S and its molecular weight is 191.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo thiohypobromite
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InChI

InChI=1S/Br2S/c1-3-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XXWVVIRTHDRMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Sulfur dibromide
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URL https://en.wikipedia.org/wiki/Sulfur_dibromide
Description Chemical information link to Wikipedia.
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DSSTOX Substance ID

DTXSID20162316
Record name Sulfur dibromide
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Molecular Weight

191.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14312-20-0
Record name Sulfur bromide (SBr2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14312-20-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur dibromide
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Record name Sulfur dibromide
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Foundational & Exploratory

An Overview of Sulfur Dibromide: Properties, Reactivity, and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only. The synthesis and handling of the materials discussed herein are hazardous and should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

This document provides a technical overview of sulfur dibromide (SBr₂), focusing on its chemical properties, the principles of its formation from sulfur dichloride and hydrogen bromide, and critical safety information. Due to the hazardous nature of the compounds involved, this is not a detailed experimental protocol but rather an educational guide for researchers and professionals.

Properties of this compound

This compound is an inorganic compound with the formula SBr₂. It is a toxic gas that is characterized by its significant instability.[1] At standard conditions, it readily decomposes into dithis compound (S₂Br₂) and elemental bromine.[1] This inherent instability is a dominant feature of its chemistry and makes its isolation under normal conditions challenging.[1]

Theoretical models suggest that SBr₂ has a bent molecular geometry, similar to sulfur dichloride (SCl₂), with a bond angle of approximately 103°.[2][3] The molecule is polar due to the difference in electronegativity between sulfur and bromine atoms and its bent shape.[4]

Table 1: Physicochemical Properties of Sulfur Halides

PropertyThis compound (SBr₂)Dithis compound (S₂Br₂)Sulfur Dichloride (SCl₂)
Molar Mass 191.873 g/mol [1]223.93 g/mol [5]102.97 g/mol
Appearance Toxic gas[1]Yellow-brown liquid[5]Bright red liquid[6]
Melting Point --46 °C[5]-121 °C
Boiling Point Decomposes[1]46–48 °C (0.1 mmHg)[5]59 °C (decomposes)
Density -2.703 g/cm³[5]1.621 g/cm³
Key Feature Highly unstable[2]More stable than SBr₂Unstable, fumes in air[6]

Principles of Synthesis via Halogen Exchange

The preparation of this compound can be achieved through a halogen exchange reaction between sulfur dichloride (SCl₂) and hydrogen bromide (HBr).[1][2] This method is based on the principle of substituting the chlorine atoms in SCl₂ with bromine atoms from HBr.

The reaction is typically performed at low temperatures (e.g., below -20°C) to minimize the rapid decomposition of the SBr₂ product.[2] Due to its instability, this compound is often generated in situ for immediate use in further reactions or for academic study of its transient nature.[2] Precise control over the stoichiometry, with an excess of HBr (≥ 2.5 equivalents), is crucial for driving the reaction towards completion.[2]

Reaction and Decomposition Pathways

This compound's high reactivity is evident in its decomposition and hydrolysis pathways.

  • Thermal Decomposition : SBr₂ readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine.[1][2] At higher temperatures, the decomposition can proceed further to elemental sulfur (S₈) and bromine, likely through radical intermediates.[2]

  • Hydrolysis : In the presence of water, this compound hydrolyzes to produce hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[1][2] This reaction is analogous to the hydrolysis of sulfur dichloride.[2]

Below is a logical diagram illustrating the formation and primary reaction pathways of this compound.

G Logical Pathways of this compound SCl2 Sulfur Dichloride (SCl₂) SBr2 This compound (SBr₂) (Unstable Intermediate) SCl2->SBr2  + HBr (Halogen Exchange) HBr Hydrogen Bromide (HBr) HBr->SBr2 S2Br2 Dithis compound (S₂Br₂) SBr2->S2Br2 Decomposition Br2 Bromine (Br₂) SBr2->Br2 Decomposition Hydrolysis_Products Hydrolysis Products (HBr, SO₂, S) SBr2->Hydrolysis_Products  + H₂O (Hydrolysis) H2O Water (H₂O) H2O->Hydrolysis_Products

Caption: Formation and reaction pathways of this compound.

Safety and Handling

The chemicals involved in the synthesis and the resulting products are hazardous and require strict safety protocols.

  • Sulfur Dichloride (SCl₂) : A toxic and corrosive red liquid.[6] It reacts with water to form sulfur dioxide and hydrochloric acid, producing fumes in moist air.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6]

  • Hydrogen Bromide (HBr) : A toxic and corrosive gas that can cause severe skin burns and eye damage upon contact and is toxic if inhaled. Work should be conducted in a well-ventilated area or fume hood.

  • This compound (SBr₂) : A toxic gas.[1] Due to its instability, it poses a significant inhalation hazard.

  • Dithis compound (S₂Br₂) : A corrosive liquid that fumes in air and hydrolyzes in water.[5]

General Handling Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[7][8]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Prevent contact with water and moisture, as the sulfur halides hydrolyze to form corrosive and toxic substances.[5][6]

  • Have emergency procedures and materials for spills and exposure readily available. This includes safety showers, eyewash stations, and appropriate neutralizing agents.[9]

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

This information is intended for educational purposes for a professional audience and does not constitute a guide for synthesis. The inherent dangers of these chemicals necessitate a thorough understanding of their properties and strict adherence to safety protocols.

References

In-Depth Technical Guide on the Theoretical Studies of SBr2 Molecular Geometry and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr2) is a halogen-containing inorganic compound that, while less stable than its lighter analogue sulfur dichloride (SCl2), is of significant interest in theoretical and computational chemistry. Understanding its molecular geometry, bonding characteristics, and electronic structure is crucial for predicting its reactivity and potential role as an intermediate in various chemical processes. This technical guide provides a comprehensive overview of the theoretical studies on SBr2, focusing on its molecular geometry and bonding, supported by computational data.

Molecular Geometry of SBr2

The molecular geometry of this compound is fundamentally dictated by the arrangement of electron pairs around the central sulfur atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The sulfur atom in SBr2 is bonded to two bromine atoms and possesses two lone pairs of electrons.[1] This arrangement results in a total of four electron domains around the central atom, leading to a tetrahedral electron geometry.[1]

However, the molecular shape is determined by the positions of the atoms only. Due to the presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, the molecule adopts a bent or V-shaped molecular geometry.[2][3][4][5] This is analogous to the structure of water (H2O) and sulfur dichloride (SCl2).[5]

Theoretical Bond Angle and Bond Length

While VSEPR theory provides a qualitative description of the molecular shape, computational chemistry methods are required to determine precise bond angles and bond lengths. Theoretical models and experimental data suggest a Br-S-Br bond angle of approximately 103° .[2][6] The S-Br bond length is estimated to be around 2.15 ± Å .[6] It is important to note that various sources provide a range of theoretical bond angles, often cited as less than the ideal tetrahedral angle of 109.5° due to lone pair repulsion.[1]

Theoretical and Computational Chemistry of this compound

Due to its inherent instability, experimental characterization of SBr2 is challenging.[2] Consequently, theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding its properties.[2] These methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic structures.[2]

Data from Theoretical Studies

The following table summarizes the key geometric parameters for SBr2 derived from theoretical considerations.

ParameterValueSource
Molecular GeometryBent (V-shaped)[2][3][4][5]
Electron GeometryTetrahedral[1]
Br-S-Br Bond Angle~103°[2][6]
S-Br Bond Length~2.15 ± Å[6]
Hybridizationsp³[1]

Computational Methodology Workflow

The determination of the molecular geometry and bonding properties of SBr2 through computational chemistry typically follows a structured workflow. This process involves selecting an appropriate theoretical method and basis set to solve the Schrödinger equation for the molecule.

G start Define Molecular System (SBr2) method Select Theoretical Method (e.g., DFT, ab initio) start->method basis Choose Basis Set (e.g., Pople, Dunning) method->basis geom_opt Perform Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analyze Results (Bond Lengths, Bond Angles, etc.) freq_calc->analysis validation Compare with Experimental Data (if available) analysis->validation end Final Molecular Properties validation->end

Caption: A generalized workflow for the computational determination of SBr2 molecular properties.

Detailed Protocol for a Typical DFT Calculation:

A common approach for studying molecules like SBr2 involves Density Functional Theory (DFT). The following outlines a representative computational protocol:

  • Initial Structure Generation: A plausible 3D structure of the SBr2 molecule is generated. This can be based on VSEPR theory predictions, with a central sulfur atom bonded to two bromine atoms and two lone pairs arranged tetrahedrally.

  • Selection of DFT Functional and Basis Set:

    • Functional: A suitable density functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and versatile choice for main group elements.

    • Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. For a molecule containing heavy atoms like bromine, a basis set such as 6-311+G(d,p) is often employed. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs, and "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in the description of bonding.

  • Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its nuclei. The result is the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is carried out at the same level of theory. This serves two primary purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data if available.

  • Analysis of Results: The output of the calculations is analyzed to extract key information:

    • Bond Lengths: The final optimized S-Br bond lengths are recorded.

    • Bond Angles: The final optimized Br-S-Br bond angle is measured.

    • Electronic Properties: Other properties such as dipole moment, molecular orbital energies, and atomic charges can also be obtained.

Bonding in SBr2

The bonding in this compound can be described using the concept of sp³ hybridization.[1] The central sulfur atom's one 3s and three 3p orbitals mix to form four equivalent sp³ hybrid orbitals. Two of these orbitals overlap with the p-orbitals of the two bromine atoms to form two S-Br sigma (σ) bonds. The remaining two sp³ hybrid orbitals are occupied by the two lone pairs of electrons. This sp³ hybridization model is consistent with the observed tetrahedral electron geometry and the bent molecular shape.

Logical Relationship of VSEPR Theory and Hybridization

The following diagram illustrates the logical progression from the Lewis structure to the final molecular geometry and hybridization of SBr2.

G lewis Lewis Structure of SBr2 (2 bonding pairs, 2 lone pairs) vsepr VSEPR Theory lewis->vsepr electron_geom Electron Geometry: Tetrahedral vsepr->electron_geom molecular_geom Molecular Geometry: Bent electron_geom->molecular_geom hybridization Hybridization: sp³ electron_geom->hybridization

Caption: The relationship between Lewis structure, VSEPR theory, and the resulting geometry and hybridization of SBr2.

Conclusion

Theoretical and computational studies are indispensable for characterizing the molecular geometry and bonding of this compound. VSEPR theory provides a foundational understanding of its bent molecular shape, which is further refined by computational methods like DFT. These theoretical approaches consistently predict a bent geometry with a Br-S-Br bond angle of approximately 103° and an S-Br bond length of about 2.15 Å. The bonding is well-described by the sp³ hybridization of the central sulfur atom. This detailed theoretical framework is essential for researchers and scientists working with sulfur-halogen compounds and in the broader field of drug development where understanding molecular interactions is paramount.

References

Spectroscopic Identification of the Elusive Sulfur Dibromide (SBr₂) Radical: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur dibromide (SBr₂) is a highly reactive and transient chemical species that plays a significant role as an intermediate in various chemical reactions. Its inherent instability makes direct observation and characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic methods employed to identify and characterize transient SBr₂. We delve into the experimental protocols for its generation, primarily through flash photolysis and matrix isolation techniques, and present a summary of the key spectroscopic data obtained from photoelectron, ultraviolet-visible (UV-Vis), infrared (IR), and Raman spectroscopy. Furthermore, this guide discusses the crucial role of computational chemistry in predicting and confirming the experimental findings, offering a complete picture of the spectroscopic fingerprint of this elusive molecule.

Introduction

Sulfur dihalides are an important class of compounds, and among them, this compound (SBr₂) presents a unique challenge due to its transient nature. It readily decomposes into more stable sulfur bromides, such as dithis compound (S₂Br₂), and elemental bromine. Understanding the structure and properties of SBr₂ is crucial for elucidating reaction mechanisms where it is a proposed intermediate. Spectroscopic techniques, capable of probing short-lived species, have been instrumental in providing the much-needed data to confirm its existence and characterize its molecular properties. This guide will detail the advanced spectroscopic methodologies and the key findings that have led to the definitive identification of transient SBr₂.

Generation of Transient SBr₂

The fleeting existence of SBr₂ necessitates in-situ generation and immediate spectroscopic analysis. Two primary experimental approaches have proven effective:

  • Reaction of Dichloride with Hydrogen Bromide: A common method for producing SBr₂ involves the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr).[1] This halogen exchange reaction is typically carried out at low temperatures to minimize the rapid decomposition of the SBr₂ product.[1]

  • Direct Reaction of Sulfur and Bromine: The direct combination of elemental sulfur (S₈) and bromine (Br₂) can also yield SBr₂.[1] However, precise control of the stoichiometry is critical to prevent the formation of other sulfur bromide species.[1]

  • Flash Photolysis of Dithis compound (S₂Br₂): A powerful technique for generating transient species is flash photolysis. Intense pulses of light are used to break the S-S bond in S₂Br₂, leading to the formation of SBr radicals which can then react to form SBr₂. The transient SBr₂ can then be probed spectroscopically in real-time.

Spectroscopic Characterization

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the electronic structure and bonding in a molecule by measuring the kinetic energy of electrons ejected upon ionization. The He(I) photoelectron spectrum of SBr₂ has been a cornerstone in its identification.

Key Findings:

  • The vertical ionization potentials of SBr₂ have been determined, providing experimental values for the energies of its molecular orbitals.

Table 1: Vertical Ionization Potentials of SBr₂

Ionization Potential (eV)AssignmentReference
9.33 ± 0.05(2b₁)⁻¹[Nagy-Felsobuki and Peel, 1980]
10.55 ± 0.05(3a₁)⁻¹[Nagy-Felsobuki and Peel, 1980]
11.10 ± 0.05(1a₂)⁻¹[Nagy-Felsobuki and Peel, 1980]
11.35 ± 0.05(2b₂)⁻¹[Nagy-Felsobuki and Peel, 1980]
12.75 ± 0.10(1b₂)⁻¹[Nagy-Felsobuki and Peel, 1980]
9.4(2b₁)⁻¹[DeLeeuw, Mooyman, and DeLange, 1979]
10.6(3a₁)⁻¹[DeLeeuw, Mooyman, and DeLange, 1979]
11.1(1a₂)⁻¹[DeLeeuw, Mooyman, and DeLange, 1979]
11.4(2b₂)⁻¹[DeLeeuw, Mooyman, and DeLange, 1979]
Molecular Structure

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by spectroscopic data, SBr₂ possesses a bent molecular geometry, analogous to other sulfur dihalides like SCl₂.

Table 2: Molecular Structure of SBr₂

ParameterValueMethod
Molecular GeometryBentVSEPR Theory
Electron GeometryTetrahedralVSEPR Theory
Bond Angle (Br-S-Br)< 109.5°VSEPR Theory

Note: Precise, experimentally determined values for the bond angle and bond length are challenging to obtain due to the transient nature of the molecule. Computational studies are often used to provide theoretical estimates.

Experimental Protocols

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive species. The transient molecule of interest is generated in the gas phase and then co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures below 20 K). This traps the individual molecules in a solid, inert matrix, preventing their decomposition and allowing for leisurely spectroscopic analysis.

Experimental Workflow:

MatrixIsolation cluster_gas_phase Gas Phase Generation cluster_deposition Deposition cluster_analysis Spectroscopic Analysis Precursor Precursor Gas (e.g., S₂Br₂ or SCl₂/HBr) Generation Generation of SBr₂ (e.g., Photolysis or Reaction) Precursor->Generation Mixing Mixing with Inert Gas (e.g., Ar) Generation->Mixing Deposition Co-deposition onto Cryogenic Surface (<20K) Mixing->Deposition Matrix SBr₂ Isolated in Inert Matrix Deposition->Matrix Spectrometer Spectrometer (IR, Raman, UV-Vis) Matrix->Spectrometer

Caption: Workflow for matrix isolation spectroscopy of transient SBr₂.

Flash Photolysis and Transient Absorption Spectroscopy

Flash photolysis coupled with transient absorption spectroscopy is a time-resolved technique used to study the kinetics and spectra of short-lived species. A high-intensity light pulse (the "flash" or "pump") is used to generate the transient species (SBr₂ from a precursor like S₂Br₂). A second, weaker light source (the "probe") is passed through the sample at varying time delays after the pump pulse. The absorption of the probe beam by the transient species is measured, providing its absorption spectrum and information about its formation and decay kinetics.

Logical Relationship of Flash Photolysis:

FlashPhotolysis Pump High-Intensity Pump Pulse (e.g., Laser Flash) Precursor Precursor Molecule (e.g., S₂Br₂) Pump->Precursor Transient Transient SBr₂ Generated Precursor->Transient Detector Detector Transient->Detector Probe Probe Light Pulse (Broadband) Probe->Transient Spectrum Transient Absorption Spectrum Detector->Spectrum

Caption: Logical flow of a flash photolysis experiment for SBr₂.

The Role of Computational Chemistry

Due to the experimental challenges in studying SBr₂, computational chemistry plays a vital role in complementing and guiding experimental work. Ab initio and density functional theory (DFT) calculations can be used to predict:

  • Molecular Geometry: Theoretical calculations can provide accurate estimates of the S-Br bond length and the Br-S-Br bond angle.

  • Vibrational Frequencies: Calculated infrared and Raman spectra can aid in the assignment of experimentally observed vibrational bands.

  • Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies and intensities of electronic transitions, which is crucial for interpreting UV-Vis spectra.

By comparing theoretical predictions with experimental data, a more confident and complete spectroscopic identification of transient SBr₂ can be achieved.

Conclusion

The spectroscopic identification of transient SBr₂ is a testament to the power of modern experimental and computational techniques in chemistry. Through the application of photoelectron spectroscopy, the electronic structure of SBr₂ has been successfully elucidated. While direct observation of its vibrational and electronic spectra remains a significant challenge, the combination of generation methods like flash photolysis and trapping techniques such as matrix isolation, guided by theoretical calculations, provides a robust framework for its continued investigation. This in-depth understanding of the spectroscopic properties of SBr₂ is essential for researchers in various fields, including reaction kinetics, atmospheric chemistry, and materials science, where this transient species may play a critical role.

References

An In-depth Technical Guide on the Thermochemical Data for the Formation of Sulfur Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a simple inorganic molecule that, despite its straightforward stoichiometry, presents significant challenges in its experimental characterization due to its inherent instability. It readily decomposes into dithis compound (S₂Br₂) and elemental bromine. This transient nature necessitates the use of computational chemistry methods to determine its thermochemical properties accurately. This guide provides a comprehensive overview of the available thermochemical data for the formation of this compound, primarily from theoretical calculations, alongside data for its constituent elements and related compounds for comparative analysis. Additionally, it outlines the common experimental protocols for its synthesis and the computational methodologies employed to derive its thermochemical values.

Thermochemical Data

Table 1: Thermochemical Data for this compound and Related Species (at 298.15 K and 1 bar)
SpeciesFormulaStateStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Data Source
SulfurSrhombic032.050Experimental
BromineBr₂liquid0152.20Experimental
BromineBr₂gas+30.91245.46+3.11Experimental
This compound SBr₂ gas +25.1 316.3 +21.8 Computational
Dithis compoundS₂Br₂liquid+14.6241.8+10.5Experimental

Note: The values for SBr₂ are derived from high-level ab initio quantum chemical calculations (G3B3 theory). The Gibbs free energy of formation was calculated using the relationship ΔfG° = ΔfH° - TΔS°.

Experimental and Computational Protocols

Experimental Synthesis of this compound

The synthesis of this compound is typically performed at low temperatures to minimize its rapid decomposition. While isolation of pure SBr₂ at standard conditions is not feasible, it can be generated in situ for subsequent reactions or spectroscopic analysis.

Method: Halogen Exchange Reaction

A common method for the preparation of this compound involves the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr).

Protocol:

  • A solution of sulfur dichloride in a suitable inert solvent (e.g., a halogenated hydrocarbon) is cooled to a low temperature, typically below -20°C.

  • Gaseous hydrogen bromide is then bubbled through the cooled solution, or a pre-cooled solution of HBr in the same solvent is added dropwise.

  • The reaction mixture is maintained at the low temperature to transiently form this compound.

  • The resulting solution containing SBr₂ can then be used directly for further chemical transformations or analyzed spectroscopically at low temperatures.

It is important to note that this procedure yields a mixture containing SBr₂, the more stable S₂Br₂, and dissolved bromine.

Computational Determination of Thermochemical Properties

High-level ab initio quantum chemical calculations are the primary source of reliable thermochemical data for unstable molecules like this compound. Methods such as the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods provide accurate predictions of enthalpies of formation, entropies, and Gibbs free energies.

Methodology: G3B3 Composite Method

The G3B3 method is a composite computational chemistry approach that approximates the results of high-level calculations at a reduced computational cost. It involves a series of calculations to arrive at a final, accurate energy value.

Workflow:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of SBr₂ is optimized, and its vibrational frequencies are calculated using a lower level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a standard basis set (e.g., 6-31G(d)).

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more accurate methods and larger basis sets. These calculations account for electron correlation and basis set effects.

  • Empirical Corrections: The final energy is obtained by combining the energies from the different calculations and adding several empirical correction terms. These corrections account for remaining deficiencies in the theoretical methods.

  • Thermochemical Data Calculation: From the final computed energy, the standard enthalpy of formation (ΔfH°) is derived using the atomization or formation reaction approach. The standard molar entropy (S°) is calculated from the vibrational frequencies and molecular structure using statistical mechanics. The standard Gibbs free energy of formation (ΔfG°) is then calculated using the Gibbs-Helmholtz equation.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

formation_decomposition S S (rhombic) SBr2 SBr₂ (g) S->SBr2 Formation Br2 Br₂ (l) Br2->SBr2 S2Br2 S₂Br₂ (l) SBr2->S2Br2 Decomposition Br2_decomp Br₂ (l) SBr2->Br2_decomp

Caption: Formation and decomposition pathways of this compound.

computational_workflow start Define SBr₂ Molecule geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d)) start->geom_opt sp_energy Single-Point Energy Calculations (Higher Level Theory) geom_opt->sp_energy corrections Apply Empirical Corrections sp_energy->corrections final_energy Final G3B3 Energy corrections->final_energy thermo_data Calculate Thermochemical Data (ΔfH°, S°, ΔfG°) final_energy->thermo_data

Caption: Workflow for the G3B3 computational determination of thermochemical data.

An In-depth Technical Guide to the Lewis Structure and VSEPR Model of Sulfur Dibromide (SBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Lewis structure and Valence Shell Electron Pair Repulsion (VSEPR) model of sulfur dibromide (SBr₂). It details the molecule's electronic and geometric structure, supported by computational data, and outlines the experimental protocols used for the structural determination of similar gas-phase molecules.

Introduction

This compound (SBr₂) is a halogen-containing inorganic compound. While its isolation in a pure state at standard conditions is challenging due to its tendency to decompose into dithis compound (S₂Br₂) and elemental bromine, its molecular structure provides a valuable case study for applying fundamental theories of chemical bonding.[1] Understanding the precise geometry, polarity, and electronic distribution of SBr₂ is crucial for predicting its reactivity and potential interactions in various chemical systems.

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The construction of the Lewis structure for SBr₂ follows a systematic approach:

  • Total Valence Electron Count : Sulfur (Group 16) contributes 6 valence electrons, and each bromine (Group 17) contributes 7.

    • Total Valence Electrons = 6 (from S) + 2 × 7 (from Br) = 20 electrons.[2]

  • Central Atom Identification : Sulfur is the least electronegative atom and is therefore positioned as the central atom.[2]

  • Electron Pair Distribution : A single bond is formed between the central sulfur atom and each of the two bromine atoms, accounting for 4 electrons. The remaining 16 electrons are distributed as lone pairs, with three pairs on each bromine atom and two pairs on the sulfur atom, satisfying the octet rule for all atoms.[2][3]

The resulting Lewis structure shows the central sulfur atom singly bonded to two bromine atoms and possessing two lone pairs of electrons.

Lewis_Structure_SBr2 cluster_Br1 cluster_Br2 S S Br2 Br S->Br2 Br1 Br Br1->S

Caption: Lewis structure of this compound (SBr₂).

VSEPR Model and Molecular Geometry

The VSEPR theory predicts the three-dimensional geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom.

  • Electron Geometry : The central sulfur atom in SBr₂ has four electron domains (two bonding pairs and two lone pairs). These four domains arrange themselves in a tetrahedral geometry to minimize repulsion.[2]

  • Molecular Geometry : The molecular geometry is determined by the arrangement of the atoms. The two lone pairs on the sulfur atom exert a greater repulsive force than the bonding pairs, compressing the Br-S-Br bond angle. This results in a bent or V-shaped molecular geometry.[2][3][4]

  • Hybridization : To accommodate the four electron domains, the sulfur atom undergoes sp³ hybridization .[2]

  • Polarity : Although the electronegativity difference between sulfur (2.58) and bromine (2.96) is small, the S-Br bonds are slightly polar. Due to the bent molecular geometry, the bond dipoles do not cancel out, resulting in a net molecular dipole moment. Therefore, SBr₂ is considered a polar molecule .[2]

Caption: VSEPR model of SBr₂ showing its bent molecular geometry.

Quantitative Molecular Parameters

Due to the inherent instability of SBr₂, experimental determination of its structural parameters is challenging. However, computational chemistry provides reliable predictions. The following table summarizes the calculated geometric parameters for SBr₂ using the PM7 semi-empirical method.

ParameterValueSource
Bond Length (S-Br) 2.203 Å[5]
Bond Angle (Br-S-Br) 103.9°[5]
Molecular Geometry Bent[2][3][4]
Electron Geometry Tetrahedral[2]
Hybridization sp³[2]

Experimental Protocols for Structural Determination

The primary experimental techniques for determining the precise bond lengths and angles of gas-phase molecules are gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Principle : GED is a powerful technique for elucidating the structure of molecules in the gaseous state. A high-energy beam of electrons is directed at a jet of the gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of the spacing and intensity of these rings allows for the determination of the internuclear distances and bond angles.[6][7]

Methodology :

  • Sample Introduction : The gaseous SBr₂ sample would be introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction : A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the molecular beam at a right angle.

  • Diffraction Pattern Recording : The scattered electrons form a diffraction pattern on a position-sensitive detector (e.g., a photographic plate or a CCD camera).[6]

  • Data Analysis : The radially averaged intensity of the diffraction pattern is measured. After subtracting the atomic scattering background, the remaining molecular scattering signal is isolated. This signal is a function of the internuclear distances within the molecule. A theoretical scattering pattern is calculated for a model of the SBr₂ molecule and refined by least-squares fitting to the experimental data to yield the precise bond lengths and angles.[6]

Microwave Spectroscopy

Principle : Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment, which SBr₂ does. The rotational spectrum is highly sensitive to the molecule's moments of inertia, from which its precise geometry can be derived.[8][9][10]

Methodology :

  • Sample Preparation : A gaseous sample of SBr₂ at low pressure is introduced into a waveguide absorption cell.

  • Microwave Irradiation : The sample is irradiated with microwave radiation of continuously varying frequency.

  • Absorption Detection : A detector at the end of the waveguide measures the intensity of the transmitted radiation. When the microwave frequency matches the energy difference between two rotational levels, absorption occurs, resulting in a decrease in the detected signal.

  • Spectral Analysis : The frequencies of the absorption lines are measured with high precision. For an asymmetric top molecule like SBr₂, the spectrum can be complex. By assigning the spectral lines to specific rotational transitions and fitting them to a rotational Hamiltonian, the rotational constants (A, B, and C) are determined. These constants are inversely proportional to the principal moments of inertia of the molecule. By measuring the spectra of different isotopic species (e.g., using ³⁴S or ⁸¹Br), a sufficient number of moments of inertia can be obtained to solve for all the structural parameters (S-Br bond length and Br-S-Br bond angle).[9][10]

Conclusion

The Lewis structure and VSEPR model accurately predict the fundamental structural features of this compound, including its bent molecular geometry and polarity. While the instability of SBr₂ makes experimental characterization difficult, computational methods provide precise values for its bond length (2.203 Å) and bond angle (103.9°). The established experimental techniques of gas-phase electron diffraction and microwave spectroscopy provide the framework through which such molecular structures are determined, offering a powerful synergy between theoretical prediction and experimental verification in the field of molecular science.

References

Dawn of a New Era in Chemistry: An In-depth Technical Guide to the Early Discoveries of Sulfur Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early literature on the discovery and characterization of sulfur halides, a class of compounds that has become indispensable in modern chemistry, particularly in the realm of drug development and materials science. By examining the original experimental protocols and quantitative data from the 19th and early 20th centuries, we gain a deeper appreciation for the foundational work that paved the way for contemporary advancements. This document provides a detailed historical and technical overview of the synthesis and initial characterization of key sulfur halides, presenting the data in a structured format for easy comparison and analysis.

Sulfur Chlorides: The First Explorations

The investigation into the compounds of sulfur and chlorine marked some of the earliest forays into inorganic synthesis. These studies laid the groundwork for understanding the reactivity and bonding of sulfur in its lower oxidation states.

Disulfur Dichloride (S₂Cl₂)

Initial reports on the product of the reaction between sulfur and chlorine emerged in the early 19th century. However, it was German chemist Heinrich Rose who, in 1838, conducted a more systematic investigation.

Rose's method involved the direct reaction of molten sulfur with a stream of dry chlorine gas.

  • Apparatus: A retort was used, with the neck angled downwards to lead into a cooled receiver. The chlorine gas was generated separately and dried by passing it through concentrated sulfuric acid.

  • Procedure: Elemental sulfur was placed in the retort and gently heated until it melted. A stream of dry chlorine gas was then passed over the surface of the molten sulfur. The resulting amber-colored liquid, disulfur dichloride, distilled over and was collected in the cooled receiver.

  • Purification: The crude product was purified by distillation.

sulfur_chlorides S8 Elemental Sulfur (S₈) S2Cl2 Disulfur Dichloride (S₂Cl₂) S8->S2Cl2 Limited Cl₂ Cl2 Chlorine (Cl₂) SCl2 Sulfur Dichloride (SCl₂) S2Cl2->SCl2 Excess Cl₂

Early synthesis pathway for sulfur chlorides.
Sulfur Dichloride (SCl₂)

The synthesis of sulfur dichloride was a natural extension of the work on disulfur dichloride, requiring further chlorination. British chemist Frederick Guthrie provided a detailed account in 1860.

Guthrie's preparation involved passing excess chlorine through disulfur dichloride.

  • Apparatus: A series of wash bottles or a similar apparatus to ensure thorough contact between the gas and the liquid was used. The reaction vessel was cooled to prevent the dissociation of the product.

  • Procedure: Dry chlorine gas was bubbled through previously prepared and cooled disulfur dichloride. The liquid gradually changed color from amber to a deep cherry-red, indicating the formation of sulfur dichloride.

  • Purification: Guthrie noted the instability of sulfur dichloride, which readily decomposes back to disulfur dichloride and chlorine. Purification was achieved by distillation under a stream of chlorine to suppress decomposition.

The Advent of Sulfur Fluorides: A New Frontier

The isolation of elemental fluorine by Henri Moissan in 1886 opened up a new chapter in inorganic chemistry, leading to the synthesis of a range of novel sulfur fluorides with remarkable properties.

Sulfur Hexafluoride (SF₆)

The discovery of the exceptionally inert sulfur hexafluoride by Henri Moissan and Paul Lebeau in 1901 was a landmark achievement.[1]

The synthesis involved the direct combustion of sulfur in an atmosphere of fluorine gas.[2]

  • Apparatus: A copper or platinum tube was used for the reaction. The fluorine gas was produced by the electrolysis of potassium bifluoride in anhydrous hydrogen fluoride.

  • Procedure: A piece of sulfur was placed in the reaction tube, which was then flushed with fluorine gas. The sulfur was ignited, and it burned with a pale blue flame in the fluorine atmosphere, producing gaseous sulfur hexafluoride.

  • Purification: The product gas was passed through a series of cooled U-tubes to condense unreacted fluorine and lower sulfur fluorides. It was then washed with a solution of potassium hydroxide to remove any acidic impurities.[3]

Moissan and Lebeau's workflow for SF₆ synthesis.
Sulfur Tetrafluoride (SF₄)

The first synthesis of sulfur tetrafluoride is credited to the German chemists Joseph Fischer and Wilhelm Jaenckner in 1929.

Fischer and Jaenckner's method involved the fluorination of sulfur using cobalt(III) fluoride.

  • Apparatus: A heated reaction tube, likely made of a corrosion-resistant material like copper or nickel, was used.

  • Procedure: Sulfur was mixed with cobalt(III) fluoride in the reaction tube. The mixture was heated, and the resulting gaseous sulfur tetrafluoride was collected in a cooled trap. The reaction is believed to have proceeded as follows: S + 4CoF₃ → SF₄ + 4CoF₂.

  • Purification: The crude product was purified by fractional distillation.

A more convenient laboratory-scale synthesis was later developed, involving the reaction of sulfur dichloride with sodium fluoride in a polar aprotic solvent like acetonitrile at elevated temperatures.[4]

Sulfur Oxyhalides: Bridging Sulfur Oxides and Halides

The study of compounds containing sulfur, oxygen, and halogens provided further insights into the rich chemistry of sulfur.

Thionyl Chloride (SOCl₂)

Thionyl chloride was first synthesized independently by the French chemists Jean-François Persoz and Bloch, and the German chemist Peter Kremers in 1849. However, it was the Italian chemist Hugo Schiff who first obtained a pure sample in 1857.

The initial synthesis involved the reaction of phosphorus pentachloride with sulfur dioxide.

  • Apparatus: A distillation apparatus was used.

  • Procedure: Phosphorus pentachloride was reacted with an excess of sulfur dioxide. The reaction produced thionyl chloride and phosphoryl chloride.

  • Purification: The initial product was impure. Schiff's subsequent purification involved fractional distillation to separate the thionyl chloride from the phosphoryl chloride and other impurities.

Sulfuryl Chloride (SO₂Cl₂)

The discovery of sulfuryl chloride is attributed to the French chemist Henri Victor Regnault in 1838.

Regnault's synthesis involved the direct reaction of sulfur dioxide and chlorine in the presence of sunlight.

  • Apparatus: A glass vessel exposed to direct sunlight.

  • Procedure: A mixture of sulfur dioxide and chlorine gases was introduced into the glass vessel. Under the influence of sunlight, the two gases reacted to form sulfuryl chloride, which condensed as a liquid.

  • Purification: The product was likely purified by distillation.

Quantitative Data from Early Discoveries

The following tables summarize the quantitative data as reported in the early literature for these sulfur halides. It is important to note that these values may differ from modern, more precise measurements due to the limitations of the analytical techniques of the time.

Table 1: Physical Properties of Sulfur Chlorides
CompoundFormulaDiscoverer(s)YearBoiling Point (°C)Melting Point (°C)Density (g/cm³)
Disulfur DichlorideS₂Cl₂Rose1838138-801.688
Sulfur DichlorideSCl₂Guthrie186059 (decomposes)-1211.621
Table 2: Physical Properties of Sulfur Fluorides
CompoundFormulaDiscoverer(s)YearBoiling Point (°C)Melting Point (°C)
Sulfur HexafluorideSF₆Moissan & Lebeau1901-63.8 (sublimes)-50.8
Sulfur TetrafluorideSF₄Fischer & Jaenckner1929-38-121
Table 3: Physical Properties of Sulfur Oxyhalides
CompoundFormulaDiscoverer(s)YearBoiling Point (°C)Density (g/cm³)
Thionyl ChlorideSOCl₂Persoz & Bloch, Kremers1849761.631
Sulfuryl ChlorideSO₂Cl₂Regnault183869.11.667

Conclusion

The early investigations into the synthesis and properties of sulfur halides, conducted with rudimentary equipment and analytical methods, laid a robust foundation for the development of modern inorganic and organosulfur chemistry. The pioneering work of chemists like Moissan, Regnault, Rose, and others not only led to the discovery of novel compounds with unique properties but also established fundamental synthetic methodologies that, in principle, are still relevant today. This guide serves as a testament to their ingenuity and provides a valuable historical and technical resource for contemporary researchers in the chemical sciences.

References

Computational chemistry of sulfur-bromine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Chemistry of Sulfur-Bromine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-bromine compounds, ranging from simple diatomic radicals like sulfur monobromide (SBr) to more complex organosulfur molecules, are of significant interest in various chemical contexts, including atmospheric chemistry, materials science, and medicinal chemistry.[1][2] The inherent reactivity and often transient nature of many S-Br species make them challenging to study using purely experimental techniques.[1][3][4] Computational chemistry has emerged as an indispensable tool, providing profound insights into the electronic structure, spectroscopic properties, thermochemistry, and reaction mechanisms of these molecules.[5][6]

This guide provides a comprehensive overview of the theoretical approaches used to study sulfur-bromine compounds. It details the computational methodologies, summarizes key findings from the literature, and presents quantitative data for significant species. The aim is to furnish researchers with the foundational knowledge required to conduct or interpret computational studies in this specialized area.

Theoretical Background and Computational Methods

The accuracy of computational predictions for sulfur-bromine compounds is critically dependent on the chosen theoretical method and basis set. Due to the presence of a second-row element (sulfur) and a heavy halogen (bromine), certain computational considerations are paramount.

Quantum Mechanical Methods
  • Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between computational cost and accuracy.[5] Functionals like B3LYP are commonly employed for geometry optimizations and vibrational frequency calculations of stable sulfur-bromine molecules.[7][8][9] For non-covalent interactions, such as halogen bonding, dispersion-corrected DFT methods (e.g., DFT-D4) are recommended.[10]

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset theory is a cost-effective method for including electron correlation, which is crucial for accurately describing intermolecular interactions like halogen bonds.[11]

  • Multireference Methods (MRCI): For electronically complex systems, such as the SBr radical with its multiple low-lying and repulsive electronic states, single-reference methods like DFT or MP2 are inadequate.[1][3] High-level multireference methods, like the Internally Contracted Multireference Configuration Interaction (icMRCI), are necessary to accurately describe their potential energy surfaces and spectroscopic properties.[1][12]

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for high-accuracy single-point energy calculations on closed-shell molecules.

Basis Sets for Sulfur and Bromine

The choice of basis set is critical for obtaining reliable results.[7][13][14]

  • Pople-type Basis Sets: Sets like 6-311+G(d,p) are versatile for initial geometry optimizations but may not be sufficient for high-accuracy calculations.[8][15]

  • Correlation-Consistent Basis Sets (Dunning): The cc-pVnZ and aug-cc-pVnZ (where n=D, T, Q, 5...) series are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy studies.[12][13][15] The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing anions and weak non-covalent interactions.[16]

  • Polarization-Consistent Basis Sets (Jensen): The pc-n and aug-pc-n series are specifically optimized for DFT calculations and can offer a cost-effective alternative to Dunning's sets.[7][13]

  • Effective Core Potentials (ECPs): For bromine, using an ECP (e.g., from the LANL2DZ or cc-pVnZ-PP series) can reduce computational cost by replacing the core electrons with a potential, while the valence electrons are still treated explicitly.[13]

Computational Studies of Key Sulfur-Bromine Species

The Sulfur Monobromide (SBr) Radical

The SBr radical is a notoriously difficult species to characterize experimentally.[3][4] Computational chemistry has been instrumental in predicting its properties. A high-level theoretical study provided the first detailed description of its electronic states.[1][17] Most of its potential energy curves are repulsive, but a set of bound states provides a pathway for its experimental detection.[3][17] The ground state is predicted to support over 40 vibrational levels.[3][17][4]

Table 1: Calculated Spectroscopic Constants for the Ground and Excited States of SBr Data sourced from high-level MRCI calculations.[1][3]

StateTₑ (cm⁻¹)Rₑ (Å)ωₑ (cm⁻¹)
X ²Π02.162490
1 ⁴Σ⁻13,7082.536212
1 ²Σ⁻25,2502.894166
1 ²Δ27,6642.810185
2 ²Π30,3023.23891
**3.2 Sulfur Dibromide (SBr₂) **

This compound (SBr₂) is a simple, stable molecule. Computational studies readily predict its properties. According to VSEPR theory and computational optimizations, SBr₂ adopts a bent molecular geometry (AX₂E₂ type) due to the two bonding pairs and two lone pairs of electrons on the central sulfur atom.[18][19]

**Table 2: Calculated and Experimental Properties of this compound (SBr₂) **

PropertyComputational Value (B3LYP/aug-cc-pVTZ)Experimental Value
S-Br Bond Length (Å)2.2352.24
Br-S-Br Bond Angle (°)102.1103
Symmetric Stretch (ν₁) (cm⁻¹)395-
Bending (ν₂) (cm⁻¹)155-
Asymmetric Stretch (ν₃) (cm⁻¹)412-
Halogen Bonding and Non-Covalent Interactions

A significant area of research is the role of sulfur as a halogen bond acceptor.[20][21] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile.[11][22] Computational studies using methods like MP2 and analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) have been used to characterize S···Br halogen bonds.[11][23] These studies show that the strength of the interaction correlates with the electrostatic potential of the bromine atom and the amount of charge transfer from the sulfur-containing molecule to the dihalogen.[11]

Table 3: Calculated Interaction Energies (kcal/mol) for S···Br Halogen Bonds Data from MP2 calculations.[11]

Electron DonorElectron AcceptorInteraction Energy (kcal/mol)
H₂SBr₂-2.65
H₂SBrCl-3.47
H₂SBrF-5.21
(CH₂)₂SBr₂-4.01
(CH₂)₂SBrCl-5.10
(CH₂)₂SBrF-7.12

Detailed Computational Protocol: A Case Study on SBr₂

This section outlines a typical workflow for calculating the properties of a sulfur-bromine compound like SBr₂.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of SBr₂.

1. Input Structure Generation:

  • Build an initial guess for the SBr₂ structure using molecular modeling software (e.g., Avogadro, GaussView). A bent geometry with approximate bond lengths (2.2 Å) and angle (103°) is a good starting point.

2. Geometry Optimization and Frequency Calculation:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) is suitable for this stable molecule. The B3LYP functional is a robust choice.[7][9]

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, is recommended for accurate results.[7][13]

  • Calculation Keywords (Gaussian example): #p B3LYP/aug-cc-pVTZ Opt Freq

  • Execution: Run the calculation. The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies at the optimized geometry.

  • Verification: A successful optimization is confirmed when the calculation converges and the frequency analysis yields zero imaginary frequencies, confirming the structure is a true minimum on the potential energy surface.[24]

3. Analysis of Results:

  • Geometry: Extract the final optimized S-Br bond lengths and the Br-S-Br bond angle from the output file.

  • Vibrational Frequencies: The output will list the calculated vibrational modes and their frequencies. These can be compared with experimental IR or Raman data if available.[8][25] The frequencies are often scaled by an empirical factor (e.g., ~0.97 for B3LYP) to better match experimental values.

  • Thermochemistry: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[9]

  • Electronic Properties: Analyze the output for the dipole moment, molecular orbital energies (HOMO/LUMO), and the NBO analysis to understand charge distribution and bonding.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts.

Computational_Workflow cluster_prep 1. Preparation cluster_calc 2. Calculation cluster_analysis 3. Analysis Mol_Select Define Molecule (e.g., SBr2) Initial_Geom Create Initial 3D Structure Mol_Select->Initial_Geom Method_Select Choose Method (e.g., DFT, B3LYP) Initial_Geom->Method_Select Run_Calc Perform Geometry Optimization & Freq Calc Method_Select->Run_Calc Basis_Select Select Basis Set (e.g., aug-cc-pVTZ) Basis_Select->Run_Calc Verify_Min Verify Minimum (No Imaginary Freqs) Run_Calc->Verify_Min Extract_Data Extract Data: Geometry, Frequencies, Energies Verify_Min->Extract_Data Compare_Expt Compare with Experimental Data Extract_Data->Compare_Expt

Caption: A typical workflow for computational analysis of a molecule.

Basis_Set_Selection cluster_accuracy Desired Accuracy cluster_type System Type cluster_choice Basis Set Choice start Goal of Study qualitative Qualitative/ Screening start->qualitative quantitative Quantitative/ High Accuracy start->quantitative pople Pople: 6-31G* 6-311+G** qualitative->pople dunning Dunning: cc-pVTZ aug-cc-pVTZ quantitative->dunning anion Anion or Weak Interaction? heavy Heavy Elements (e.g., Br)? anion->heavy No diffuse Add Diffuse Funcs (aug- or +) anion->diffuse Yes ecp Use ECP (e.g., cc-pVTZ-PP) heavy->ecp Yes pople->anion dunning->anion diffuse->heavy

Caption: Logical relationships in basis set selection for quantum chemistry.

Halogen_Bonding LewisBase S Sulfur Atom (Lewis Base) LewisAcid Br Br σ-hole (+) LewisBase:S->LewisAcid:s  Halogen Bond  (S···Br)

Caption: Schematic of a sulfur-bromine halogen bond interaction.

Conclusion

Computational chemistry provides powerful and often essential tools for investigating the properties and reactivity of sulfur-bromine compounds. High-level multireference methods are crucial for understanding electronically complex radicals like SBr, while DFT provides a reliable and efficient approach for stable molecules like SBr₂ and for exploring non-covalent interactions. The careful selection of theoretical methods and appropriate basis sets, particularly those including polarization and diffuse functions, is paramount for achieving accurate and predictive results. The continued development of computational methodologies and increasing computer power will undoubtedly lead to even deeper insights into the intricate chemistry of this important class of compounds, aiding in fields from atmospheric modeling to the rational design of new materials and pharmaceuticals.

References

Stability of Sulfur Dibromide in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur dibromide (SBr₂) is a highly reactive inorganic compound with significant potential as a reagent in synthetic chemistry. However, its utility is often hampered by its inherent instability. This technical guide provides a comprehensive overview of the known stability of this compound in various solvents, outlines its primary decomposition pathways, and presents detailed experimental protocols for its study. Due to the transient nature of SBr₂, this document focuses on modern analytical techniques suited for characterizing highly reactive species, providing a framework for future research and application.

Introduction

This compound (SBr₂) is a sulfur halide characterized by a bent molecular geometry.[1] Its high reactivity makes it a valuable, albeit challenging, intermediate in chemical synthesis.[2] The principal obstacle to its widespread use is its tendency to rapidly decompose, primarily through disproportionation, into the more stable dithis compound (S₂Br₂) and elemental bromine.[2][3] This instability necessitates that SBr₂ is often generated in situ for immediate consumption in subsequent reactions.[1] Understanding the factors that influence its stability in solution is critical for controlling reaction outcomes and expanding its synthetic applications.

This guide summarizes the current qualitative understanding of SBr₂ stability and proposes robust experimental methodologies for acquiring quantitative data.

Decomposition Pathways of this compound

The instability of this compound is primarily attributed to the weakness of the sulfur-bromine bond.[1] Its decomposition can proceed through several pathways, largely dependent on the reaction conditions.

2.1. Disproportionation

At ambient temperatures, SBr₂ readily disproportionates to dithis compound (S₂Br₂) and elemental bromine.[2][3] This is the most commonly observed decomposition route in non-aqueous environments.

2.2. Hydrolysis

In the presence of water, SBr₂ undergoes rapid hydrolysis. This reaction is analogous to that of sulfur dichloride and yields hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[1][3] The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom.[1]

2.3. Thermal Decomposition

At elevated temperatures, a different decomposition mechanism involving radical intermediates can occur, leading to the formation of elemental sulfur (S₈) and bromine.[1]

G cluster_0 Decomposition Pathways SBr2 This compound (SBr₂) S2Br2 Dithis compound (S₂Br₂) SBr2->S2Br2 Disproportionation SBr2->S2Br2 Br2 Bromine (Br₂) HBr Hydrogen Bromide (HBr) SBr2->HBr Hydrolysis SBr2->HBr SO2 Sulfur Dioxide (SO₂) S Elemental Sulfur (S) S8 Elemental Sulfur (S₈) SBr2->S8 Thermal Decomposition SBr2->S8 Br2_thermal Bromine (Br₂) S2Br2->Br2 + H2O Water (H₂O) H2O->SBr2 Reacts with HBr->SO2 + SO2->S + Heat Elevated Temp. Heat->SBr2 Induces S8->Br2_thermal + G cluster_workflow Stopped-Flow Experimental Workflow cluster_apparatus Apparatus prep 1. Prepare Solutions - Sol A: SBr₂ in dry solvent - Sol B: Pure dry solvent (Maintain at low temp) load 2. Load Syringes prep->load inject 3. Rapid Injection & Mixing load->inject stop 4. Stop Flow & Trigger inject->stop mixer Mixing Chamber inject->mixer acquire 5. Acquire Data (Absorbance vs. Time) stop->acquire analyze 6. Kinetic Analysis (Determine k and t₁/₂) acquire->analyze syringe_A Syringe A (SBr₂ Sol.) syringe_A->mixer syringe_B Syringe B (Solvent) syringe_B->mixer cell Observation Cell (Spectrophotometer) mixer->cell stop_syringe Stop Syringe cell->stop_syringe

References

**An In-depth Technical Guide to the Physical Properties of Gaseous Sulfur Dibromide (SBr₂) **

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfur dibromide (SBr₂) is a simple triatomic sulfur halide that exists as a toxic gas under standard conditions. Its profound thermal instability, leading to rapid decomposition into dithis compound (S₂Br₂) and elemental bromine, presents significant challenges for its isolation and experimental characterization. Consequently, much of the available data on its physical properties is derived from theoretical calculations and analogies to more stable related compounds. This guide provides a comprehensive overview of the known and predicted physical properties of gaseous SBr₂, details the standard experimental protocols that would be employed for their determination, and presents a logical workflow for the structural elucidation of unstable gaseous molecules.

Molecular Structure and Bonding

The structure of this compound is predicted reliably by Valence Shell Electron Pair Repulsion (VSEPR) theory. The central sulfur atom has six valence electrons. It forms single covalent bonds with two bromine atoms, and two lone pairs of electrons remain on the sulfur atom.

  • Electron Geometry: The four regions of electron density (two bonding pairs and two lone pairs) around the central sulfur atom arrange themselves into a tetrahedral geometry to minimize repulsion.

  • Molecular Geometry: Based on the AX₂E₂ model (two bonding pairs, two lone pairs), the molecule adopts a bent or V-shaped molecular geometry with C₂ᵥ symmetry.[1][2] The lone pairs occupy more space than the bonding pairs, compressing the Br-S-Br bond angle to be less than the ideal tetrahedral angle of 109.5°.[3] Theoretical calculations and analogies to similar molecules like SCl₂ (103°) suggest a bond angle in the range of 104.5° to 107°.[4][5]

Physical and Thermodynamic Properties

Direct experimental measurement of many physical properties of SBr₂, such as boiling point and vapor pressure, is precluded by its tendency to decompose at or near standard conditions. The data presented below are a combination of calculated values and properties inferred from its chemical formula and structure.

**Table 1: Summary of Physical and Thermodynamic Properties of this compound (SBr₂) **

PropertyValue / DescriptionNotes
Molecular Formula SBr₂-
Molar Mass 191.873 g/mol Calculated from atomic masses.
Appearance Toxic gasDecomposes readily.[6]
Molecular Geometry Bent (V-shaped)Predicted by VSEPR theory.[1][2]
Electron Geometry TetrahedralBased on two bonding pairs and two lone pairs on the central sulfur atom.[3]
Br-S-Br Bond Angle < 109.5° (Theoretically estimated ~104.5° - 107°)No definitive experimental value reported. The angle is compressed by the two lone pairs on the sulfur atom.[3][4][5]
S-Br Bond Length Not experimentally determined-
Standard Enthalpy of Formation (ΔfH⦵) Not experimentally determinedThe formation reaction is 1/8 S₈(s, rhombic) + Br₂(l) → SBr₂(g). Due to instability, direct calorimetry is not feasible.[7][8]
Standard Enthalpy of Formation (ΔfH⦵)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically at 298.15 K and 1 bar).[7][8] For gaseous this compound, the hypothetical formation reaction would be:

1/8 S₈(s, rhombic) + Br₂(l) → SBr₂(g)

Here, rhombic sulfur (S₈) and liquid bromine (Br₂) are the most stable forms of these elements under standard conditions. Due to the inherent instability of SBr₂, a precise experimental value for its standard enthalpy of formation has not been reported.

Experimental Protocols for Structural Determination

Because SBr₂ cannot be readily isolated, its structural characterization requires specialized techniques suited for unstable, gas-phase molecules. The compound would be synthesized in-situ or immediately prior to measurement, for example, via the halogen exchange reaction between sulfur dichloride (SCl₂) and hydrogen bromide (HBr). The resulting gas mixture would then be introduced directly into the spectrometer.

Methodology: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the precise bond lengths, bond angles, and overall geometry of molecules in the gaseous state.[9]

Principle: A high-energy beam of electrons is fired through a vapor of the sample molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules. This scattering creates a diffraction pattern of concentric rings. The angular distribution and intensity of these rings are directly related to the distances between the atoms in the molecule.

Generalized Protocol:

  • Sample Introduction: The gaseous SBr₂ sample, generated externally, is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a localized jet of gas.

  • Electron Beam Interaction: A monochromatic electron beam (typically 40-60 keV) is directed to intersect the gas jet at a right angle.

  • Data Acquisition: The scattered electrons form a diffraction pattern on a detector, which could be a photographic plate or a modern CCD-based detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis:

    • The radial intensity profile of the diffraction pattern is measured.

    • This intensity data is converted into a molecular scattering function, which isolates the scattering contribution from the molecules from the atomic scattering background.

    • A theoretical scattering curve is calculated based on an initial model of the SBr₂ molecule (e.g., from VSEPR theory).

    • A least-squares refinement process is used to adjust the structural parameters (Br-S-Br angle and S-Br bond length) of the model to achieve the best possible fit between the theoretical and experimental scattering curves.[9]

Methodology: Microwave (Rotational) Spectroscopy

Microwave spectroscopy is an exceptionally precise method for determining the structure of polar molecules in the gas phase.[10] It relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule.

Principle: The rotational energy levels of a molecule are determined by its moments of inertia around its principal axes. For a molecule like SBr₂, which has a permanent dipole moment, these rotational transitions can be excited by microwave radiation. By measuring the frequencies of these absorptions, the moments of inertia can be calculated, and from these, the molecular geometry can be determined with high accuracy.

Generalized Protocol:

  • Sample Introduction: A low-pressure sample of gaseous SBr₂ (in the mTorr range) is introduced into the sample cell, which is typically a long section of a metallic waveguide.

  • Microwave Irradiation: Microwave radiation from a tunable source (e.g., a klystron or Gunn diode) is passed through the waveguide.

  • Data Acquisition: The frequency of the microwave source is systematically swept over a range. A detector at the end of the waveguide measures the intensity of the transmitted radiation. When the frequency matches a rotational transition of the SBr₂ molecule, a sharp decrease in transmitted power (an absorption line) is recorded.

  • Data Analysis:

    • The frequencies of the absorption lines in the rotational spectrum are precisely measured.

    • These frequencies are assigned to specific rotational quantum number transitions (J → J+1).

    • The spectral data is fitted to a rotational Hamiltonian model to determine the molecule's rotational constants (A, B, C).

    • The rotational constants are inversely related to the moments of inertia (Iₐ, Iₑ, Iₑ).

    • From the moments of inertia, a precise molecular structure (S-Br bond length and Br-S-Br bond angle) can be calculated.

Logical Workflow for Structural Elucidation

The determination of the physical and structural properties of an unstable gaseous molecule like this compound follows a logical progression from theoretical prediction to experimental verification.

G A Theoretical Prediction (VSEPR Theory) - Bent Geometry - Angle < 109.5° B In-situ Synthesis (e.g., SCl₂ + HBr) A->B Guides Experiment C Sample Introduction (Low-Pressure Gas Jet) B->C D Spectroscopic Measurement (GED or Microwave Spectroscopy) C->D E Data Acquisition (Diffraction Pattern / Absorption Spectrum) D->E F Data Analysis & Modeling (Least-Squares Fitting / Spectral Analysis) E->F G Structure Determination (Precise Bond Angle & Bond Length) F->G

References

Unraveling the Geometry of Sulfur Dibromide: A Quantum Mechanical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Molecular Modeling and Drug Development

Abstract

This technical guide provides a comprehensive analysis of the bond angle of sulfur dibromide (SBr₂), a molecule of interest in various chemical and pharmaceutical research domains. Leveraging a combination of theoretical quantum mechanical calculations and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular geometry of SBr₂. This guide synthesizes data from various computational methods, outlines the underlying experimental protocols for its structural determination, and presents a clear, comparative view of the findings to facilitate its application in advanced molecular modeling and design.

Introduction

This compound (SBr₂) is a simple triatomic molecule with a central sulfur atom bonded to two bromine atoms. The seemingly straightforward structure of SBr₂ belies a nuanced geometry governed by the principles of quantum mechanics, particularly the Valence Shell Electron Pair Repulsion (VSEPR) theory. According to VSEPR theory, the central sulfur atom in SBr₂ has two bonding pairs of electrons and two lone pairs of electrons, leading to a bent molecular geometry. This deviation from a linear arrangement results in a specific Br-S-Br bond angle that is critical for understanding the molecule's reactivity, polarity, and interaction with other molecules.

The precise determination of this bond angle is crucial for accurate molecular modeling, which is a cornerstone of modern drug development and materials science. This guide will delve into the quantum mechanical calculations that provide a theoretical basis for the SBr₂ bond angle and compare these findings with available experimental data.

Theoretical Framework: Quantum Mechanical Calculations

The bond angle of SBr₂ can be predicted and refined using a variety of quantum mechanical methods. These computational approaches solve the Schrödinger equation for the molecule, providing insights into its electronic structure and, consequently, its geometry. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).

  • Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameters. The accuracy of these methods generally increases with the level of theory and the size of the basis set used.

  • Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. DFT methods, with various functionals like B3LYP, offer a good balance between computational cost and accuracy.

Computational Workflow

The process of calculating the SBr₂ bond angle using quantum mechanical methods typically follows a standardized workflow. This workflow is essential for ensuring the reliability and reproducibility of the computational results.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis initial_geometry Define Initial SBr₂ Geometry method_selection Select Computational Method (e.g., DFT, MP2, CCSD(T)) initial_geometry->method_selection basis_set_selection Choose Basis Set (e.g., cc-pVTZ, aug-cc-pVTZ) method_selection->basis_set_selection geom_opt Geometry Optimization basis_set_selection->geom_opt energy_min Verify Energy Minimum (Frequency Calculation) geom_opt->energy_min extract_data Extract Bond Angle and other parameters energy_min->extract_data

Caption: A generalized workflow for the quantum mechanical calculation of the SBr₂ bond angle.

Quantitative Data Summary

While specific high-level computational studies focused solely on SBr₂ are not abundant in the literature, we can infer expected values from studies on analogous molecules and general chemical principles. For instance, a combined gas-phase electron diffraction and quantum chemical study on selenium dibromide (SeBr₂), a heavier analogue of SBr₂, provides valuable comparative data.[1]

The following table summarizes theoretical bond angles for SeBr₂ and provides a theoretically predicted range for SBr₂ based on VSEPR theory and comparison with similar molecules.

MoleculeMethod/TheoryBasis SetCalculated Bond Angle (°)Reference/Source
SBr₂VSEPR Theory-< 109.5General Chemistry Principles
SBr₂(Predicted)-~107Analogy to H₂S and other hydrides
SeBr₂B3LYPcc-pVTZ(not specified as accurate)[1]
SeBr₂MP2cc-pVTZ(reproduces experimental value well)[1]
SeBr₂CCSDcc-pVTZ(reproduces experimental value well)[1]
SeBr₂CCSD(T)cc-pVTZ(reproduces experimental value well)[1]
SeBr₂Experimental (GED) -101.6 ± 0.6 [1]

Note: The study on SeBr₂ indicated that the B3LYP method did not reproduce the bond angle correctly, while MP2, CCSD, and CCSD(T) methods did. This suggests that for accurate predictions of the SBr₂ bond angle, higher-level ab initio methods are preferable.

Experimental Determination of the SBr₂ Bond Angle

The experimental determination of the molecular geometry of gaseous molecules like SBr₂ is primarily achieved through techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise bond lengths and angles of molecules in the gas phase.[2] The experimental protocol involves the following key steps:

  • Sample Vaporization: A sample of SBr₂ is heated to produce a gaseous stream of molecules.

  • Electron Beam Interaction: A high-energy beam of electrons is fired through the gas stream.

  • Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

  • Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances, from which the bond angle is calculated.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The rotational constants obtained from the spectrum are directly related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angle.

Logical Relationships in Structural Determination

The determination of the SBr₂ bond angle is a process that integrates theoretical predictions with experimental validation. The following diagram illustrates the logical flow of this process.

logical_relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Verification cluster_analysis Analysis & Refinement vsepr VSEPR Theory (Initial Qualitative Prediction) qm_calc Quantum Mechanical Calculations (DFT, ab initio) vsepr->qm_calc comparison Comparison of Theoretical and Experimental Data qm_calc->comparison ged Gas-Phase Electron Diffraction ged->comparison microwave Microwave Spectroscopy microwave->comparison refined_structure Refined Molecular Structure of SBr₂ comparison->refined_structure

Caption: The interplay between theoretical and experimental methods in determining the SBr₂ structure.

Conclusion

The bond angle of this compound is a fundamental parameter that dictates its chemical behavior. While VSEPR theory provides a good qualitative prediction of a bent structure with a bond angle less than 109.5°, precise determination requires sophisticated quantum mechanical calculations and experimental validation. Based on analogies with similar molecules and the trends observed in computational studies of SeBr₂, it is expected that high-level ab initio methods such as CCSD(T) with a sufficiently large basis set would provide the most accurate theoretical value for the SBr₂ bond angle. This theoretical data, when benchmarked against experimental results from techniques like gas-phase electron diffraction or microwave spectroscopy, will provide the definitive structural information necessary for high-fidelity molecular modeling in drug discovery and materials science. Further dedicated experimental and computational studies on SBr₂ are warranted to refine our understanding of this important molecule.

References

A Historical Perspective on the Synthesis of Sulfur Bromides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of sulfur-bromine compounds is a journey that dates back to the early 19th century, closely following the discovery of bromine itself. This guide provides a comprehensive historical perspective on the synthesis of the two most significant sulfur bromides: the relatively stable disulfur dibromide (S₂Br₂) and the elusive, unstable this compound (SBr₂). Detailed experimental protocols from key historical literature are presented, alongside quantitative data summarized for comparative analysis. This document aims to serve as a valuable resource for researchers in inorganic chemistry, drug development, and materials science, offering insights into the foundational synthetic methodologies of these reactive compounds.

The Dawn of Sulfur Bromide Chemistry: Dithis compound (S₂Br₂)

Following Antoine-Jérôme Balard's discovery of bromine in 1826, chemists began to investigate its reactivity with other known elements.[1] One of the earliest and most stable sulfur-bromine compounds to be synthesized was dithis compound (S₂Br₂), a yellow-brown liquid. The most fundamental historical method for its preparation is the direct combination of elemental sulfur and bromine.

Synthesis of Dithis compound (S₂Br₂)

Two primary historical methods for the synthesis of S₂Br₂ are well-documented: the direct reaction of the elements and the halogen exchange reaction with disulfur dichloride.

This method, detailed by F. Fehér in G. Brauer's "Handbook of Preparative Inorganic Chemistry," involves the direct, exothermic reaction of elemental sulfur with liquid bromine.

Experimental Protocol:

In a dry 500-mL pressure flask capable of withstanding 20 atm of internal pressure, 119 g of sulfur (recrystallized from carbon disulfide) is placed. To this, 94 mL of bromine is slowly added. The mixture is then heated for two hours on a steam bath. The resulting dark-red liquid product is subsequently purified by distillation at 0.1 mm Hg. The main fraction, pure S₂Br₂, distills between 46 and 48 °C. Unreacted bromine constitutes the initial fraction, and crystalline sulfur remains in the distillation flask.

A higher-yield synthesis of S₂Br₂ involves the reaction of the more readily available disulfur dichloride (S₂Cl₂) with hydrogen bromide (HBr). This halogen exchange reaction is also described by F. Fehér.

Experimental Protocol:

The reaction is carried out in a 250-mL two-neck flask containing approximately 30 g of dichlorodisulfane (S₂Cl₂). Pre-purified hydrogen bromide gas is bubbled through the liquid at room temperature, ensuring good mixing. The slightly exothermic reaction is monitored by the gradual color change of the oil to a dark red. The reaction is typically complete within 1-2 hours, which can be confirmed by a qualitative test for the absence of chlorine in the product. Excess HBr and the HCl produced are vented to a fume hood through a CaCl₂ tube.

A similar method is described in U.S. Patent 2,979,383, where sulfur monochloride (an older name for disulfur dichloride) is reacted with aqueous hydrobromic acid.

Experimental Protocol (from U.S. Patent 2,979,383):

200 grams of 48% aqueous hydrobromic acid were cooled to 0°C in an external ice bath. 40.5 grams of sulfur monochloride were added over a period of 2 minutes with agitation, ensuring the temperature did not exceed 5°C. The deep red oil that formed was immediately separated. The crude yield of sulfur monobromide (S₂Br₂) was 66.0 grams (98.5% of theory). The product was then dried over anhydrous sodium sulfate.

Quantitative Data for S₂Br₂ Synthesis
MethodReactantsMolar Ratio (Sulfur Compound:Halogen Source)Temperature (°C)DurationYield (%)Reference
Direct ReactionS, Br₂1:0.94 (approx.)Steam bath2 hoursAverageFehér in Brauer
Halogen Exchange (gas)S₂Cl₂, HBr (gas)Not specifiedRoom Temperature1-2 hoursHighFehér in Brauer
Halogen Exchange (aq)S₂Cl₂, 48% HBr (aq)1:2.6 (approx.)0-52 minutes98.5U.S. Patent 2,979,383

The Challenge of Instability: this compound (SBr₂)

The existence of the simpler sulfur bromide, SBr₂, was postulated in the 19th century, drawing analogies with the known sulfur dichloride (SCl₂).[1] However, early attempts to isolate SBr₂ were unsuccessful due to its pronounced thermal instability, readily decomposing into S₂Br₂ and elemental bromine.[1] It was not until the mid-20th century, with the advent of low-temperature spectroscopic techniques, that the definitive characterization of SBr₂ was achieved.

Synthesis and Characterization of this compound (SBr₂)

The primary method for the synthesis of SBr₂ is the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr). Due to its instability, SBr₂ is typically prepared in situ at low temperatures for immediate spectroscopic analysis, most notably through matrix isolation.

Conceptual Experimental Protocol (based on matrix isolation techniques of the era):

A gaseous mixture of sulfur dichloride (SCl₂) and hydrogen bromide (HBr), highly diluted in a large excess of an inert gas such as argon (e.g., Ar:SCl₂:HBr ratio of 1000:1:1), is prepared. This mixture is then slowly deposited onto a cryogenic surface (e.g., a CsI window) cooled to approximately 4-20 K. The low temperature and the isolation of the molecules within the inert matrix prevent the decomposition of the newly formed SBr₂. The trapped molecules can then be characterized using infrared spectroscopy. The formation of SBr₂ is confirmed by the appearance of characteristic vibrational bands that differ from those of the reactants and the decomposition products.

Quantitative Data for SBr₂ Synthesis

Due to the in-situ nature of its preparation for spectroscopic analysis, quantitative data such as yield and precise molar ratios for bulk synthesis are not available from historical literature. The focus of these early studies was on the generation and identification of the molecule under conditions that prevented its decomposition.

MethodReactantsMolar Ratio (SCl₂:HBr)Temperature (K)DurationYield (%)Reference
In-Situ for Matrix IsolationSCl₂, HBr, ArTypically 1:1 in a large excess of Ar4-20Co-depositionNot applicableConceptual (based on era's techniques)

Evolution of Synthetic Methodologies

The historical development of sulfur bromide synthesis reflects the broader advancements in inorganic chemistry, from the initial exploratory reactions of newly discovered elements to the sophisticated techniques required to study highly unstable molecules.

Historical_Sulfur_Bromide_Synthesis Historical Development of Sulfur Bromide Synthesis Discovery Discovery of Bromine (1826) Direct_Reaction Direct Reaction: S + Br₂ → S₂Br₂ Discovery->Direct_Reaction Early Reactivity Studies Postulation Postulation of SBr₂ (19th Century) Discovery->Postulation Analogy with SCl₂ Halogen_Exchange Halogen Exchange: S₂Cl₂ + HBr → S₂Br₂ Direct_Reaction->Halogen_Exchange Improved Yield In_Situ_Synthesis In-Situ Synthesis: SCl₂ + HBr → SBr₂ Postulation->In_Situ_Synthesis Attempted Synthesis Matrix_Isolation Matrix Isolation Spectroscopy (mid-20th Century) In_Situ_Synthesis->Matrix_Isolation Characterization of Unstable Species

Caption: Historical progression of sulfur bromide synthesis.

This diagram illustrates the logical flow from the discovery of bromine to the development of synthetic methods for both stable (S₂Br₂) and unstable (SBr₂) sulfur bromides.

Conclusion

The historical synthesis of sulfur bromides showcases a fascinating evolution of chemical techniques. The preparation of dithis compound, a relatively stable compound, was achieved early on through straightforward methods like direct elemental reaction and later refined for higher yields. In contrast, the synthesis of the highly unstable this compound had to await the development of advanced low-temperature spectroscopic techniques that allowed for its in-situ generation and characterization. This technical guide provides a condensed yet detailed overview of these foundational methods, offering valuable insights for modern chemists working with these and other reactive inorganic compounds. The provided experimental protocols, derived from seminal historical sources, serve as a practical reference for understanding the roots of sulfur halide chemistry.

References

Methodological & Application

Application Notes and Protocols: In Situ Generation of Sulfur Dibromide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in situ generation of sulfur dibromide (SBr₂) and its primary application in the synthesis of vicinal dibromides from unsaturated carbon-carbon bonds. Due to the inherent instability of this compound, in situ generation is the preferred method for its use in organic synthesis.

Introduction

This compound (SBr₂) is a highly reactive and unstable sulfur halide that readily decomposes into dithis compound (S₂Br₂) and elemental bromine.[1] This instability precludes its isolation and storage under standard laboratory conditions, necessitating its generation at the point of use (in situ). The primary method for the in situ generation of SBr₂ involves the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr) at low temperatures.[1]

The primary synthetic utility of in situ generated SBr₂ lies in its ability to act as an electrophile, particularly in the context of addition reactions to alkenes and alkynes, yielding vicinal dibromides. This reactivity is analogous to the well-established bromination of unsaturated hydrocarbons with molecular bromine (Br₂).

Core Application: Synthesis of Vicinal Dibromides from Alkenes

The reaction of in situ generated this compound with alkenes is a reliable method for the preparation of 1,2-dibromoalkanes. The reaction proceeds via an electrophilic addition mechanism.

General Reaction Scheme:

The addition of SBr₂ to an alkene is believed to proceed through a cyclic bromonium ion intermediate, similar to the mechanism of bromination with Br₂.[2][3] This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

G cluster_step1 Step 1: Formation of the Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Bromide Alkene Alkene SBr2 SBr₂ Alkene->SBr2 π electrons attack δ⁺ Br Bromonium_ion Cyclic Bromonium Ion Intermediate SBr2->Bromonium_ion Formation of C-Br bonds Br_minus Br⁻ SBr2->Br_minus Loss of Br⁻ Bromonium_ion2 Cyclic Bromonium Ion Intermediate Br_minus2 Br⁻ Vicinal_dibromide Vicinal Dibromide (anti-addition) Bromonium_ion2->Vicinal_dibromide Ring opening Br_minus2->Bromonium_ion2 Backside attack (SN2-like)

Fig. 1: Proposed mechanism for the electrophilic addition of SBr₂ to an alkene.

The following table summarizes the expected vicinal dibromide products from the reaction of in situ generated SBr₂ with various alkenes. The products are predicted based on the principle of anti-addition.

Alkene SubstrateIUPAC NamePredicted Vicinal Dibromide ProductIUPAC Name of Product
EtheneEthene1,2-Dibromoethane1,2-Dibromoethane
PropenePropene1,2-Dibromopropane1,2-Dibromopropane
CyclohexeneCyclohexenetrans-1,2-Dibromocyclohexane(1R,2R)-1,2-Dibromocyclohexane & (1S,2S)-1,2-Dibromocyclohexane
StyreneStyrene(1,2-Dibromoethyl)benzene(1,2-Dibromoethyl)benzene
(Z)-But-2-ene(Z)-But-2-ene(2R,3S)-2,3-Dibromobutane (meso)(2R,3S)-2,3-Dibromobutane
(E)-But-2-ene(E)-But-2-ene(2R,3R)-2,3-Dibromobutane & (2S,3S)-2,3-Dibromobutane (racemic)(2R,3R)-2,3-Dibromobutane & (2S,3S)-2,3-Dibromobutane

Note: Quantitative yields for these reactions are not widely reported in the literature and are expected to be dependent on the specific substrate and reaction conditions. The primary outcome is the formation of the corresponding vicinal dibromide.

Experimental Protocols

The following protocols are representative procedures for the in situ generation of this compound and its subsequent reaction with an alkene. Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel, as sulfur halides and hydrogen bromide are corrosive and toxic.

This protocol describes the generation of SBr₂ from sulfur dichloride and hydrogen bromide, followed by the addition to cyclohexene to form trans-1,2-dibromocyclohexane.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve cyclohexene in anhydrous CH₂Cl₂ in a flask. B Cool the solution to -20 °C under an inert atmosphere (N₂ or Ar). A->B C Add SCl₂ to the cooled solution. B->C D Slowly bubble anhydrous HBr gas through the reaction mixture. C->D E Maintain the temperature at -20 °C and stir for 1-2 hours. D->E F Monitor the reaction by TLC. E->F G Quench with aqueous Na₂S₂O₃ solution. F->G H Separate the organic layer. G->H I Wash with brine, dry over MgSO₄, and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Fig. 2: General workflow for the synthesis of vicinal dibromides using in situ generated SBr₂.

Materials:

  • Cyclohexene

  • Sulfur dichloride (SCl₂)

  • Anhydrous hydrogen bromide (HBr) gas

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and thermometer

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexene (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • To the cooled, stirring solution, add sulfur dichloride (1.0 eq) dropwise.

  • Slowly bubble anhydrous hydrogen bromide gas (a slight excess, ~2.2 eq) through the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -15 °C.

  • After the addition of HBr is complete, allow the reaction to stir at -20 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain trans-1,2-dibromocyclohexane.

Application Note on Thiirane Synthesis

While the electrophilic addition of a sulfur source to an alkene is a logical approach for the synthesis of thiiranes (episulfides), the use of in situ generated this compound for this purpose is not a well-established or commonly reported method in the scientific literature. The high reactivity of SBr₂ and the nature of the bromonium ion intermediate strongly favor the formation of the vicinal dibromide through nucleophilic attack by the bromide ion.

For the synthesis of thiiranes from alkenes, researchers are directed towards more established and reliable methods, such as:

  • Two-step synthesis via epoxidation: This involves the epoxidation of the alkene, followed by the reaction of the resulting epoxide with a sulfur nucleophile like thiourea or potassium thiocyanate.[4]

  • Rhodium-catalyzed sulfur transfer: Certain rhodium complexes can catalyze the direct addition of elemental sulfur to reactive alkenes to form thiiranes.[5]

G cluster_alkene Starting Material cluster_epoxidation Method 1: Two-Step Synthesis cluster_catalysis Method 2: Catalytic Synthesis Alkene Alkene Epoxide Epoxide Alkene->Epoxide Epoxidation (e.g., m-CPBA) Thiirane2 Thiirane Alkene->Thiirane2 Rh-catalyzed Sulfur Addition Thiirane1 Thiirane Epoxide->Thiirane1 Sulfurization (e.g., Thiourea)

Fig. 3: Established synthetic routes to thiiranes from alkenes.

Safety Considerations

  • Sulfur dichloride (SCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrogen bromide (HBr): A corrosive and toxic gas. Use only in a well-ventilated fume hood.

  • This compound (SBr₂): Expected to be highly toxic and corrosive. As it is generated in situ, ensure that the reaction setup is secure and that any off-gassing is appropriately trapped.

  • Low Temperatures: The use of cryogenic baths requires appropriate insulated gloves and care to prevent frostbite.

Conclusion

The in situ generation of this compound provides a convenient method for the synthesis of vicinal dibromides from alkenes via an electrophilic addition mechanism. The reaction is expected to proceed with anti-stereoselectivity. While other applications of in situ generated SBr₂ may be conceivable, its use in the synthesis of thiiranes is not well-documented, and alternative, more established methods are recommended for this transformation. Researchers utilizing in situ generated SBr₂ should adhere to strict safety protocols due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols: Sulfur Dibromide as a Brominating Agent for Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis, yielding vicinal dibromides that are versatile intermediates in the preparation of a wide range of organic compounds, including pharmaceuticals. While molecular bromine (Br₂) is the most common reagent for this purpose, its high reactivity, corrosiveness, and hazardous nature have led to the exploration of alternative brominating agents. Sulfur dibromide (SBr₂), and its more stable decomposition product dithis compound (S₂Br₂), represent potential alternative sources of bromine for the bromination of alkenes.

This compound is a thermally unstable compound that readily decomposes to dithis compound and elemental bromine.[1] This inherent instability means that SBr₂ is typically generated in situ and is best understood as a precursor to the active brominating species, molecular bromine. The effective outcome is the delivery of Br₂ to the alkene in a controlled manner. These application notes will detail the mechanism, experimental protocols, and data associated with the use of sulfur bromides as a source for the bromination of alkenes.

Reaction Mechanism

The bromination of alkenes using this compound as the bromine source is believed to proceed through the initial decomposition of SBr₂ to generate molecular bromine (Br₂). The subsequent reaction follows the well-established mechanism for the electrophilic addition of bromine to an alkene. This process involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the formation of a vicinal dibromide with anti-stereochemistry.[2][3]

The key steps are:

  • In Situ Generation of Bromine: this compound decomposes to form the active brominating agent, Br₂. SBr₂ ⇌ S₂Br₂ + Br₂

  • Electrophilic Attack and Bromonium Ion Formation: The π-electrons of the alkene attack the bromine molecule, displacing a bromide ion and forming a three-membered cyclic bromonium ion. This intermediate prevents the formation of a discrete carbocation and thus averts potential molecular rearrangements.

  • Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the face opposite to the bromine bridge. This backside attack results in the opening of the ring and the characteristic anti-addition of the two bromine atoms.

bromination_mechanism cluster_step1 Step 1: In Situ Generation of Br₂ cluster_step2 Step 2: Bromonium Ion Formation cluster_step3 Step 3: Nucleophilic Attack SBr2 SBr₂ S2Br2 S₂Br₂ SBr2->S2Br2 Decomposition Br2 Br₂ SBr2->Br2 Alkene R₂C=CR₂ Bromonium Cyclic Bromonium Ion Alkene->Bromonium + Br₂ Bromonium_ion Cyclic Bromonium Ion Br_minus Br⁻ VicinalDibromide Vicinal Dibromide (anti-addition) Bromonium_ion->VicinalDibromide + Br⁻ (backside attack) Br_minus_nuc Br⁻

Caption: General mechanism of alkene bromination using SBr₂ as a Br₂ source.

Quantitative Data

The yield and stereoselectivity of alkene bromination are dependent on the substrate and reaction conditions. As this compound acts as a source of molecular bromine, the outcomes are expected to be similar to those obtained using Br₂ directly or other in situ bromine generation methods. The following table summarizes representative data for the bromination of various alkenes to their corresponding vicinal dibromides.

AlkeneProductYield (%)StereochemistryReference
Cyclohexenetrans-1,2-Dibromocyclohexane>95anti[4]
(E)-Stilbene(1R,2S)-1,2-Dibromo-1,2-diphenylethane (meso)~90anti[5]
(Z)-Stilbene(dl)-1,2-Dibromo-1,2-diphenylethane~90anti[5]
Styrene1,2-Dibromo-1-phenylethane>90N/A
1-Octene1,2-Dibromooctane~95N/A

Note: The yields are representative and can vary based on the specific protocol and scale of the reaction.

Experimental Protocols

Due to the instability of this compound, a common and safer approach is to generate the brominating agent in situ. The following protocol is adapted from established methods for in situ bromine generation and can be applied using a sulfur bromide precursor.

Protocol: Bromination of an Alkene using an in situ Source of Bromine

This protocol describes the bromination of cyclohexene as a representative example.

Materials:

  • Cyclohexene

  • Sulfur dichloride (SCl₂) and Hydrogen bromide (HBr) for in situ generation of SBr₂, or Dithis compound (S₂Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • In situ Generation of Brominating Agent (Choose one method):

    • Method A (from SCl₂ and HBr): In a separate flask, cautiously react sulfur dichloride with an excess of hydrogen bromide at low temperature to generate SBr₂. The resulting solution containing SBr₂ can then be added to the alkene solution.

    • Method B (from S₂Br₂): Prepare a solution of dithis compound (0.5 eq, as it can generate 1 eq of Br₂) in anhydrous dichloromethane.

  • Addition of Brominating Agent: Slowly add the solution containing the sulfur bromide species dropwise to the stirred solution of cyclohexene at 0 °C. The characteristic reddish-brown color of bromine may be observed, and it should dissipate as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine (the color will disappear).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or distillation if necessary. For many alkenes, the reaction is clean, and the crude product may be of sufficient purity.

Safety Precautions:

  • Sulfur halides and hydrogen bromide are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • The reaction can be exothermic; maintain the temperature with an ice bath during the addition of the brominating agent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve alkene in CH₂Cl₂ and cool to 0 °C prep_reagent 2. Prepare sulfur bromide solution addition 3. Add sulfur bromide solution dropwise to alkene prep_reagent->addition monitor 4. Monitor reaction by TLC addition->monitor quench 5. Quench with Na₂S₂O₃ monitor->quench wash 6. Wash with NaHCO₃ and brine quench->wash dry 7. Dry organic layer and concentrate wash->dry purify 8. Purify product dry->purify

Caption: Experimental workflow for the bromination of an alkene.

Conclusion

This compound serves as a convenient precursor for the in situ generation of molecular bromine, thereby acting as an effective brominating agent for alkenes. The reaction proceeds through the standard, well-understood mechanism involving a cyclic bromonium ion, leading to the stereospecific anti-addition of bromine across the double bond. While SBr₂ itself is too unstable for isolation and direct use, its generation in the reaction mixture provides a method for the controlled addition of bromine. The protocols and data presented provide a framework for researchers to utilize sulfur-based reagents for the synthesis of vicinal dibromides, which are crucial intermediates in the development of new chemical entities.

References

Applications of Sulfur Halides in the Synthesis of Sulfur-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various sulfur-containing heterocycles utilizing sulfur halides, primarily sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂). Additionally, a classic method for thiophene synthesis is included for its relevance and widespread use. These heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive molecules.

Introduction to Sulfur-Containing Heterocycles in Drug Discovery

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the sulfur atom, such as its size, polarizability, and ability to engage in various non-covalent interactions, make these scaffolds invaluable in the design of therapeutic agents. From antibiotics to anticancer agents, the structural diversity and biological activity of these compounds continue to inspire the development of new pharmaceuticals. Sulfur halides serve as reactive and versatile reagents for the construction of these important molecular frameworks.

Application Note 1: Synthesis of Bis[1][2]dithiolo[1][3]thiazines from Tertiary Amines and Sulfur Monochloride

The reaction of certain tertiary amines, particularly those containing diisopropyl groups, with sulfur monochloride (S₂Cl₂) provides a direct route to complex polysulfur-containing heterocyclic systems. This one-pot reaction is remarkable for its ability to transform multiple C-H bonds into C-S bonds, leading to the formation of fused ring systems like bis[1][2]dithiolo[1][3]thiazines. These compounds are of interest for their unique electronic properties and potential as novel scaffolds in drug discovery.

A plausible mechanism for this transformation involves the initial oxidation of the tertiary amine by the S₂Cl₂/DABCO system to form an iminium salt. This is followed by conversion to a reactive enamine, which is then trapped by another molecule of S₂Cl₂ to initiate the cyclization and formation of the dithiole rings.[4]

Experimental Protocol: Synthesis of Tricyclic Bis[1][2]dithiolo[1][3]thiazine Derivatives from N-(2-chloroethyl)diisopropylamine[1]

This protocol describes the selective one-pot preparation of tricyclic 4-(2-chloroethyl) bisdithiolothiazines.

Materials:

  • N-(2-chloroethyl)diisopropylamine

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous solvent (e.g., THF or chloroform)

  • Base (e.g., triethylamine or DABCO)

  • Phosphorus pentasulfide (P₄S₁₀) (for synthesis of the dithiolothiazine)

  • Standard glassware for organic synthesis under inert atmosphere

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-chloroethyl)diisopropylamine in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -15 °C and 0 °C) in an ice or dry ice/acetone bath.

  • Slowly add a solution of sulfur monochloride in the same anhydrous solvent via the dropping funnel over a period of 30-60 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time, monitoring the reaction progress by TLC.

  • For the synthesis of the dithiolothiazine, at a late stage of the reaction, phosphorus pentasulfide is added portion-wise.

  • Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

Quantitative Data:

Starting MaterialProductReagentsSolventTemp (°C)Yield (%)Reference
N-(2-chloroethyl)diisopropylamine4-(2-chloroethyl)bisdithiolothiazineS₂Cl₂THF0Not specified in snippet[1]
N-ethyldiisopropylaminebis[1][2]dithiolo[1][3]thiazineS₂Cl₂, DABCOChloroform0Not specified in snippet[2]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product N-(2-chloroethyl)diisopropylamine N-(2-chloroethyl)diisopropylamine Reaction Reaction N-(2-chloroethyl)diisopropylamine->Reaction Reactant S2Cl2 S2Cl2 S2Cl2->Reaction Reagent Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Base (e.g., DABCO) Base (e.g., DABCO) Base (e.g., DABCO)->Reaction Low Temperature Low Temperature Low Temperature->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Bis[1,2]dithiolo[1,4]thiazine Bis[1,2]dithiolo[1,4]thiazine Chromatography->Bis[1,2]dithiolo[1,4]thiazine Reaction->Quenching

Caption: General workflow for the synthesis of Bis[1][2]dithiolo[1][3]thiazines.

Application Note 2: Paal-Knorr Thiophene Synthesis

A classic and highly effective method for the synthesis of substituted thiophenes is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5] The reaction is driven by the formation of the stable aromatic thiophene ring. Thiophenes are a critical class of heterocycles found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.

The mechanism is believed to proceed through the sulfurization of the dicarbonyl to form a thioketone intermediate, which then undergoes cyclization and dehydration to yield the thiophene.[6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene from Acetonylacetone[7]

This protocol details the synthesis of 2,5-dimethylthiophene, a common building block, using the Paal-Knorr reaction.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Standard glassware for reflux and distillation

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonylacetone and the anhydrous solvent.

  • Carefully add phosphorus pentasulfide in portions to the stirred solution. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for the specified time (typically several hours), monitoring the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture over ice-water.

  • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure 2,5-dimethylthiophene.

Quantitative Data:

Starting MaterialProductReagentSolventTemp (°C)Yield (%)Reference
Acetonylacetone2,5-DimethylthiopheneP₄S₁₀TolueneRefluxNot specified in snippet[7]

Reaction Pathway:

G Acetonylacetone Acetonylacetone Intermediate Thioketone Intermediate Acetonylacetone->Intermediate + P4S10 (Sulfurization) P4S10 P4S10 2,5-Dimethylthiophene 2,5-Dimethylthiophene Intermediate->2,5-Dimethylthiophene Cyclization & Dehydration

Caption: Paal-Knorr synthesis of 2,5-Dimethylthiophene.

Conclusion

The use of sulfur halides, particularly sulfur monochloride, provides a powerful and often direct route to complex, sulfur-rich heterocyclic systems that hold significant promise for applications in drug discovery and materials science. While these reagents are highly reactive and require careful handling, the synthetic utility demonstrated in the formation of bis[1][2]dithiolo[1][3]thiazines and other related structures is substantial. For the synthesis of fundamental heterocycles like thiophenes, classic methods such as the Paal-Knorr synthesis remain indispensable tools for researchers. The protocols and data presented herein offer a starting point for the exploration and exploitation of these synthetic methodologies in the pursuit of novel chemical entities.

References

Application Notes and Protocols: Low-Temperature Synthesis of Sulfur Dibromide for Immediate Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a highly reactive inorganic compound that, due to its inherent thermal instability, serves as a transient intermediate in various chemical transformations.[1][2] At standard conditions, it is a toxic gas that readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine.[2] This instability necessitates its synthesis at low temperatures and immediate in situ use.[1][3] The primary application of SBr₂ is in organic synthesis, where it can function as a selective brominating agent for compounds like alkenes and alkynes, and as an electrophile in aromatic substitutions.[1][3]

These application notes provide detailed protocols for the low-temperature synthesis of this compound for immediate laboratory use, summarize its key properties, and outline the necessary safety precautions.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Due to its instability, many of these properties have been determined through theoretical modeling and spectroscopic studies at low temperatures.

**Table 1: Physical and Chemical Properties of this compound (SBr₂) **

PropertyValueReference
Molecular Formula SBr₂[2]
Molar Mass 191.873 g/mol [2][4]
Appearance Toxic gas[2]
Molecular Geometry Bent (C₂v symmetry)[1][3]
S-Br Bond Angle ~103°[3]
Decomposition Readily decomposes to S₂Br₂ and Br₂[2]
Hydrolysis Products Hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur[2][3]

**Table 2: Spectroscopic Data for this compound (SBr₂) **

Spectroscopic MethodWavenumber (cm⁻¹) / IE (eV)AssignmentReference
Infrared (Ar matrix) 405Symmetric stretch (ν₁)[4]
418Asymmetric stretch (ν₃)[4]
Photoelectron Spectroscopy 9.33 ± 0.05Vertical Ionization Energy[5]
9.4Vertical Ionization Energy[5]

Experimental Protocols

Given its instability, this compound is almost exclusively generated in situ for immediate consumption in a subsequent reaction.[3] The most common and reliable method involves the halogen exchange of sulfur dichloride with hydrogen bromide at very low temperatures.

Protocol 1: Synthesis of SBr₂ via Halogen Exchange

This protocol describes the formation of SBr₂ from sulfur dichloride (SCl₂) and hydrogen bromide (HBr). The reaction should be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried before use.

Materials and Reagents:

  • Sulfur dichloride (SCl₂)

  • Anhydrous hydrogen bromide (HBr) gas or a solution in a suitable solvent

  • Anhydrous inert solvent (e.g., petroleum ether, carbon tetrachloride)

  • Dry ice/acetone or other suitable cooling bath

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Substrate for subsequent reaction

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (connected to an inert gas source), a thermometer, and a gas inlet for HBr.

  • Solvent and Substrate: Charge the flask with the desired anhydrous inert solvent and the substrate that will react with the in situ generated SBr₂.

  • Cooling: Cool the reaction mixture to below -20 °C using a cooling bath.[3] Maintaining this low temperature is crucial to minimize the decomposition of SBr₂.[3]

  • Addition of SCl₂: Slowly add sulfur dichloride to the cooled solution while stirring under an inert atmosphere.

  • Addition of HBr: Introduce a slow stream of anhydrous hydrogen bromide gas into the reaction mixture. Alternatively, a pre-cooled solution of HBr in an inert solvent can be added dropwise. An excess of HBr (at least 2.5 equivalents relative to SCl₂) is recommended to ensure complete conversion.[3]

  • In Situ Reaction: The SBr₂ forms in the solution and will immediately begin to react with the substrate present.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) to determine the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, quench the reaction mixture by cautiously adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate) while maintaining the low temperature. Proceed with standard aqueous workup and purification of the desired product.

Table 3: Key Reaction Parameters for SBr₂ Synthesis via Halogen Exchange

ParameterRecommended ConditionRationaleReference
Temperature Below -20 °CTo suppress the rapid decomposition of SBr₂ into S₂Br₂ and Br₂.[3]
Atmosphere Inert (Nitrogen or Argon)SBr₂ is sensitive to moisture and undergoes hydrolysis.[2][3]
Solvent Anhydrous, inert (e.g., petroleum ether)Provides a stabilizing medium for the reactive intermediate.[3][6]
HBr Stoichiometry ≥ 2.5 equivalentsTo drive the halogen exchange equilibrium towards the product side.[3]

Diagrams

Synthesis_Reaction SCl2 Sulfur Dichloride (SCl₂) reagents SCl2->reagents HBr Hydrogen Bromide (HBr) HBr->reagents SBr2 This compound (SBr₂) HCl Hydrogen Chloride (HCl) reagents->SBr2 + 2 HCl

Caption: Synthesis of this compound from Sulfur Dichloride and Hydrogen Bromide.

Experimental_Workflow cluster_setup Reaction Setup cluster_synthesis In Situ Generation cluster_workup Workup A 1. Add solvent and substrate to flask B 2. Cool to < -20°C under inert gas A->B C 3. Add SCl₂ B->C D 4. Add excess HBr C->D E SBr₂ is formed and reacts immediately D->E F 5. Quench reaction E->F G 6. Isolate and purify desired product F->G Decomposition_Pathway SBr2_node 2 SBr₂ (this compound) equilibrium_point SBr2_node->equilibrium_point Decomposition label_text S2Br2_node S₂Br₂ (Dithis compound) Br2_node Br₂ (Bromine) equilibrium_point->S2Br2_node equilibrium_point->Br2_node

References

Application Notes and Protocols for the Study of Sulfur Dibromide (SBr₂) via Matrix Isolation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a reactive and thermally unstable sulfur halide of significant interest in fundamental chemical research. Its transient nature makes it challenging to study under ambient conditions, as it readily decomposes. Matrix isolation is a powerful spectroscopic technique that allows for the trapping and characterization of such unstable species. This method involves co-depositing the species of interest with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface. The resulting solid matrix immobilizes the guest molecules, preventing diffusion and bimolecular reactions, thus enabling detailed spectroscopic investigation.

These application notes provide a comprehensive overview of the methodologies and protocols for studying this compound using matrix isolation techniques, including its in situ generation, trapping, and spectroscopic analysis. Due to the limited availability of specific experimental data in the peer-reviewed literature for the matrix isolation of SBr₂, this document outlines a generalized, yet detailed, protocol based on established practices for similar reactive sulfur halides.

Principles of Matrix Isolation for SBr₂ Studies

The study of SBr₂ by matrix isolation involves several key steps:

  • Generation of Gaseous SBr₂: Due to its instability, SBr₂ must be generated in situ immediately prior to deposition. A common method is the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr).[1]

  • Matrix Deposition: The gaseous SBr₂ is mixed with a large excess of a matrix gas (e.g., Argon, with a typical ratio of 1:1000 or higher) and the mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) maintained at very low temperatures (typically 10-20 K).

  • Spectroscopic Analysis: Once trapped in the inert matrix, the isolated SBr₂ molecules can be studied using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Raman, and UV-Visible absorption spectroscopy. The inert matrix minimizes intermolecular interactions, resulting in sharp, well-resolved spectral features.

  • Photochemistry Studies: The matrix-isolated SBr₂ can be subjected to photolysis using specific wavelengths of light to study its photochemical decomposition pathways and identify any resulting photoproducts.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the matrix isolation of SBr₂.

In Situ Generation of this compound

Objective: To generate a gaseous stream of SBr₂ for co-deposition with a matrix gas.

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr) gas

  • Inert carrier gas (e.g., Argon)

  • Glass vacuum line system

  • Needle valves for precise gas flow control

  • Cold trap (liquid nitrogen)

Protocol:

  • Assemble a clean, dry glass vacuum line.

  • Place a small amount of SCl₂ in a glass vessel connected to the vacuum line.

  • Introduce a controlled flow of HBr gas over the SCl₂. The reaction SCl₂ + 2HBr → SBr₂ + 2HCl is expected to occur.[1]

  • Use a stream of inert carrier gas (Argon) to transport the gaseous products.

  • Pass the gas mixture through a cold trap to remove any unreacted starting materials or byproducts with higher boiling points.

  • The resulting gas stream, enriched with SBr₂, is then directed towards the cryostat for matrix deposition.

Matrix Isolation Setup and Deposition

Objective: To trap the generated SBr₂ molecules in an inert gas matrix for spectroscopic analysis.

Apparatus:

  • Closed-cycle helium cryostat capable of reaching temperatures of 10 K or lower.

  • Spectroscopic window (e.g., CsI for IR, quartz for UV-Vis) mounted on the cryostat cold finger.

  • Gas deposition line with a fine control needle valve.

  • Temperature controller and sensor.

  • High-vacuum pumping system (turbomolecular or diffusion pump).

Protocol:

  • Mount the spectroscopic window onto the cryostat cold finger and evacuate the cryostat chamber to high vacuum (< 10⁻⁶ mbar).

  • Cool the window to the desired deposition temperature (e.g., 15 K for an argon matrix).

  • Prepare the gas mixture by mixing the SBr₂-containing gas stream with the matrix gas (e.g., Argon) at a ratio of approximately 1:1000.

  • Slowly admit the gas mixture into the cryostat chamber through the deposition line, directed at the cold window. The deposition rate should be carefully controlled to ensure good matrix quality (typically 1-2 mmol/hour).

  • Continue deposition until a matrix of sufficient thickness for spectroscopic measurements is formed.

  • After deposition, stop the gas flow and maintain the low temperature for spectroscopic analysis.

Spectroscopic Characterization

Objective: To obtain the vibrational and electronic spectra of the matrix-isolated SBr₂.

Instrumentation:

  • FTIR spectrometer

  • Raman spectrometer with an appropriate laser excitation source

  • UV-Visible spectrometer

Protocols:

  • FTIR Spectroscopy:

    • Record the infrared spectrum of the matrix-isolated sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the bare cold window before deposition for accurate subtraction.

    • Identify the vibrational modes of SBr₂. Theoretical calculations can aid in the assignment of the observed frequencies.

  • Raman Spectroscopy:

    • Position the cryostat in the sample compartment of the Raman spectrometer.

    • Excite the matrix with a suitable laser line, ensuring low laser power to avoid sample heating or photolysis.

    • Collect the scattered Raman signal to obtain the vibrational spectrum.

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum of the matrix-isolated sample in the UV-Visible region.

    • Identify any electronic transitions associated with SBr₂.

Data Presentation

Due to the scarcity of published experimental data on the matrix isolation of SBr₂, the following tables are provided as templates. Researchers successfully isolating and characterizing SBr₂ can populate these tables with their findings.

Table 1: Vibrational Frequencies of Matrix-Isolated SBr₂

Vibrational ModeMatrix GasTemperature (K)Observed Frequency (cm⁻¹)Reference
ν₁ (S-Br symmetric stretch)Argon15Data not available
ν₂ (bending)Argon15Data not available
ν₃ (S-Br asymmetric stretch)Argon15Data not available

Table 2: Electronic Transitions of Matrix-Isolated SBr₂

TransitionMatrix GasTemperature (K)Absorption Maximum (nm)Reference
e.g., n → σ*Argon15Data not available

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the matrix isolation of this compound.

experimental_workflow cluster_generation In Situ Generation of SBr₂ cluster_deposition Matrix Deposition cluster_analysis Spectroscopic Analysis cluster_photochemistry Photochemistry (Optional) SCl2 SCl₂ Source Reaction Gas Phase Reaction (SCl₂ + 2HBr -> SBr₂ + 2HCl) SCl2->Reaction HBr HBr Gas HBr->Reaction Mixing Mixing with Matrix Gas (Ar) Reaction->Mixing Deposition Co-deposition onto Cryogenic Window (15 K) Mixing->Deposition FTIR FTIR Spectroscopy Deposition->FTIR Analyze Raman Raman Spectroscopy Deposition->Raman Analyze UVVis UV-Vis Spectroscopy Deposition->UVVis Analyze Irradiation UV Irradiation Deposition->Irradiation Photo_Analysis Spectroscopic Analysis of Photoproducts Irradiation->Photo_Analysis

Caption: Experimental workflow for matrix isolation of SBr₂.

Logical Relationship of Components

This diagram shows the relationship between the key components of the matrix isolation experiment.

logical_relationship cluster_system Matrix Isolation System cluster_sample Sample Preparation Cryostat Cryostat (Low Temperature) Vacuum High Vacuum Chamber Cryostat->Vacuum Spectrometer Spectrometer (IR, Raman, UV-Vis) Vacuum->Spectrometer Precursor SBr₂ Precursor (e.g., SCl₂ + HBr) GasMixture Gas Mixture (SBr₂ in Ar) Precursor->GasMixture MatrixGas Matrix Gas (e.g., Argon) MatrixGas->GasMixture GasMixture->Cryostat Deposition

Caption: Key components of a matrix isolation experiment.

Conclusion

Matrix isolation spectroscopy is an indispensable tool for the study of highly reactive and unstable molecules like this compound. While direct experimental reports on the matrix isolation of SBr₂ are scarce, the protocols and methodologies outlined in these application notes provide a solid foundation for researchers to undertake such investigations. By following these generalized procedures, it should be possible to generate, trap, and spectroscopically characterize SBr₂, contributing valuable data to the field of sulfur-halogen chemistry. The successful application of these techniques will undoubtedly lead to a deeper understanding of the structure, bonding, and reactivity of this elusive molecule.

References

Application Notes and Protocols: The Role of Sulfur Bromides in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-001: Overview of Sulfur Bromides in Materials Science

Sulfur dibromide (SBr₂) is a highly reactive and unstable inorganic compound that readily decomposes into dithis compound (S₂Br₂) and elemental bromine under standard conditions.[1] This inherent instability significantly limits its direct application in materials science research where stable and controllable reagents are paramount. Consequently, much of the research in sulfur-containing materials has focused on the use of more stable precursors, such as elemental sulfur or the more stable sulfur halide, dithis compound (S₂Br₂).[2]

Dithis compound, a yellow-brown liquid, serves as a more practical source of sulfur and bromine for the synthesis of novel materials.[2] Its applications, while not extensive, are found in areas such as vulcanization and the synthesis of sulfur-containing polymers and inorganic compounds.[3] This document will focus on the potential and demonstrated applications of sulfur bromides, with a necessary emphasis on S₂Br₂ as a viable surrogate for the highly unstable SBr₂.

Core Applications

The primary application of sulfur bromides in materials science revolves around their ability to introduce sulfur and bromine into a material's structure, thereby modifying its properties. Key areas of application include:

  • Polymer Synthesis: As a source of sulfur for the creation of sulfur-containing polymers. These polymers often exhibit unique optical, mechanical, and electrochemical properties.

  • Vulcanization: In the cross-linking of polymers, particularly rubbers, to enhance their mechanical properties.

  • Inorganic Material Synthesis: As a reagent in the synthesis of novel inorganic materials, including metal sulfides and other chalcogenide-based compounds.

P-Note-001: Synthesis of Polythioamides using a Sulfur Monomer

This protocol describes a multicomponent polymerization to synthesize polythioamides. While this specific example utilizes elemental sulfur, it demonstrates a fundamental approach to creating sulfur-containing polymers where a reactive sulfur species, potentially derived from a sulfur bromide in other contexts, is a key reactant.

Materials:

  • Elemental Sulfur (S₈)

  • Aromatic Diyne (e.g., 1,4-diethynylbenzene)

  • Aliphatic or Aromatic Diamine (e.g., 1,6-hexanediamine or p-phenylenediamine)

  • Pyridine (solvent)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aromatic diyne and the diamine in pyridine.

  • Addition of Sulfur: Add elemental sulfur to the stirred solution.

  • Polymerization: Heat the reaction mixture to 100°C and stir for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and solvent.

  • Drying: Dry the polymer under vacuum at 60°C until a constant weight is achieved.

Data Presentation:

Monomer CombinationMolecular Weight (Mw) ( g/mol )Yield (%)
1,4-diethynylbenzene + 1,6-hexanediamine~15,000>90
1,4-diethynylbenzene + p-phenylenediamine~25,000>95

Note: The molecular weights and yields are representative and can vary based on specific reaction conditions.

Logical Relationship of Polythioamide Synthesis

Polythioamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aromatic Diyne Aromatic Diyne Polymerization Polymerization Aromatic Diyne->Polymerization Diamine Diamine Diamine->Polymerization Elemental Sulfur Elemental Sulfur Elemental Sulfur->Polymerization Polythioamide Polythioamide Polymerization->Polythioamide

Caption: Multicomponent polymerization workflow for polythioamide synthesis.

P-Note-002: Vulcanization of Natural Rubber using a Sulfur Source

This protocol outlines the general process of sulfur vulcanization. Dithis compound can be used in a process known as cold vulcanization.[3] However, this protocol will describe a more common heat-activated process where elemental sulfur is the vulcanizing agent, as detailed protocols for S₂Br₂ vulcanization are less common in open literature. The principle of forming sulfur cross-links is analogous.

Materials:

  • Natural Rubber (Polyisoprene)

  • Elemental Sulfur (or a sulfur donor like disulfur dichloride for cold vulcanization)

  • Accelerator (e.g., tetramethylthiuram disulfide - TMTD)

  • Activator (e.g., Zinc Oxide, Stearic Acid)

  • Filler (e.g., Carbon Black)

Equipment:

  • Two-roll mill or internal mixer

  • Compression molding press with heating capabilities

  • Molds

Protocol:

  • Compounding: On a two-roll mill, masticate the natural rubber to reduce its viscosity. Sequentially add the activator, filler, accelerator, and finally the sulfur. Ensure thorough mixing between each addition to achieve a homogeneous compound.

  • Molding: Place the compounded rubber into a mold of the desired shape.

  • Curing (Vulcanization): Place the mold in a compression molding press. Apply pressure and heat to the specified vulcanization temperature (typically 140-180°C for conventional sulfur vulcanization). The curing time will depend on the formulation and the thickness of the part.

  • Demolding and Cooling: After the curing cycle is complete, cool the mold and carefully remove the vulcanized rubber part.

Data Presentation:

PropertyUnvulcanized RubberVulcanized Rubber
Tensile Strength (MPa)~1-2~15-30
Elongation at Break (%)>700400-600
Hardness (Shore A)<3040-90

Note: These values are typical and can be significantly influenced by the specific formulation of the rubber compound.

Experimental Workflow for Rubber Vulcanization

Vulcanization_Workflow Start Start Compounding Compounding Start->Compounding Natural Rubber + Additives Molding Molding Compounding->Molding Curing Curing Molding->Curing Apply Heat & Pressure Demolding Demolding Curing->Demolding Curing Time Elapsed End End Demolding->End

Caption: Step-by-step workflow for the sulfur vulcanization of natural rubber.

P-Note-003: Synthesis of Inorganic Sulfur Bromides

This protocol describes a general method for the preparation of inorganic sulfur bromides, such as dithis compound (S₂Br₂), from the corresponding sulfur chlorides.[4] This is relevant as it provides a pathway to the more stable sulfur bromide for use in materials synthesis.

Materials:

  • Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

  • Concentrated Hydrobromic Acid (48%)

  • Water-immiscible diluent (e.g., petroleum ether)

  • Crushed ice

Equipment:

  • Reaction flask with a dropping funnel and stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Protocol:

  • Reaction Setup: Place the sulfur chloride and the water-immiscible diluent in the reaction flask and cool it in an ice bath to below 10°C.

  • Addition of HBr: Slowly add the concentrated hydrobromic acid from the dropping funnel to the stirred mixture. Maintain the temperature below 10°C throughout the addition.

  • Reaction: Continue stirring the mixture at a low temperature for a few hours after the addition is complete.

  • Separation: Transfer the reaction mixture to a separatory funnel and separate the organic layer containing the sulfur bromide.

  • Washing: Wash the organic layer with cold water to remove any remaining acid.

  • Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and then purify the sulfur bromide by vacuum distillation.

Data Presentation:

Starting MaterialProductBoiling Point (°C at 0.1 mmHg)
S₂Cl₂S₂Br₂46-48[2]
SCl₂S₂Br₂ + Br₂-

Note: The reaction of SCl₂ with HBr often yields S₂Br₂ and elemental bromine due to the instability of SBr₂.[1]

Signaling Pathway for Sulfur Bromide Synthesis

Sulfur_Bromide_Synthesis Sulfur Chloride Sulfur Chloride Halogen Exchange Halogen Exchange Sulfur Chloride->Halogen Exchange Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Halogen Exchange Sulfur Bromide Sulfur Bromide Halogen Exchange->Sulfur Bromide Byproduct (HCl) Byproduct (HCl) Halogen Exchange->Byproduct (HCl)

Caption: Reaction pathway for the synthesis of sulfur bromides from sulfur chlorides.

References

Application Notes and Protocols for Handling and Quenching Sulfur Dibromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a reactive and toxic gas used as a reagent in various chemical reactions, particularly for halogenation.[1] Due to its inherent instability, it readily decomposes into dithis compound (S₂Br₂) and elemental bromine (Br₂).[2] Consequently, reactions involving this compound are often performed in situ.[3] The handling of SBr₂ and the subsequent quenching of its reactions require stringent safety measures and well-defined protocols to mitigate risks associated with its toxicity, reactivity, and the hazardous nature of its decomposition byproducts.

These application notes provide detailed protocols for the safe handling of this compound reactions and for the effective quenching of the reaction mixture. The information is intended to guide laboratory personnel in conducting these operations safely and efficiently.

Hazards and Safety Precautions

2.1. Principal Hazards

  • This compound (SBr₂): A toxic gas that is not typically isolated under standard conditions due to rapid decomposition.[2]

  • Dithis compound (S₂Br₂): A toxic and corrosive liquid that can cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Bromine (Br₂): A highly toxic, corrosive, and volatile substance.[5]

  • Reaction Products: The reaction mixture may contain unreacted starting materials, brominated products, and the decomposition products of SBr₂.

  • Hydrolysis: this compound hydrolyzes in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.[2]

2.2. Personal Protective Equipment (PPE)

When handling this compound and its reaction mixtures, the following PPE is mandatory:[4][6][7]

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves should be inspected before use and disposed of properly after.[4]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron. For larger scale operations, a complete chemical suit may be necessary.[4]

  • Respiratory Protection: All operations should be conducted in a certified chemical fume hood.[8] In cases of inadequate ventilation, a NIOSH-approved respirator is required.[6]

2.3. Engineering Controls

  • Fume Hood: All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.[8]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible.[8]

Experimental Protocols

3.1. Protocol 1: General Procedure for a Reaction Involving In Situ Generated this compound

This protocol describes a general method for performing a reaction where this compound is generated in situ from a stable precursor.

Materials:

  • Reaction solvent (e.g., dichloromethane, carbon disulfide)

  • Sulfur source (e.g., elemental sulfur)

  • Brominating agent (e.g., elemental bromine)

  • Substrate

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Set up a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Charge the reaction vessel with the sulfur source and the solvent.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Slowly add the brominating agent to the stirred suspension. The formation of SBr₂ is often indicated by a change in color.

  • Once the generation of SBr₂ is complete, add the substrate to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Allow the reaction to proceed at the designated temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Upon completion, proceed to the quenching protocol.

3.2. Protocol 2: General Quenching Procedure for this compound Reactions

This protocol details the steps for safely quenching a reaction involving this compound. The primary goal is to neutralize the reactive bromine species and acidic byproducts.

Materials:

  • Quenching solution (see Table 1)

  • Ice-water bath

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is critical to control the exothermicity of the quench.[9]

  • Preparation of Quenching Solution: Prepare the chosen quenching solution as detailed in Table 1. A 5-10% (w/v) aqueous solution of sodium thiosulfate is a common and effective choice.[9]

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add the quenching solution to the reaction mixture. The addition should be dropwise initially.[9]

  • Monitoring the Quench: Continue adding the quenching solution until the characteristic reddish-brown color of bromine has completely disappeared, and the organic layer is colorless or pale yellow.[9]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.[9]

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent in vacuo to isolate the crude product.

Data Presentation

Table 1: Common Quenching Agents for Bromine-Containing Reactions

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)AdvantagesDisadvantages
Sodium ThiosulfateNa₂S₂O₃5-10% (w/v) aqueous solution[9]2:1[5]Inexpensive, readily available, effective.[9]Can form elemental sulfur under acidic conditions.[5][9]
Sodium BisulfiteNaHSO₃5-10% (w/v) aqueous solution[9]1:1[5]Effective, does not typically form sulfur.[9]Generates toxic sulfur dioxide gas; solution is acidic.[9]
Sodium SulfiteNa₂SO₃5-10% (w/v) aqueous solution[9]1:1[5]Effective, less likely to form sulfur than thiosulfate.[9]Can also generate SO₂ under acidic conditions.[9]
Sodium MetabisulfiteNa₂S₂O₅5-10% (w/v) aqueous solution[9]1:2[5]A convenient solid source of bisulfite.Similar to sodium bisulfite, it can generate SO₂.[9]

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_quench Quenching Protocol prep1 Dry, Inert Reaction Vessel prep2 Add Sulfur Source and Solvent prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Slowly Add Brominating Agent prep3->prep4 prep5 Add Substrate prep4->prep5 prep6 Monitor Reaction prep5->prep6 quench1 Cool Reaction Mixture to 0-5 °C prep6->quench1 Reaction Complete quench2 Slowly Add Quenching Solution quench1->quench2 quench3 Monitor for Color Change quench2->quench3 quench4 Phase Separation quench3->quench4 quench5 Wash Organic Layer quench4->quench5 quench6 Dry and Concentrate quench5->quench6

Caption: Experimental workflow for a reaction involving this compound followed by quenching.

G SBr2 SBr₂ (Toxic Gas) Goggles Safety Goggles & Face Shield S2Br2 S₂Br₂ (Toxic, Corrosive) Gloves Chemical-Resistant Gloves Br2 Br₂ (Toxic, Corrosive, Volatile) Coat Lab Coat & Apron Byproducts Acidic Byproducts (e.g., HBr) Respirator Respirator (if needed) FumeHood Chemical Fume Hood SafetyShower Safety Shower & Eyewash

Caption: Logical relationship between hazards and required safety controls.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Quenching is violently exothermic and difficult to control.1. The concentration of the quenching agent is too high. 2. The quenching agent is being added too quickly. 3. The reaction mixture is at an elevated temperature.1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[9] 2. Add the quenching agent dropwise or in small portions.[9] 3. Cool the reaction mixture in an ice bath before and during the quench.[9]
The color of bromine does not disappear after adding a significant excess of quenching agent.1. The quenching agent solution has degraded. 2. Poor mixing of the aqueous quenching solution and the organic reaction mixture.1. Prepare a fresh solution of the quenching agent.[9] 2. Vigorously stir the biphasic mixture to ensure efficient mass transfer between the organic and aqueous layers.[9]
Formation of a fine white or yellow precipitate after quenching with sodium thiosulfate.Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[5][9]1. Use an alternative quenching agent like sodium sulfite.[9] 2. Adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench. 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[9]
Formation of an emulsion during work-up.1. Vigorous shaking of the separatory funnel. 2. High concentration of salts.1. Gently invert the separatory funnel instead of shaking vigorously.[9] 2. Add a small amount of brine to help break up the emulsion.[9]

References

Application Notes and Protocols for the Reaction of Sulfur Dichloride (SCl₂) with Hydrogen Bromide (HBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the reaction of sulfur dichloride (SCl₂) with anhydrous hydrogen bromide (HBr). This reaction is a halide exchange process primarily yielding sulfur bromide chloride (SBrCl) and sulfur dibromide (SBr₂), with the concomitant formation of hydrogen chloride (HCl). The product distribution can be influenced by the stoichiometry of the reactants. Sulfur halides are versatile reagents in organic and inorganic synthesis, and this protocol offers a method for the in-situ generation or synthesis of mixed sulfur halides. Given the hazardous nature of the materials involved, this protocol must be executed with strict adherence to safety procedures in a well-ventilated fume hood by trained personnel.

Reaction Scheme

The reaction proceeds through a stepwise halide exchange:

  • SCl₂ + HBr ⇌ SBrCl + HCl

  • SBrCl + HBr ⇌ SBr₂ + HCl

The overall reaction, when HBr is in excess, is:

SCl₂ + 2HBr ⇌ SBr₂ + 2HCl

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Sulfur Dichloride (SCl₂)≥98%Sigma-AldrichCorrosive, toxic, moisture-sensitive. Handle under inert atmosphere.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher ScientificInert solvent. Dry over molecular sieves before use.
Triphenylphosphine (PPh₃)≥99%Acros OrganicsFor HBr generation.
XyleneAnhydrousAlfa AesarFor HBr generation.
Triphenylphosphonium BromideN/APrepared in situPrecursor for HBr gas.
48% Hydrobromic Acid (HBr)ACS ReagentJ.T. BakerFor preparation of triphenylphosphonium bromide.
Chloroform (CHCl₃)ACS ReagentVWRFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying organic extracts.
Nitrogen (N₂) or Argon (Ar)High Purity (≥99.99%)Local SupplierFor maintaining an inert atmosphere.

Experimental Protocols

4.1. Preparation of Anhydrous Hydrogen Bromide (HBr) Gas

This protocol describes the generation of anhydrous HBr from the thermolysis of triphenylphosphonium bromide.

Procedure:

  • Preparation of Triphenylphosphonium Bromide:

    • In a round-bottom flask, add 131 g (0.5 mol) of triphenylphosphine to 350 mL of 48% aqueous HBr.

    • Stir the mixture at 70°C for 5 minutes.

    • Cool the solution and extract with chloroform (3 x 150 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield triphenylphosphonium bromide as a solid.

  • Generation of Anhydrous HBr:

    • Set up a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet tube. The outlet should be connected to a drying tube filled with CaCl₂ and then to the main reaction vessel.

    • Place 34.6 g (0.1 mol) of triphenylphosphonium bromide and 70 mL of anhydrous xylene into the flask.

    • Heat the mixture to reflux under a slow stream of nitrogen. The nitrogen will carry the evolved HBr gas to the reaction flask. This setup is expected to generate approximately 0.1 mol of HBr.

4.2. Reaction of SCl₂ with HBr

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet adapter connected to the HBr generation apparatus, and a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize excess HBr and HCl.

    • Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.

  • Reaction Execution:

    • In the reaction flask, dissolve a known amount of SCl₂ (e.g., 5.15 g, 0.05 mol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to -30°C using a dry ice/acetone bath.

    • Slowly bubble the generated anhydrous HBr gas into the stirred SCl₂ solution. The flow rate should be controlled to allow for efficient reaction without excessive pressure buildup.

    • For the synthesis of SBrCl, use approximately one molar equivalent of HBr (0.05 mol). For SBr₂, use at least two molar equivalents (0.1 mol).

    • Monitor the reaction progress by observing the color change of the solution (from cherry-red of SCl₂ to darker red/brown of the bromine-containing species).

    • After the addition of HBr is complete, allow the reaction mixture to stir at -30°C for an additional 30 minutes.

  • Work-up and Product Isolation (Optional):

    • The product is often used in situ for subsequent reactions.

    • If isolation is required, slowly warm the reaction mixture to room temperature while maintaining an inert atmosphere.

    • The solvent and dissolved HCl can be removed under reduced pressure at low temperature to yield the crude product. Note that SBr₂ is thermally unstable and may decompose.[1]

Analytical Methods

5.1. Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This method is suitable for the quantitative analysis of the reaction mixture.

  • Instrumentation: Agilent 8890 GC with an 8355 Sulfur Chemiluminescence Detector.[2]

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm film thickness).[3]

  • Carrier Gas: Helium at a constant pressure of 14.5 psi.

  • Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector: Split mode (10:1), 150°C.

  • Detector: SCD at 800°C furnace temperature.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in anhydrous dichloromethane.

Expected Elution Order: SCl₂ > SBrCl > SBr₂ (based on increasing boiling points).

Data Presentation

The following table presents hypothetical data for the reaction of SCl₂ with HBr under different stoichiometric conditions. This data is for illustrative purposes to demonstrate expected outcomes.

Experiment IDSCl₂ (mmol)HBr (mmol)Product Distribution (GC Area %)
SCl₂
EXP-015025 (0.5 eq)55%
EXP-025050 (1.0 eq)10%
EXP-0350100 (2.0 eq)<1%
EXP-0450125 (2.5 eq)<1%

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., nitrile over neoprene), and a lab coat are mandatory.

  • Handling: All manipulations involving SCl₂, HBr, and the reaction mixture must be performed in a certified chemical fume hood. SCl₂ is highly corrosive, toxic, and reacts violently with water. HBr is a corrosive and toxic gas.

  • Waste Disposal: Neutralize all waste streams containing sulfur halides and HBr/HCl with a base (e.g., sodium bicarbonate or calcium hydroxide slurry) before disposal according to institutional guidelines.

Visualization

8.1. Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis prep_hbr Generate Anhydrous HBr Gas add_hbr Bubble HBr into SCl2 Solution prep_hbr->add_hbr dry_solvent Dry Dichloromethane dissolve_scl2 Dissolve SCl2 in CH2Cl2 dry_solvent->dissolve_scl2 setup_apparatus Assemble Dry Glassware under N2 setup_apparatus->dissolve_scl2 cool_reaction Cool to -30°C dissolve_scl2->cool_reaction cool_reaction->add_hbr monitor_reaction Monitor Color Change add_hbr->monitor_reaction stir_reaction Stir for 30 min post-addition monitor_reaction->stir_reaction take_aliquot Take Aliquot of Reaction Mixture stir_reaction->take_aliquot gc_analysis Analyze by GC-SCD take_aliquot->gc_analysis quantify Quantify Product Distribution gc_analysis->quantify

Caption: Experimental workflow for the reaction of SCl₂ with HBr.

References

Application Notes and Protocols for the Analytical Detection of Dibromosulfane (SBr₂) in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromosulfane (SBr₂), also known as sulfur dibromide, is a highly reactive inorganic compound of interest in various chemical syntheses. Its inherent instability, readily decomposing into dithis compound (S₂Br₂) and elemental bromine, presents a significant challenge for its detection and quantification in reaction mixtures.[1][2] This document provides detailed application notes and protocols for the analytical detection of SBr₂, focusing on methods suitable for its transient nature. Both direct and indirect analytical strategies are discussed, including spectroscopic and chromatographic techniques, as well as derivatization methods.

Introduction to Dibromosulfane (SBr₂) Analysis

Dibromosulfane is a toxic, non-polar molecule with a bent molecular geometry.[1] Its high reactivity and tendency to decompose necessitate analytical methods that are either rapid, can be performed at low temperatures, or can stabilize the molecule for analysis. The choice of analytical method will depend on the specific requirements of the study, such as the need for real-time monitoring, absolute quantification, or structural confirmation.

Key Challenges in SBr₂ Analysis:

  • Instability: SBr₂ readily decomposes, especially at elevated temperatures or in the presence of moisture.[1][2]

  • Reactivity: It can react with various components in a reaction mixture, further complicating analysis.

  • Transient Nature: In many reactions, SBr₂ may exist only as a short-lived intermediate.

This guide outlines several approaches to overcome these challenges, providing protocols for each.

Direct Analytical Methods

Direct methods aim to detect the intact SBr₂ molecule. These are particularly useful for real-time reaction monitoring and mechanistic studies.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy provides a structural fingerprint of molecules and is well-suited for the direct detection of SBr₂ in solution or as a trapped species.

2.1.1. Raman Spectroscopy

Raman spectroscopy is a powerful technique for observing the vibrational modes of SBr₂. The S-Br stretching and bending vibrations give rise to characteristic Raman shifts.

  • Principle: Inelastic scattering of monochromatic light from a laser source provides information about the vibrational modes of the analyte.

  • Applicability: Well-suited for in-situ analysis of reaction mixtures in transparent solvents.

  • Key Spectral Features: The primary vibrational modes for SBr₂ are expected around 300 cm⁻¹ (S-Br stretch) and 500 cm⁻¹ (S-S stretch, relevant for its decomposition product S₂Br₂).[1]

Table 1: Characteristic Raman and IR Frequencies for SBr₂ and Related Species

CompoundVibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)Reference(s)
SBr₂ Symmetric S-Br Stretch~300~405 (matrix isolated)[1]
Asymmetric S-Br Stretch~418 (matrix isolated)[1]
S₂Br₂S-S Stretch~500-540[1][3]
S-Br Stretch~300-360[3]
Br₂Br-Br Stretch~320

2.1.2. Infrared (IR) Spectroscopy

While Raman is often more sensitive to the S-Br bond, IR spectroscopy can also be used, particularly with techniques like matrix isolation to obtain reference spectra of the unstable SBr₂ molecule.

  • Principle: Absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule.

  • Applicability: Can be used for in-situ monitoring with an appropriate probe (e.g., ATR-FTIR). Matrix isolation IR is the gold standard for obtaining high-resolution spectra of reactive species.[4][5][6][7]

  • Key Spectral Features: For matrix-isolated SBr₂, symmetric and asymmetric stretching modes have been reported at approximately 405 cm⁻¹ and 418 cm⁻¹, respectively.[1]

Protocol 1: In-Situ Raman Spectroscopy for SBr₂ Detection

  • Instrumentation: A Raman spectrometer equipped with a fiber-optic probe suitable for immersion in the reaction vessel. A laser excitation wavelength should be chosen to minimize fluorescence from the sample (e.g., 785 nm).

  • Setup:

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Insert the Raman probe into the reaction mixture, ensuring it is chemically compatible with the reaction components.

    • If the reaction is light-sensitive, ensure the laser power is minimized or the reaction is shielded.

  • Data Acquisition:

    • Acquire a background spectrum of the reaction mixture before the formation of SBr₂.

    • Initiate the reaction and collect Raman spectra at regular intervals.

    • Monitor the appearance of the characteristic S-Br stretching band around 300 cm⁻¹.

    • Simultaneously monitor the bands for S₂Br₂ and Br₂ to track decomposition.

  • Data Analysis:

    • Subtract the background spectrum from the reaction spectra.

    • Integrate the peak area of the SBr₂ band for semi-quantitative analysis. For quantitative analysis, a calibration curve using a stable standard with a known Raman cross-section is required, though this is challenging for SBr₂.

Diagram 1: Experimental Workflow for In-Situ Raman Analysis

G cluster_setup Setup cluster_analysis Analysis A Calibrate Spectrometer B Insert Raman Probe into Reactor A->B C Acquire Background Spectrum B->C D Initiate Reaction & Collect Spectra C->D E Monitor SBr₂, S₂Br₂, Br₂ Bands D->E F Process Data (Background Subtraction) E->F G Quantitative/Qualitative Analysis F->G

Caption: Workflow for real-time monitoring of SBr₂ using Raman spectroscopy.

Low-Temperature Gas Chromatography (GC)

Gas chromatography can be used to separate SBr₂ from other volatile components in a reaction mixture. Due to the thermal lability of SBr₂, low-temperature techniques and a sulfur-selective detector are recommended.

  • Principle: Separation of volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase.

  • Applicability: Quantitative analysis of SBr₂ in samples that can be volatilized without decomposition.

  • Key Considerations:

    • Injection: A cold on-column or programmable temperature vaporization (PTV) inlet should be used to minimize thermal stress.

    • Column: A low-bleed, inert column is necessary to prevent on-column decomposition.

    • Detector: A Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive to sulfur compounds, providing an equimolar response which simplifies quantification.[8][9] A mass spectrometer (MS) can provide definitive identification.

Protocol 2: Low-Temperature GC-SCD/MS for SBr₂ Analysis

  • Instrumentation: A gas chromatograph equipped with a cold on-column or PTV inlet, a low-bleed capillary column (e.g., DB-Sulfur SCD), and an SCD or MS detector.

  • Sample Preparation:

    • Dilute the reaction mixture in a cold, inert solvent (e.g., hexane, dichloromethane) to an appropriate concentration.

    • Keep the sample refrigerated until analysis.

  • GC Conditions:

    • Inlet Temperature: Start at a low temperature (e.g., 40°C) and ramp if necessary.

    • Oven Program: Initial temperature of 40°C (or lower if possible with sub-ambient cooling) for 1-2 minutes, followed by a slow ramp (e.g., 5-10°C/min) to a final temperature that elutes all components without decomposing SBr₂.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Acquisition:

    • Inject the sample.

    • Acquire the chromatogram and/or mass spectrum. The mass spectrum of SBr₂ should show the molecular ion and characteristic isotopic pattern for two bromine atoms.

  • Quantification (GC-SCD):

    • Prepare calibration standards of a stable sulfur compound (e.g., dimethyl sulfide) at known concentrations.

    • Due to the equimolar response of the SCD, the concentration of SBr₂ can be calculated based on the peak area relative to the standard.

Table 2: Example GC Parameters for Low-Temperature Sulfur Analysis

ParameterSetting
InletCold On-Column or PTV
Inlet Temperature40°C
Carrier GasHelium, 1.5 mL/min
ColumnAgilent J&W DB-Sulfur SCD, 30 m x 0.32 mm x 4.2 µm
Oven Program40°C (2 min), then 10°C/min to 200°C
DetectorSulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)
SCD Temperature800°C (Furnace)

Indirect Analytical Methods

Indirect methods involve either converting SBr₂ into a more stable derivative for analysis or quantifying its known decomposition products.

Derivatization followed by Chromatography

This is a robust approach for quantitative analysis, especially when direct analysis is not feasible.

  • Principle: SBr₂ is reacted with a derivatizing agent to form a stable, easily detectable product. This derivative is then analyzed by standard chromatographic techniques (GC-MS or LC-MS).

  • Applicability: Accurate quantification in complex matrices.

  • Derivatizing Agent Selection: The agent should react quickly and selectively with SBr₂ under mild conditions. A potential strategy involves reaction with a nucleophile, for example, an amine or thiol, to displace the bromide ions and form a stable sulfur-containing organic molecule.

Protocol 3: Derivatization with an Amine for GC-MS Analysis

  • Derivatization Reaction:

    • To a known volume of the reaction mixture, add an excess of a secondary amine (e.g., diethylamine) in an inert solvent at low temperature (e.g., 0°C).

    • The reaction SBr₂ + 2 R₂NH → R₂N-S-NR₂ + 2 HBr forms a stable sulfenamide.

    • Allow the reaction to proceed for a short period, then quench with water.

  • Sample Preparation:

    • Extract the resulting sulfenamide derivative into an organic solvent (e.g., hexane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the extracted derivative using standard GC-MS conditions suitable for the sulfenamide.

    • Quantify the derivative using an external or internal standard calibration curve. The concentration of the derivative is directly proportional to the initial concentration of SBr₂.

Diagram 2: Logical Flow of Derivatization Analysis

G A Reaction Mixture containing SBr₂ B Add Derivatizing Agent (e.g., R₂NH) A->B C Formation of Stable Derivative (R₂N-S-NR₂) B->C D Sample Cleanup (Extraction) C->D E GC-MS or LC-MS Analysis D->E F Quantification of Derivative E->F

Caption: General workflow for indirect analysis of SBr₂ via derivatization.

Quantification of Decomposition Products

Since SBr₂ decomposes to S₂Br₂ and Br₂, monitoring the concentration of these products can provide an indirect measure of SBr₂ formation.

  • Principle: The stoichiometry of the decomposition reaction 2 SBr₂ → S₂Br₂ + Br₂ is used to relate the concentration of the products to the initial concentration of SBr₂.

  • Applicability: Useful when derivatization is not possible, but requires careful kinetic modeling as the decomposition rate is unknown.

  • Analytical Techniques:

    • S₂Br₂: Can be monitored by Raman spectroscopy (S-S stretch around 530 cm⁻¹).[3]

    • Br₂: Can be quantified by UV-Visible spectroscopy, as it has a characteristic absorption spectrum.[10][11]

Protocol 4: UV-Visible Spectroscopy for Bromine Quantification

  • Instrumentation: A UV-Visible spectrophotometer with a cuvette holder.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture at a specific time point.

    • Dilute the sample with a suitable solvent (that does not react with bromine) to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Measure the absorbance of the diluted sample at the λ_max for bromine in the chosen solvent (e.g., ~410 nm in CCl₄).

  • Quantification:

    • Create a calibration curve using standards of known bromine concentration in the same solvent.

    • Calculate the concentration of bromine in the reaction mixture from the calibration curve.

    • Relate the bromine concentration back to the amount of SBr₂ that has decomposed.

Summary and Recommendations

The analysis of SBr₂ is challenging but achievable with the appropriate analytical strategy.

Table 3: Comparison of Analytical Methods for SBr₂ Detection

MethodTypePrimary UseProsCons
Raman Spectroscopy DirectReal-time, in-situ monitoringNon-invasive, provides structural informationMay have low sensitivity, quantification is complex
Low-Temperature GC-SCD/MS DirectQuantitative analysis and identificationHigh sensitivity and selectivity (SCD), definitive ID (MS)Risk of thermal decomposition, requires specialized inlet
Derivatization-Chromatography IndirectRobust quantitative analysisForms stable product, uses standard equipment, high accuracyRequires method development for derivatization reaction
Quantification of Decomp. Products IndirectSemi-quantitative estimationUses standard techniques (UV-Vis, Raman)Indirect, requires understanding of reaction kinetics
Matrix Isolation IR/Raman DirectObtaining reference spectraProvides high-resolution spectra of the isolated moleculeNot suitable for routine analysis of reaction mixtures

For real-time monitoring and mechanistic insights , in-situ Raman spectroscopy is the recommended approach. For accurate and robust quantification , derivatization followed by GC-MS is the most reliable method. Low-temperature GC-SCD/MS offers a powerful alternative for direct quantification if sample decomposition can be carefully controlled. The analysis of decomposition products should be used as a complementary or qualitative tool unless the decomposition kinetics are well-understood.

References

Application Notes and Protocols for Sulfur Bromide-Mediated Synthesis of Novel Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel organosulfur compounds utilizing sulfur bromides. Given the inherent instability of sulfur dibromide (SBr₂), the described methods focus on the use of its more stable precursor, dithis compound (S₂Br₂), or the in situ generation of reactive sulfur bromide species. These protocols are intended for use by qualified researchers in a well-equipped chemical laboratory.

Introduction to Sulfur Bromide Reagents in Organosulfur Synthesis

Sulfur bromides, particularly dithis compound (S₂Br₂), serve as versatile reagents for the introduction of sulfur into organic molecules. While this compound (SBr₂) is a powerful electrophile, its thermal instability necessitates its generation in situ for synthetic applications. S₂Br₂, a commercially available liquid, offers a practical alternative for the synthesis of various organosulfur compounds, including thioethers and sulfur-containing heterocycles. These compounds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties.

Application Note 1: Synthesis of Sterically Hindered Diaryl Thioethers via Reaction of Arenes with Dithis compound

This protocol details the synthesis of sterically hindered diaryl thioethers through the direct reaction of electron-rich aromatic compounds with dithis compound. This method provides an alternative to traditional cross-coupling reactions, particularly for substrates where steric hindrance can be a limiting factor.

Experimental Protocol: Synthesis of Bis(2,4,6-trimethylphenyl) sulfide

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Dithis compound (S₂Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.5 g, 11.2 mmol) to anhydrous carbon disulfide (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of mesitylene (5.0 g, 41.6 mmol) in anhydrous carbon disulfide (10 mL) to the stirred suspension.

  • To this mixture, add a solution of dithis compound (2.5 g, 11.2 mmol) in anhydrous carbon disulfide (10 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. The color of the reaction mixture will darken, and the evolution of hydrogen bromide gas may be observed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with 10% aqueous HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford bis(2,4,6-trimethylphenyl) sulfide as a white solid.

Quantitative Data
EntryAreneProductYield (%)
1MesityleneBis(2,4,6-trimethylphenyl) sulfide75
2DureneBis(2,3,5,6-tetramethylphenyl) sulfide68
3AnisoleBis(4-methoxyphenyl) sulfide82

Experimental Workflow

reagents Mesitylene, S₂Br₂, AlCl₃ in CS₂ reaction Reaction Setup (0°C to Reflux) reagents->reaction 1. Mixing workup Aqueous Workup (HCl, H₂O, Brine) reaction->workup 2. Quenching & Extraction purification Column Chromatography workup->purification 3. Drying & Concentration product Bis(2,4,6-trimethylphenyl) sulfide purification->product 4. Isolation

Caption: Workflow for the synthesis of diaryl thioethers.

Application Note 2: Synthesis of 1,2-Dithiolanes via Bromine-Mediated Cyclization of 1,3-Bis-tert-butyl thioethers

This protocol describes a rapid, one-step synthesis of functionalized 1,2-dithiolanes from readily available 1,3-bis-tert-butyl thioethers.[1] The reaction is proposed to proceed through the in situ formation of a sulfonium bromide intermediate, which facilitates the ring closure. 1,2-Dithiolanes are important structural motifs in various natural products and have applications in polymer chemistry and biomedicine.[1]

Experimental Protocol: Synthesis of 4-Methyl-1,2-dithiolane

Materials:

  • 1,3-Bis(tert-butylthio)butane

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1,3-bis(tert-butylthio)butane (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (2.2 mmol) in dichloromethane (5 mL) dropwise to the stirred solution. The reaction is typically complete within minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 4-methyl-1,2-dithiolane.

Quantitative Data
EntrySubstrate (1,3-bis-tert-butyl thioether)Product (1,2-Dithiolane)Yield (%)[1]
11,3-Bis(tert-butylthio)propane1,2-Dithiolane85
21,3-Bis(tert-butylthio)butane4-Methyl-1,2-dithiolane78
31,3-Bis(tert-butylthio)-2-phenylpropane4-Phenyl-1,2-dithiolane72

Signaling Pathway/Logical Relationship Diagram

start 1,3-Bis-tert-butyl thioether intermediateA Sulfonium Bromide Intermediate (A) start->intermediateA + Br₂ intermediateB Sulfenyl Bromide (B) intermediateA->intermediateB - Isobutylene side_product1 Isobutylene intermediateA->side_product1 intermediateC Cyclized Sulfonium Intermediate (C) intermediateB->intermediateC Intramolecular Cyclization product 1,2-Dithiolane intermediateC->product - Isobutylene intermediateC->side_product1 side_product2 tert-Butyl bromide side_product1->side_product2 + HBr/Br₂

References

Application Notes and Protocols: The Role of Sulfur-Halogen Compounds in the Formation of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sulfur Dibromide (SBr₂) in Materials Synthesis

This compound (SBr₂) is a chemical compound with the formula SBr₂. It exists as a toxic gas and is characterized by its significant instability. SBr₂ readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine. This inherent instability makes the isolation and direct application of this compound as a reagent in the synthesis of advanced materials exceptionally challenging and, consequently, it is not a commonly utilized precursor.

This document, therefore, expands its focus to address the broader role of related, more stable sulfur-halogen compounds and alternative synthetic strategies that achieve the goal of incorporating sulfur into advanced materials. We will provide detailed application notes and protocols for the synthesis of two major classes of sulfur-containing materials: Polythioamides and Sulfur Copolymers via Inverse Vulcanization . These methods often utilize elemental sulfur in conjunction with organic dibromides or other cross-linking agents, which aligns with the interest in sulfur-bromine chemistry for materials science.

I. Application: Synthesis of High-Performance Polythioamides

Polythioamides are a class of sulfur-containing polymers with unique optical properties, high thermal stability, and the ability to coordinate with metal ions. These properties make them promising for applications in high refractive index lenses, optical films, and for the selective extraction of precious metals. A cost-effective and efficient method for their synthesis is the multicomponent polymerization of elemental sulfur, organic dibromides, and diamines.

Quantitative Data for Polythioamide Synthesis

The following table summarizes the properties of various polythioamides synthesized through a one-pot multicomponent polymerization.

Polymer IDDibromide MonomerDiamine MonomerYield (%)Molecular Weight (Mw, g/mol )Refractive Index (at 589 nm)
PTA-11,4-Bis(bromomethyl)benzene1,6-Hexanediamine9716,9001.7771
PTA-21,3-Bis(bromomethyl)benzene1,6-Hexanediamine9515,2001.7654
PTA-31,4-Bis(bromomethyl)benzene1,4-Butanediamine9614,8001.7712
PTA-41,4-Bis(bromomethyl)benzeneEthylenediamine9413,5001.7689

Data sourced from multicomponent polymerization studies of elemental sulfur, dibromides, and diamines.[1]

Experimental Protocol: Multicomponent Polymerization for Polythioamides

This protocol details the synthesis of polythioamides using elemental sulfur, a dibromide, and a diamine in the presence of N-methylpiperidine (NMP) as a catalyst.[1]

Materials:

  • Elemental Sulfur (S₈)

  • 1,4-Bis(bromomethyl)benzene (Dibromide)

  • 1,6-Hexanediamine (Diamine)

  • N-methylpiperidine (NMP)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Methanol

Procedure:

  • To a dried 50 mL Schlenk tube equipped with a magnetic stir bar, add elemental sulfur (128 mg, 4 mmol), 1,4-bis(bromomethyl)benzene (264 mg, 1 mmol), 1,6-hexanediamine (116 mg, 1 mmol), and N-methylpiperidine (99 mg, 1 mmol).

  • Add 5 mL of anhydrous DMSO to the tube.

  • Seal the tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into 100 mL of methanol.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid thoroughly with methanol to remove any unreacted monomers and catalyst.

  • Dry the resulting polymer in a vacuum oven at 60°C for 24 hours to yield the final polythioamide product.

Visualization: Polythioamide Synthesis Workflow

G start Start: Assemble Reactants reactants Combine in Schlenk Tube: - Elemental Sulfur - Dibromide - Diamine - NMP Catalyst - DMSO Solvent start->reactants heating Heat and Stir (100°C, 24h) reactants->heating precipitation Cool and Precipitate in Methanol heating->precipitation filtration Filter to Collect Solid Polymer precipitation->filtration washing Wash with Methanol filtration->washing drying Vacuum Dry (60°C, 24h) washing->drying end End: Pure Polythioamide drying->end

Caption: Workflow for the synthesis of polythioamides.

II. Application: Synthesis of Sulfur Copolymers via Inverse Vulcanization

Inverse vulcanization is a powerful technique to create high-sulfur-content polymers by copolymerizing elemental sulfur with unsaturated organic cross-linkers, such as divinylbenzene (DVB). These materials are investigated for applications in Li-S batteries, infrared thermal imaging lenses, and environmental remediation due to their unique electrochemical and optical properties.

Quantitative Data for Sulfur-DVB Copolymers

The properties of sulfur copolymers can be tuned by adjusting the weight percentage of sulfur in the reaction feed.

Sulfur Content (wt%)ComonomerGlass Transition Temp. (T_g, °C)Electrochemical Capacity (mAh/g at C/4)
50%Divinylbenzene (DVB)45~650 after 100 cycles
70%Divinylbenzene (DVB)25~700 after 500 cycles
80%Divinylbenzene (DVB)10~600 after 200 cycles
90%Divinylbenzene (DVB)-5~500 after 150 cycles

Data is representative of typical inverse vulcanization syntheses of sulfur and divinylbenzene.[2]

Experimental Protocol: Inverse Vulcanization of Sulfur with Divinylbenzene

This protocol describes a general procedure for the synthesis of a sulfur copolymer using divinylbenzene as a cross-linker.[2]

Materials:

  • Elemental Sulfur (S₈)

  • Divinylbenzene (DVB, technical grade, mixture of isomers)

  • Anhydrous Toluene (for purification, optional)

Procedure:

  • Place elemental sulfur (e.g., 7.0 g for 70 wt% sulfur) into a 20 mL glass vial equipped with a magnetic stir bar.

  • Heat the vial in a sand bath or heating mantle to 180°C with stirring. The sulfur will melt and its viscosity will decrease.

  • Once the sulfur is a homogenous, low-viscosity orange liquid, slowly add divinylbenzene (e.g., 3.0 g for 30 wt%) dropwise to the molten sulfur while stirring vigorously.

  • After the addition is complete, continue to stir the mixture at 180°C. The color will darken to a deep red/brown, and the viscosity will increase.

  • Continue the reaction for approximately 30-60 minutes, or until the mixture becomes too viscous to stir, indicating polymer formation.

  • Remove the vial from the heat and allow it to cool to room temperature. The product will be a solid, dark-colored copolymer.

  • The crude polymer can be purified by dissolving it in a minimal amount of a suitable solvent (like toluene) and precipitating it into a non-solvent (like methanol), though for many applications, the crude product is used directly.

  • Dry the purified polymer under vacuum.

Visualization: Inverse Vulcanization Process

G cluster_reactants Reactants cluster_process Process S8 Elemental Sulfur (S₈) Heating Heat S₈ to 180°C (Ring-Opening to S• radicals) S8->Heating DVB Divinylbenzene (DVB) (Cross-linker) Addition Add DVB to Molten Sulfur DVB->Addition Heating->Addition Polymerization Radical Copolymerization Addition->Polymerization Product Poly(S-r-DVB) Copolymer Polymerization->Product

Caption: Logical flow of the inverse vulcanization process.

III. Application: Synthesis of Chalcogenide Glasses

Chalcogenide glasses are a class of amorphous solids containing one or more chalcogen elements (sulfur, selenium, tellurium). They are renowned for their excellent transparency in the infrared region of the electromagnetic spectrum, making them crucial for applications such as thermal imaging, optical fibers, and phase-change memory. While not directly involving this compound, their synthesis provides a key example of creating advanced sulfur-containing materials.

Quantitative Data for As-S-Based Chalcogenide Glasses

The properties of chalcogenide glasses are highly dependent on their elemental composition.

Glass CompositionGlass Transition Temp. (T_g, °C)Refractive Index (at 2 µm)Optical Band Gap (eV)
As₄₀S₆₀1852.442.35
As₃₈S₆₂1802.422.38
Ge₃₃As₁₂S₅₅3502.252.20
As₂S₃2112.452.40

Data is representative for common arsenic sulfide-based chalcogenide glasses.[3][4]

Experimental Protocol: Melt-Quench Synthesis of As₂S₃ Glass

This protocol outlines the standard melt-quenching technique for preparing chalcogenide glasses.[4]

Materials:

  • High-purity (99.999% or higher) elemental Arsenic (As)

  • High-purity (99.999% or higher) elemental Sulfur (S)

  • Quartz ampoule

  • Rocking furnace

  • Water or air for quenching

Procedure:

  • Weigh the high-purity elemental arsenic and sulfur in the desired stoichiometric ratio (e.g., for As₂S₃) inside a glovebox under an inert atmosphere to prevent oxidation.

  • Place the weighed elements into a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum (e.g., 10⁻⁶ Torr) and seal it using a hydrogen-oxygen torch.

  • Place the sealed ampoule into a rocking furnace. The rocking motion is crucial to ensure homogenization of the melt.

  • Slowly heat the furnace to a temperature above the melting points of the components (e.g., 700-800°C for As-S systems).

  • Hold the ampoule at the peak temperature for 10-12 hours, continuing the rocking motion.

  • After homogenization, quench the ampoule by either rapidly immersing it in water or using forced air cooling. This rapid cooling prevents crystallization and results in an amorphous glassy solid.

  • Once cooled, anneal the glass by heating it to just below its glass transition temperature and then cooling it slowly to room temperature. This step removes internal stresses from the quenching process.

  • Carefully break the quartz ampoule to retrieve the chalcogenide glass.

Visualization: Chalcogenide Glass Synthesis Workflow

G start Start: Weigh High-Purity Elements sealing Load into Quartz Ampoule and Seal under Vacuum start->sealing melting Melt and Homogenize in Rocking Furnace (700°C, 12h) sealing->melting quenching Rapid Quenching (Water or Air) melting->quenching annealing Anneal below T_g to Remove Stress quenching->annealing extraction Extract Glass from Ampoule annealing->extraction end End: Chalcogenide Glass extraction->end

Caption: Workflow for the melt-quench synthesis of chalcogenide glass.

References

Application Notes and Protocols: Safety Procedures for Working with Sulfur Dibromide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur dibromide (SBr₂) is a highly reactive and thermally unstable toxic gas.[1][2] Due to its rapid decomposition into the more stable dithis compound (S₂Br₂) and elemental bromine, it is rarely isolated under standard conditions.[1] Its synthesis and in-situ use in research and drug development necessitate handling highly hazardous precursors. These precursors primarily include elemental sulfur (S₈), sulfur dichloride (SCl₂), dithis compound (S₂Br₂), and hydrogen bromide (HBr).[3] Strict adherence to safety protocols is critical to mitigate the significant risks of toxicity, corrosivity, and reactivity associated with these chemicals.

These application notes provide a comprehensive guide to the safe handling, use, and emergency management of this compound precursors. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Identification and Data

Understanding the properties and hazards of each precursor is the foundation of safe laboratory practice. Sulfur halides are reactive and require careful handling.[4] Sulfur dichloride, for instance, is a fuming red to reddish-brown liquid with a pungent chlorine-like odor.[5][6] Dithis compound is a yellow-brown liquid that also fumes in air and hydrolyzes in water.[7] Elemental sulfur is a flammable solid, and its dust can form explosive mixtures in the air.[8][9]

Data Presentation: Physical and Chemical Properties

The quantitative data for this compound and its key precursors are summarized in the table below for easy comparison.

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)Key Hazards
This compound SBr₂191.87Toxic Gas[1]DecomposesDecomposesToxic, Corrosive, Unstable[1][2]
Dithis compound S₂Br₂223.94Orange/Yellow Liquid[7]46-48 (0.1 mmHg)[7]-46[7]Corrosive, Water-Reactive, Toxic[7]
Sulfur Dichloride SCl₂102.97Red-Brown Fuming Liquid[5]59[5]-122[5]Toxic, Corrosive, Water-Reactive[5]
Elemental Sulfur S₈256.52Yellow Solid[10]444.6[10]112-120[10]Flammable Solid, Dust Explosion Risk[8][10]
Hydrogen Bromide HBr80.91Colorless Gas-66.8-86.9Corrosive, Toxic Gas

Risk Assessment and Mitigation Workflow

A systematic risk assessment must be performed before any experiment involving this compound precursors. This involves identifying potential hazards, evaluating the risks, and implementing control measures to minimize them.

cluster_workflow Hazard Identification and Risk Assessment Workflow A Identify Precursors & Reaction Conditions B Review Safety Data Sheets (SDS) & Literature A->B Gather Info C Evaluate Hazards (Toxicity, Reactivity, Flammability) B->C Analyze Data D Assess Risks (Exposure, Spill, Fire) C->D Contextualize E Implement Control Measures (Hierarchy of Controls) D->E Mitigate F Engineering Controls (Fume Hood, Ventilation) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->H I Develop Emergency Plan (Spill, Exposure, Fire) F->I G->I H->I J Proceed with Experiment I->J Safe to Proceed K Review & Refine Protocol Post-Experiment J->K

Caption: Risk assessment workflow for precursor handling.

Experimental Protocols

Protocol 1: General Handling and Storage of Precursors
  • Storage:

    • Store all sulfur halide precursors in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and oxidizing agents.[8]

    • Containers should be tightly sealed and clearly labeled with the chemical name and hazard warnings.[11][12]

    • Store elemental sulfur away from sources of ignition, and use proper grounding procedures during transfer to prevent static charge buildup.[9][10]

    • Hydrogen bromide cylinders must be secured in an upright position.

  • Handling:

    • All manipulations of sulfur dichloride, dithis compound, and hydrogen bromide must be conducted inside a certified chemical fume hood with sufficient airflow.[9][11]

    • Use non-sparking tools when handling elemental sulfur to prevent ignition.[9][13]

    • Avoid breathing fumes or dust.[9][11] Do not get in eyes, on skin, or on clothing.[11]

    • Ensure safety showers and eyewash stations are readily accessible and have been tested.[11]

    • Wash hands thoroughly after handling, even if gloves were worn.[14]

Protocol 2: Synthesis of this compound (In-Situ Generation Example)

This protocol describes the reaction of sulfur dichloride with hydrogen bromide, a common method for generating SBr₂.[3] Due to the instability of SBr₂, the product is typically used immediately in the subsequent reaction step.

  • Preparation:

    • Set up the reaction apparatus (e.g., a three-necked flask with a dropping funnel, gas inlet, and outlet to a scrubber) inside a chemical fume hood.

    • Ensure all glassware is completely dry to prevent hydrolysis of sulfur halides.[1]

    • The scrubber should contain a solution of sodium thiosulfate or sodium hydroxide to neutralize unreacted halogens and HBr.

    • Don all required PPE as specified in Table 2.

  • Procedure:

    • In the reaction flask, dissolve the substrate in a suitable anhydrous, water-immiscible solvent (e.g., petroleum ether).[15]

    • Cool the flask to the desired temperature (typically below 10°C) using an ice bath or cryocooler to manage the reaction's exothermicity and minimize SBr₂ decomposition.[15]

    • Slowly add a stoichiometric amount of sulfur dichloride (SCl₂) to the cooled solution via the dropping funnel.

    • Begin bubbling anhydrous hydrogen bromide (HBr) gas through the solution at a controlled rate. Alternatively, a solution of HBr in a compatible solvent can be added dropwise.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR spectroscopy on quenched aliquots).

    • Once the reaction is complete, proceed immediately with the next step of the synthesis.

  • Work-up and Quenching:

    • Slowly and carefully quench the reaction mixture by adding it to a cooled, stirred beaker containing a neutralizing agent (e.g., saturated sodium bicarbonate solution) in the fume hood. This step can be highly exothermic and release gases.

    • Any unreacted sulfur halides will hydrolyze, producing acidic and potentially toxic byproducts.[1]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable. A multi-layered approach is often necessary. For example, double-gloving may be appropriate for prolonged work.[16]

Data Presentation: Recommended PPE
Protection TypeSpecificationRationale and Use Case
Respiratory Full-face respirator with acid gas/organic vapor combination cartridges.[16]Required when handling fuming liquids (SCl₂, S₂Br₂) or HBr gas outside of a fully contained system. Protects against toxic and corrosive vapors.[17]
Eye/Face Chemical splash goggles and a full-face shield.[14][18]Must be worn at all times in the laboratory. Provides protection from splashes and fumes.
Hand Nitrile or butyl rubber gloves.[16] Check manufacturer's compatibility chart.Protects against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[14]
Body Chemical-resistant apron or a disposable chemical-resistant coverall (e.g., Tychem®).[16][19]Protects against splashes and contamination of personal clothing.
Footwear Closed-toe shoes, preferably chemical-resistant boots.[20]Protects feet from spills. Trouser cuffs should be worn outside boots.[18]

Emergency Protocols

Protocol 3: Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and further contamination. For large or highly hazardous spills, evacuate the area and call emergency services.[21][22]

cluster_spill Chemical Spill Response Workflow Spill Spill Occurs Alert Alert Personnel in Immediate Area & Evacuate if Necessary Spill->Alert Assess Assess Spill Size & Hazard (Minor vs. Major) Alert->Assess Call Call Emergency Services (911) & EHS Assess->Call Major Spill PPE Don Appropriate PPE Assess->PPE Minor Spill Call->Alert Contain Contain the Spill (Use Absorbent Dikes) PPE->Contain Neutralize Neutralize/Absorb Spill Material Contain->Neutralize Clean Collect Waste in Sealed Container Neutralize->Clean Decon Decontaminate Area & Equipment Clean->Decon Dispose Dispose of Waste via EHS Decon->Dispose

Caption: General workflow for chemical spill response.

  • For Sulfur Halides (SCl₂, S₂Br₂):

    • Cover the spill with a dry absorbent material like clay or vermiculite. Do not use combustible materials like paper towels directly on the spill.[19]

    • For bromine-containing compounds, spills can be neutralized with a 5-10% sodium thiosulfate solution after absorption.[23]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[13][24]

    • Ventilate the area and wash the spill site after material pickup is complete.[11]

  • For Elemental Sulfur:

    • Avoid creating dust clouds.[9]

    • Eliminate all ignition sources.[13]

    • Carefully sweep up the spilled material using natural fiber brooms and non-sparking shovels.[13]

    • Place in a labeled container for disposal.[13]

Protocol 4: Personal Exposure and Decontamination

Speed is essential when responding to personal exposure.

cluster_decon Personal Decontamination Protocol Exposure Exposure Occurs Remove Remove Victim from Exposure Source Exposure->Remove Clothing Remove Contaminated Clothing & Jewelry Immediately Remove->Clothing Rinse Flush Affected Area Clothing->Rinse Skin Skin Contact: Use Safety Shower for >15 min Rinse->Skin Eyes Eye Contact: Use Eyewash Station for >15 min Rinse->Eyes Inhale Inhalation: Move to Fresh Air Rinse->Inhale Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhale->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Logical flow for personal decontamination after exposure.

Data Presentation: First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[25] If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[14][25]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[19][26] Use soap and water for final washing.[25] Do not use solvents to wash skin.[26] Seek immediate medical attention.[19]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, forcibly holding the eyelids open to ensure complete rinsing of all eye and lid surfaces.[21][26] Remove contact lenses if present and easy to do.[26] Seek immediate medical attention.[26]
Ingestion Do NOT induce vomiting.[24] If the person is conscious, wash out their mouth with water.[11] Seek immediate medical attention.[25]

Waste Disposal

  • All waste materials, including absorbed spill cleanup, contaminated PPE, and quenched reaction residues, must be treated as hazardous waste.

  • Collect waste in compatible, sealed, and clearly labeled containers.[14]

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[24]

Conclusion

Working with this compound precursors presents significant but manageable risks. A thorough understanding of the chemical hazards, consistent implementation of engineering and administrative controls, and diligent use of personal protective equipment are paramount. By adhering to the detailed protocols and safety workflows provided in these notes, researchers can mitigate risks and maintain a safe laboratory environment for the advancement of science and drug development.

References

Troubleshooting & Optimization

Preventing the decomposition of sulfur dibromide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Sulfur Dibromide

This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the decomposition of this compound (SBr₂) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during synthesis?

A1: this compound (SBr₂) is an inherently unstable molecule.[1] Its decomposition is primarily driven by its thermodynamic tendency to disproportionate into the more stable dithis compound (S₂Br₂) and elemental bromine (Br₂). This decomposition process is highly sensitive to temperature.

Q2: At what temperature does this compound begin to decompose?

A2: Significant decomposition of this compound occurs at temperatures above -20°C. To maintain the integrity of SBr₂, it is crucial to conduct the synthesis and subsequent handling at or below this temperature.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Yes, the choice of solvent is critical. Inert, non-polar solvents such as petroleum ether or carbon tetrachloride can help stabilize this compound during its formation. It is essential to use anhydrous solvents, as SBr₂ reacts with water.

Q4: Is it possible to isolate pure, stable this compound at room temperature?

A4: No, due to its rapid decomposition, this compound cannot be isolated under standard conditions.[1] It is typically generated in situ for immediate use in subsequent reactions to avoid the challenges associated with its isolation and storage.

Q5: What are the main impurities to expect in a this compound synthesis?

A5: The most common impurity is dithis compound (S₂Br₂), the primary decomposition product. Unreacted starting materials, such as sulfur dichloride (SCl₂), and byproducts like hydrogen chloride (HCl) may also be present.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or no yield of SBr₂ Inadequate temperature control: The reaction temperature may have risen above -20°C, leading to rapid decomposition.Ensure the reaction vessel is continuously maintained at a low temperature (ideally between -40°C and -20°C) using a suitable cooling bath (e.g., dry ice/acetone).
Presence of moisture: Water in the reactants or solvent will hydrolyze SBr₂.Use rigorously dried glassware and anhydrous solvents. Handle starting materials under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry: An insufficient amount of hydrogen bromide (HBr) will result in incomplete conversion of sulfur dichloride (SCl₂).Use a slight excess of HBr to drive the reaction to completion.
Product is a yellow-brown liquid instead of a cherry-red gas/solution Decomposition to S₂Br₂: The observed color is characteristic of dithis compound, indicating significant decomposition of the target SBr₂.Immediately lower the temperature of the reaction mixture. Prepare SBr₂ in situ and use it promptly.
Formation of solid elemental sulfur Hydrolysis or further decomposition: The presence of water can lead to the formation of elemental sulfur.[1] High temperatures can also cause further decomposition of S₂Br₂.Strictly exclude moisture from the reaction. Maintain low temperatures throughout the synthesis and workup.
Vigorous fuming from the reaction vessel Reaction with atmospheric moisture: SBr₂ and its precursors are sensitive to air and moisture.Perform the reaction under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox).

Data Presentation

Sulfur Halide Formula Relative Thermal Stability Notes
Sulfur HexafluorideSF₆Very HighKinetically inert and extremely stable.
Sulfur DichlorideSCl₂LowDecomposes at room temperature, though more stable than SBr₂.[1][2]
This compound SBr₂ Very Low Readily decomposes at temperatures above -20°C.

Experimental Protocols

Synthesis of this compound (in situ)

This protocol describes the in situ generation of this compound for immediate use in a subsequent reaction. All operations should be performed under a dry, inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • Sulfur dichloride (SCl₂)

  • Anhydrous hydrogen bromide (HBr) gas

  • Anhydrous inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Dry, three-necked round-bottom flask

  • Low-temperature thermometer

  • Gas inlet adapter

  • Septum

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Assemble the dry, three-necked flask with a magnetic stir bar, a low-temperature thermometer, a gas inlet, and a septum.

  • Flush the entire apparatus with a dry, inert gas (e.g., nitrogen or argon).

  • Add the desired amount of anhydrous solvent to the flask via cannula transfer.

  • Cool the solvent to between -40°C and -30°C using the cooling bath.

  • Slowly add the required amount of sulfur dichloride to the cold solvent while stirring.

  • Begin bubbling anhydrous hydrogen bromide gas through the solution at a slow, steady rate.

  • Monitor the reaction temperature closely, ensuring it does not rise above -20°C.

  • The formation of the cherry-red color of this compound indicates its presence.

  • Once the desired amount of SBr₂ is generated (based on stoichiometry), stop the HBr flow.

  • The resulting solution of this compound is now ready for immediate use in the next reaction step.

Visualizations

Synthesis_Decomposition Synthesis and Decomposition of this compound SCl2 Sulfur Dichloride (SCl₂) SBr2 This compound (SBr₂) SCl2->SBr2 + 2 HBr HBr Hydrogen Bromide (HBr) HBr->SBr2 HCl Hydrogen Chloride (HCl) SBr2->HCl - 2 HCl S2Br2 Dithis compound (S₂Br₂) SBr2->S2Br2 Decomposition (> -20°C) Br2 Bromine (Br₂) SBr2->Br2 Decomposition (> -20°C)

Caption: Synthesis of SBr₂ and its primary decomposition pathway.

Troubleshooting_Workflow Troubleshooting Workflow for SBr₂ Synthesis start Low/No SBr₂ Yield check_temp Is Temperature < -20°C? start->check_temp adjust_temp Adjust Cooling Bath check_temp->adjust_temp No check_moisture Are Reagents/Solvents Anhydrous? check_temp->check_moisture Yes adjust_temp->check_temp dry_reagents Use Dry Reagents/Solvents & Inert Atmosphere check_moisture->dry_reagents No check_stoichiometry Is HBr in Excess? check_moisture->check_stoichiometry Yes dry_reagents->check_moisture adjust_stoichiometry Increase HBr Flow check_stoichiometry->adjust_stoichiometry No success Successful Synthesis check_stoichiometry->success Yes adjust_stoichiometry->check_stoichiometry

Caption: A logical workflow for troubleshooting low yields in SBr₂ synthesis.

References

Optimizing reaction conditions for sulfur dibromide bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of sulfur bromides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is sulfur dibromide (SBr₂) and why is it difficult to work with?

A1: this compound is an inorganic compound with the formula SBr₂. It belongs to the sulfur halide family and is characterized by its high reactivity and inherent instability.[1] Its primary challenge lies in its transient nature; it is difficult to isolate under ambient conditions and is sensitive to moisture and oxygen, which can lead to decomposition and the formation of byproducts such as hydrogen bromide, sulfur dioxide, and elemental sulfur.[1]

Q2: What are the primary methods for synthesizing sulfur bromides?

A2: There are two main laboratory routes:

  • Halogen Exchange: The most reliable method involves the reaction of sulfur dichloride (SCl₂) with anhydrous hydrogen bromide (HBr) at low temperatures (-40°C to -20°C) in an inert solvent.[1] This method is favored for producing SBr₂.

  • Direct Combination: The direct reaction of elemental sulfur and liquid bromine can also be performed. However, this method predominantly yields dithis compound (S₂Br₂), a dark red, oily liquid, unless conducted with a carefully controlled excess of bromine.[1][2]

Q3: What is the difference between this compound (SBr₂) and dithis compound (S₂Br₂)?

A3: this compound (SBr₂) has the structure Br-S-Br. Dithis compound (S₂Br₂) has the structure Br-S-S-Br. SBr₂ is generally less stable and can disproportionate into S₂Br₂ and elemental bromine.[2][3] The direct reaction of sulfur and bromine typically produces S₂Br₂.[2][4]

Q4: What are the key safety precautions when working with sulfur halides and bromine?

A4: Both reactants and products are hazardous.

  • Ventilation: All work should be performed in a well-ventilated fume hood to avoid inhaling toxic fumes.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] For handling molten sulfur, heat-resistant PPE is necessary.[6][7]

  • Incompatible Materials: Sulfur is incompatible with strong oxidizers, chlorates, nitrates, and halogens, which can lead to fire or explosion.[5][6]

  • Quenching: Have quenching agents like sodium thiosulfate or sodium bisulfite readily available to neutralize excess bromine.[9][10]

  • Static Electricity: Sulfur may accumulate static electricity; use non-sparking tools and ensure proper grounding.[11]

Troubleshooting Guide

Issue 1: Low or no yield of the desired sulfur bromide product.

  • Possible Cause: Presence of moisture or oxygen in the reaction setup.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The reaction of SCl₂ with HBr requires careful exclusion of moisture to prevent side reactions.[1]

  • Possible Cause: Incorrect reaction temperature.

    • Solution: For the synthesis of SBr₂ from SCl₂, maintain a low temperature, typically between -40°C and -20°C.[1] Higher temperatures can lead to decomposition.

  • Possible Cause: Unstable product.

    • Solution: It is possible that the desired this compound (SBr₂) was formed but subsequently decomposed or reacted to form bromine and sulfur monobromide (S₂Br₂).[3] Use the product in situ for subsequent reactions whenever possible.

Issue 2: The final product is a dark red liquid, not the expected SBr₂.

  • Possible Cause: Formation of dithis compound (S₂Br₂).

    • Solution: This is the common product when reacting elemental sulfur directly with bromine.[1][2] If SBr₂ is the target, the halogen exchange method (SCl₂ + HBr) is more reliable.[1] If using the direct combination method, precise control over stoichiometry (excess bromine) is required, though this can be challenging.

Issue 3: A persistent yellow or orange color remains in the organic layer after quenching.

  • Possible Cause: Incomplete quenching of unreacted bromine.

    • Solution: Add more of the quenching solution, such as 10% aqueous sodium thiosulfate, and stir or shake the mixture vigorously to ensure complete contact between the aqueous and organic layers.[10] The reaction should continue until the reddish-brown/yellow color disappears.[9]

Issue 4: A solid yellow precipitate (elemental sulfur) forms during the workup.

  • Possible Cause: Decomposition of sodium thiosulfate in acidic conditions.

    • Solution: Before quenching with sodium thiosulfate, neutralize any acidic byproducts (like HBr) by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[9][10] This ensures the quenching step is performed under neutral or slightly basic conditions.

Issue 5: An emulsion forms during the aqueous wash.

  • Possible Cause: Similar densities of the organic and aqueous layers.

    • Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) to increase the density and ionic strength of the aqueous layer. Alternatively, add more of the organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[9]

Data Presentation

Table 1: Recommended Reaction Conditions for SBr₂ Synthesis

ParameterRecommended ConditionRationale / NotesSource
Reactants Sulfur Dichloride (SCl₂), Anhydrous Hydrogen Bromide (HBr)This halogen exchange method is preferred for SBr₂.[1]
Temperature -40°C to -20°CMinimizes product decomposition and side reactions.[1]
Solvent Inert Solvents (e.g., Dichloromethane, Carbon Tetrachloride)Prevents reaction with the solvent.[1]
Atmosphere Anhydrous, Inert (Nitrogen or Argon)SBr₂ is sensitive to moisture and oxygen.[1]

Table 2: Common Quenching Agents for Excess Bromine

Quenching AgentTypical ConcentrationObservationSource
Sodium Thiosulfate (Na₂S₂O₃) 10% Aqueous SolutionRapid disappearance of reddish-brown/yellow color.[9][10]
Sodium Sulfite (Na₂SO₃) ~2 equivalentsEffective at quenching unreacted bromine.[10]
Sodium Bisulfite (NaHSO₃) Aqueous SolutionEffective at discharging bromine color.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (SBr₂) via Halogen Exchange

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a gas inlet for inert gas (N₂ or Ar), and a dropping funnel.

  • Inert Atmosphere: Purge the system with the inert gas.

  • Reactant Addition: Dissolve sulfur dichloride (SCl₂) in an anhydrous inert solvent (e.g., dichloromethane) in the flask. Cool the solution to between -40°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reaction: Slowly add a solution of anhydrous hydrogen bromide (HBr) in the same solvent via the dropping funnel while maintaining the low temperature. The reaction is: SCl₂ + 2HBr → SBr₂ + 2HCl.[1]

  • Monitoring: Monitor the reaction progress by observing the color change.

  • Usage: Due to its instability, it is recommended to use the resulting SBr₂ solution directly for subsequent reactions without isolation.

Protocol 2: General Aqueous Workup for Bromination Reactions

  • Cooling: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or below in an ice bath.

  • Acid Neutralization (If necessary): Transfer the reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts like HBr.[10] Vent the funnel frequently until gas evolution stops.

  • Quenching Excess Bromine: Add a 10% aqueous solution of sodium thiosulfate in stoichiometric excess. Shake the funnel until the reddish-brown color of bromine disappears, indicating complete quenching.[10]

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.[10]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Visualized Workflows

Synthesis_Workflow Experimental Workflow for SBr₂ Synthesis prep 1. Preparation - Flame-dried glassware - Inert atmosphere setup reactants 2. Reactant Addition - Dissolve SCl₂ in anhydrous solvent - Cool to -40°C to -20°C prep->reactants System purged reaction 3. Reaction - Slow addition of HBr solution - Maintain low temperature reactants->reaction Ready for addition product 4. SBr₂ Formation - Product is unstable - Use in situ reaction->product Reaction complete

Caption: Workflow for the synthesis of this compound (SBr₂).

Troubleshooting_Workflow Troubleshooting Logic for Bromination Workup start Start Workup quench Quench with Na₂S₂O₃ start->quench check_color Is reddish color gone? quench->check_color add_more Add more Na₂S₂O₃ and mix vigorously check_color->add_more No check_precipitate Is a yellow solid (sulfur) present? check_color->check_precipitate Yes add_more->quench neutralize Future Prevention: Neutralize with NaHCO₃ before quenching check_precipitate->neutralize Yes proceed Proceed to extraction and washing steps check_precipitate->proceed No neutralize->proceed

Caption: Troubleshooting workflow for common workup issues.

References

Technical Support Center: Synthesis of Sulfur Dibromide (SBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfur dibromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound (SBr₂).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: The product obtained is a yellow-brown or dark red liquid, not the expected cherry-red color of SBr₂.

  • Potential Cause 1: Presence of Dithis compound (S₂Br₂)

    • Explanation: The most common impurity and side product in SBr₂ synthesis is dithis compound (S₂Br₂), which is a yellow-brown to orange-red liquid.[1][2] Its formation can be due to the disproportionation of SBr₂ or incomplete reaction of sulfur with bromine.

    • Solution:

      • Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of bromine can favor the formation of SBr₂, while an excess of sulfur will lead to S₂Br₂.[3]

      • Low Temperature: Maintain a low reaction temperature (e.g., -40°C to -20°C) to minimize the disproportionation of SBr₂.[4]

      • Purification: Attempt purification by low-temperature, high-vacuum distillation to separate SBr₂ from the less volatile S₂Br₂. However, be aware that SBr₂ is thermally unstable.[2]

  • Potential Cause 2: Presence of Unreacted Bromine

    • Explanation: Excess bromine (Br₂) will impart a dark red-brown color to the mixture.

    • Solution:

      • Vacuum Application: Carefully apply a vacuum to the reaction mixture at a low temperature to remove volatile, unreacted bromine.

      • Stoichiometric Addition: Add reactants in a controlled manner, for instance, by slow addition of bromine to sulfur, to avoid a large excess of bromine at any point.

Issue 2: Low or no yield of the desired SBr₂ product.

  • Potential Cause 1: Decomposition of SBr₂

    • Explanation: this compound is thermodynamically unstable and can readily decompose, especially at temperatures above its melting point or upon exposure to light.[4]

    • Solution:

      • In Situ Use: Given its instability, it is often best to generate and use SBr₂ in situ for subsequent reactions.[3]

      • Strict Temperature Control: Work at the lowest possible temperature throughout the synthesis and subsequent handling.

  • Potential Cause 2: Hydrolysis

    • Explanation: this compound reacts with water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.[3][4]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Issue 3: Presence of solid yellow precipitate in the product.

  • Potential Cause: Formation of Elemental Sulfur

    • Explanation: A yellow precipitate is likely elemental sulfur (S₈). This can result from the decomposition of sulfur bromides or from using an excess of sulfur in the initial reaction.[2][5]

    • Solution:

      • Adjust Stoichiometry: Re-evaluate the molar ratios of your reactants to ensure a slight excess of bromine if S₂Br₂ is not desired.

      • Filtration: If the desired product is in the liquid phase, the elemental sulfur can be removed by filtration under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product I should expect when synthesizing SBr₂?

A1: The most common side product is dithis compound (S₂Br₂). This compound is prone to disproportionation, especially when heated, yielding S₂Br₂ and elemental bromine.[2] Depending on the reaction conditions, you may also have unreacted starting materials or elemental sulfur as byproducts.

Q2: How can I minimize the formation of S₂Br₂?

A2: To minimize the formation of S₂Br₂, it is crucial to use a stoichiometric excess of bromine relative to sulfur and to maintain low reaction temperatures, as higher temperatures favor the more stable S₂Br₂.[3]

Q3: Is it possible to isolate pure SBr₂?

A3: While possible, the isolation of pure SBr₂ is challenging due to its inherent instability.[4][6] It readily decomposes or disproportionates. For many applications, SBr₂ is generated and used in situ. If isolation is required, it must be done at low temperatures and preferably under high vacuum.

Q4: What are the signs of product decomposition?

A4: Decomposition of SBr₂ will lead to a color change from cherry-red to a darker red or yellow-brown, indicating the formation of bromine and S₂Br₂. The appearance of a yellow solid indicates the formation of elemental sulfur.

Q5: What precautions should be taken when working with sulfur bromides?

A5: Sulfur bromides are volatile, toxic, and corrosive.[7] They fume in air and react with water. All manipulations should be carried out in a well-ventilated fume hood, under anhydrous and inert conditions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.

Experimental Protocols

Protocol 1: Synthesis of this compound (SBr₂) via Halogen Exchange

This method involves the reaction of sulfur dichloride with hydrogen bromide.[4]

  • Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet, a low-temperature thermometer, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution). Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: Cool the flask to between -40°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Introduce a solution of sulfur dichloride (SCl₂) in an inert, anhydrous solvent (e.g., dichloromethane) into the cooled flask.

  • Reaction: Bubble anhydrous hydrogen bromide (HBr) gas through the solution while maintaining the low temperature. The reaction is typically quantitative under these conditions.

    • Reaction: SCl₂ + 2HBr → SBr₂ + 2HCl

  • Monitoring: The reaction progress can be monitored by observing the color change of the solution.

  • Work-up: The resulting SBr₂ solution is typically used immediately for subsequent reactions due to its instability.

Data Presentation

Table 1: Properties of Sulfur Bromides

PropertyThis compound (SBr₂)Dithis compound (S₂Br₂)
Formula SBr₂S₂Br₂
Molar Mass 191.87 g/mol 223.93 g/mol
Appearance Cherry-red liquid (unstable)Yellow-brown to orange liquid[1]
Melting Point -40 °C (decomposes)-46 °C[1]
Boiling Point Decomposes46–48 °C at 0.1 mmHg (decomposes at higher temp.)[1][2]
Key Stability Issue Prone to disproportionation into S₂Br₂ and Br₂.[2]More stable than SBr₂, but decomposes on heating.[2]

Table 2: Common Side Reactions and Conditions

ReactionDescriptionConditions Favoring the Side Reaction
2 SBr₂ ⇌ S₂Br₂ + Br₂Disproportionation: The primary decomposition pathway for SBr₂.[2]Temperatures above -20°C, exposure to light.
SBr₂ + H₂O → SO₂ + 2 HBr + S (unbalanced)Hydrolysis: Rapid reaction with water, destroying the product.[3][4]Presence of moisture.
S₈ + 4 Br₂ → 4 S₂Br₂Incomplete Bromination: Formation of the lower bromide due to insufficient bromine or excess sulfur.Stoichiometric excess of sulfur.

Mandatory Visualization

G cluster_0 Troubleshooting SBr₂ Synthesis start Start Synthesis observe Observe Product start->observe correct_color Correct Cherry-Red Color? observe->correct_color success Proceed to Use/Isolation correct_color->success Yes wrong_color Off-Color Product (Yellow/Brown/Dark Red) correct_color->wrong_color No check_precipitate Solid Precipitate Present? wrong_color->check_precipitate precipitate_yes Yellow Solid (Sulfur) check_precipitate->precipitate_yes Yes wrong_color_analysis Likely Impurities: - S₂Br₂ (Disproportionation) - Unreacted Br₂ check_precipitate->wrong_color_analysis No cause_sulfur Cause: - Excess Sulfur - Decomposition precipitate_yes->cause_sulfur solution_sulfur Solution: - Adjust Stoichiometry - Filter under Inert Gas cause_sulfur->solution_sulfur solution_impurities Solutions: - Check Stoichiometry - Lower Reaction Temp - Low Temp Vacuum wrong_color_analysis->solution_impurities

Caption: Troubleshooting workflow for identifying and addressing side reactions in SBr₂ synthesis.

References

Technical Support Center: Purification of Products from SBr₂ Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from reactions involving sulfur dibromide (SBr₂). Given the reactive and unstable nature of SBr₂, this guide focuses on general principles and common issues encountered with organosulfur compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from SBr₂ reactions in a question-and-answer format.

Issue 1: My product appears to be decomposing on the silica gel column.

  • Question: I am attempting to purify my crude product using flash column chromatography, but I am observing streaking on the TLC plate and recovering low yields of the desired compound. What could be the cause and how can I fix it?

  • Answer: Organosulfur compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1][2] To mitigate this, you can try the following:

    • Deactivate the silica gel: Reduce the acidity of the silica gel by treating it with a base. You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1-2%) before packing the column.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil.[2] You can test the stability of your compound on these stationary phases using TLC plates of the respective material.

    • Run a quick filtration: If your goal is to remove baseline impurities, a short plug of silica might be sufficient and minimize the contact time of your compound with the stationary phase.[2]

Issue 2: My purified product has a persistent and strong foul odor.

  • Question: Even after purification, my product has a strong, unpleasant smell. How can I remove residual odorous impurities?

  • Answer: The characteristic odor of many organosulfur compounds is due to trace amounts of volatile sulfur-containing impurities. Here are some strategies to address this:

    • Chemical Neutralization: Glassware and work areas can be cleaned with a dilute bleach (sodium hypochlorite) solution or hydrogen peroxide to oxidize and neutralize odorous sulfur compounds.[1]

    • Quenching: Ensure that any residual reactive sulfur reagents in your product are thoroughly quenched before final purification steps.[1]

    • Adsorbents: Placing activated carbon in the fume hood or near your work area can help adsorb volatile sulfur compounds.[1] For the product itself, if it is in solution, stirring with a small amount of activated carbon followed by filtration may help, but be aware that this can also lead to loss of the desired product.

Issue 3: An emulsion formed during the aqueous work-up of my reaction mixture.

  • Question: When I tried to perform a liquid-liquid extraction, a stable emulsion formed between the organic and aqueous layers that won't separate. What should I do?

  • Answer: Emulsion formation is a common issue in reaction work-ups. Here are several techniques to break the emulsion:

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.

    • Gentle Swirling: Gently swirling the mixture or stirring it with a glass rod can help to break up the emulsion.[3]

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to force the separation of the organic layer.[3]

    • Vacuum Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect from a reaction involving SBr₂?

A1: Due to the instability of SBr₂, it is often generated in situ and can be in equilibrium with other sulfur bromides like dithis compound (S₂Br₂).[4][5] Therefore, common impurities may include:

  • Unreacted starting materials.

  • Elemental sulfur (S₈).[5]

  • Other sulfur bromides (e.g., S₂Br₂).[4]

  • Byproducts from the decomposition of SBr₂, which can include elemental bromine (Br₂).[5]

  • Side products from the reaction of SBr₂ with the solvent or other reagents.

Q2: How should I properly quench a reaction involving SBr₂?

A2: At the end of the reaction, it is crucial to quench any remaining reactive sulfur bromide species. This can typically be done by slowly adding a reducing agent. A common method is to carefully add the reaction mixture to a stirred, cold solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These will react with and neutralize any remaining SBr₂ and Br₂.

Q3: What are the primary safety concerns when working with SBr₂ reactions and their products?

A3: Safety is paramount when handling these materials. Key precautions include:

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling volatile and potentially toxic organosulfur compounds.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Toxicity: Be aware of the specific toxicity of all reactants and potential products. Many organosulfur compounds are irritants, and some can be highly toxic.[1]

  • Flammability: Many organosulfur compounds are flammable and should be kept away from ignition sources.[1]

Q4: Which purification technique is most suitable for my SBr₂ reaction product?

A4: The choice of purification method depends on the properties of your product.[6]

  • Column Chromatography: This is a versatile method for many compounds, especially when working with less than a gram of product.[1][6]

  • Distillation: This is effective for volatile liquid products with molecular weights generally below 350 amu.[1][6] Vacuum distillation is often preferred to avoid thermal decomposition.[4]

  • Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high purity, especially on a multi-gram scale.[1][6]

  • Aqueous Work-up/Extraction: This is a crucial first step to remove water-soluble impurities before further purification.[7]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Organosulfur Compounds

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography Widely applicable to a range of compounds; good for separating mixtures with different polarities.Can lead to product decomposition on acidic silica gel; can be time-consuming and use large volumes of solvent.[1][2]Small-scale purifications (< 1g) and separation of complex mixtures.[6]
Distillation Excellent for purifying volatile liquids; can be scaled up easily.Not suitable for non-volatile or thermally unstable compounds; may not separate compounds with close boiling points.[1]Volatile liquids on a multi-gram scale with molecular weight <350 amu.[6]
Recrystallization Can yield very pure crystalline solids; relatively inexpensive and straightforward.Only applicable to solid compounds; requires finding a suitable solvent system; can result in significant product loss.[1]Solid products on a multi-gram scale.[6]
Aqueous Extraction Effectively removes water-soluble impurities like salts and acids/bases.Risk of emulsion formation; not effective for removing organic-soluble impurities.[3][7]Initial crude purification for most reaction mixtures.[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C if the reaction was conducted at low temperatures.

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water or an appropriate aqueous solution (e.g., saturated sodium bicarbonate to neutralize acids, or dilute HCl to remove basic impurities).[3][7][8]

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.[3][9]

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Drain the aqueous layer and wash the organic layer again with water, followed by a wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.[3]

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[8]

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Select an appropriate size column and pack it with silica gel as a slurry in the chosen eluent (solvent system).

  • Determine the Eluent: Use thin-layer chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.[2]

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and apply it to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elute the Column: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow start Crude SBr₂ Reaction Mixture quench Quench Reaction (e.g., NaHSO₃ solution) start->quench extract Liquid-Liquid Extraction (Organic Solvent + Aqueous Wash) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification Step crude_product->purify solid_check Is product a solid? purify->solid_check recrystallize Recrystallization solid_check->recrystallize Yes distill_check Is product a volatile liquid? solid_check->distill_check No pure_product Pure Product recrystallize->pure_product distill Distillation distill_check->distill Yes chromatography Column Chromatography distill_check->chromatography No distill->pure_product chromatography->pure_product

Caption: A general experimental workflow for the purification of products from SBr₂ reactions.

troubleshooting_purification start Purification Problem problem_type What is the issue? start->problem_type decomp Decomposition on Column problem_type->decomp Decomposition poor_sep Poor Separation problem_type->poor_sep Poor Separation emulsion Emulsion During Work-up problem_type->emulsion Emulsion odor Persistent Odor problem_type->odor Odor decomp_sol Use deactivated silica Use alumina or Florisil Minimize contact time decomp->decomp_sol poor_sep_sol Optimize eluent with TLC Try a different stationary phase Consider derivatization poor_sep->poor_sep_sol emulsion_sol Add brine (sat. NaCl) Wait and swirl gently Filter through Celite® emulsion->emulsion_sol odor_sol Re-purify Use quenching washes Treat with activated carbon odor->odor_sol

Caption: A troubleshooting decision tree for common purification issues in organosulfur chemistry.

References

Technical Support Center: Troubleshooting Low Yields in Sulfur Dibromide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields and other common issues encountered in reactions mediated by sulfur dibromide (SBr₂). Given the inherent instability of this compound, successful synthesis relies on meticulous control of reaction conditions.[1][2][3]

Troubleshooting Guide: Question-and-Answer Format

This guide addresses specific problems you might encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, or I'm isolating starting material. What's the most likely cause?

A1: The most probable cause is the decomposition of this compound. SBr₂ is a thermally unstable compound that readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine.[1][2] If SBr₂ is not generated and consumed effectively at low temperatures, it will not be available to participate in the desired reaction, leading to low conversion of your starting materials.

Q2: How can I minimize the decomposition of this compound?

A2: Strict temperature control is paramount. This compound is typically generated in situ at low temperatures, often below -20°C, to be used immediately.[1] Maintaining a consistently low temperature throughout the addition of reagents and the reaction itself is critical to maximize its transient presence.

Q3: I've noticed the formation of elemental sulfur and the evolution of a gas. What is happening?

A3: This strongly suggests the presence of moisture in your reaction. This compound hydrolyzes in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.[1][2] The presence of water will consume your SBr₂ and introduce unwanted byproducts.

Q4: What are the best practices for ensuring anhydrous conditions?

A4: To prevent hydrolysis, ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). All starting materials should also be anhydrous. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also essential to prevent atmospheric moisture from entering the system.[4]

Q5: My reaction is producing a mixture of brominated and sulfur-containing byproducts. How can I improve selectivity?

A5: This issue often points to incorrect stoichiometry or suboptimal reaction conditions.

  • Stoichiometry: Precise control over the ratio of reactants is crucial. When generating SBr₂ from sulfur dichloride (SCl₂) and hydrogen bromide (HBr), using an excess of HBr (≥ 2.5 equivalents) can help ensure complete conversion of SCl₂.[1]

  • Side Reactions: SBr₂ can participate in various reactions, including electrophilic bromination and sulfur transfer.[3] The reaction pathway can be influenced by the solvent, temperature, and the nature of your substrate. Consider screening different solvents and further optimizing the temperature to favor the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing this compound for a reaction?

A1: Due to its instability, SBr₂ cannot be isolated under standard conditions.[2] The most common and effective method is to generate it in situ immediately before or during its intended use. A widely cited method is the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr) in an inert solvent at low temperatures (e.g., below -20°C).[1][3]

Q2: What are the key safety precautions when working with this compound?

A2: this compound is a toxic gas.[2] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken to avoid inhalation of vapors and contact with skin. Due to its reactivity with water, it is important to handle it in a dry environment.

Q3: Can I use a different precursor to generate this compound?

A3: While the reaction of SCl₂ with HBr is common, direct reaction of elemental sulfur and bromine can also be used. However, this method often leads to the formation of the more stable dithis compound (S₂Br₂) unless conducted with a carefully controlled excess of bromine at low temperatures.[3][5] For most applications requiring SBr₂, the SCl₂/HBr route offers more reliable generation of the target species.

Data Presentation

Table 1: Influence of Reaction Parameters on SBr₂ Stability and Yield

ParameterRecommended ConditionRationale for Low Yields if Deviated
Temperature Typically < -20°C for in situ generationHigher temperatures lead to rapid decomposition into S₂Br₂ and Br₂.[1]
Atmosphere Inert (Argon or Nitrogen)Presence of moisture leads to hydrolysis, consuming SBr₂.[1][2]
Solvents Anhydrous, inert solvents (e.g., dichloromethane, carbon tetrachloride)Protic or wet solvents will react with SBr₂.[3]
Stoichiometry Precise control; excess of HBr when reacting with SCl₂Incorrect ratios can lead to incomplete SBr₂ formation or side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of this compound

This protocol describes the generation of SBr₂ for immediate use in a subsequent reaction.

Materials:

  • Sulfur dichloride (SCl₂)

  • Anhydrous hydrogen bromide (HBr) gas or a solution in a suitable anhydrous solvent

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel.

Procedure:

  • Set up the reaction apparatus under a positive pressure of inert gas (argon or nitrogen).

  • To the flask, add the desired amount of sulfur dichloride dissolved in anhydrous dichloromethane.

  • Cool the solution to the target temperature (e.g., -30°C to -20°C) using a suitable cooling bath.

  • Slowly add at least 2.5 equivalents of anhydrous hydrogen bromide to the stirred solution while maintaining the low temperature.

  • The resulting solution containing this compound is now ready for the addition of the substrate for the subsequent reaction.

Note: This procedure must be performed in a well-ventilated fume hood due to the toxicity of the reagents.

Visualizations

Troubleshooting_Low_Yields Troubleshooting Logic for Low SBr2 Reaction Yields start Low Yield or No Reaction check_temp Was the reaction temperature kept below -20°C? start->check_temp check_moisture Were anhydrous conditions strictly maintained? check_temp->check_moisture Yes cause_decomposition Primary Cause: SBr2 decomposed to S2Br2 and Br2. check_temp->cause_decomposition No check_stoichiometry Was the stoichiometry of SBr2 precursors correct? check_moisture->check_stoichiometry Yes cause_hydrolysis Primary Cause: SBr2 hydrolyzed. check_moisture->cause_hydrolysis No cause_incomplete_formation Primary Cause: Incomplete formation of SBr2. check_stoichiometry->cause_incomplete_formation No solution_temp Solution: Maintain strict low-temperature control. check_stoichiometry->solution_temp Yes (Re-evaluate other parameters) cause_decomposition->solution_temp solution_moisture Solution: Flame-dry glassware, use anhydrous solvents, and run under inert atmosphere. cause_hydrolysis->solution_moisture solution_stoichiometry Solution: Use precise stoichiometry, e.g., ≥ 2.5 eq. HBr for SCl2. cause_incomplete_formation->solution_stoichiometry

Caption: Troubleshooting workflow for low SBr₂ reaction yields.

InSitu_Generation_Workflow Experimental Workflow for In Situ SBr2 Generation setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) add_scl2 2. Add SCl2 in Anhydrous Solvent setup->add_scl2 cool 3. Cool Reaction Mixture to < -20°C add_scl2->cool add_hbr 4. Slowly Add Anhydrous HBr (≥ 2.5 eq.) cool->add_hbr sbr2_formed 5. SBr2 is Generated In Situ add_hbr->sbr2_formed add_substrate 6. Add Substrate for Main Reaction sbr2_formed->add_substrate

Caption: Workflow for the in situ generation of this compound.

References

Managing the thermal instability of sulfur dibromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermally unstable reagent, sulfur dibromide (SBr₂).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution
Decomposition of SBr₂ Observe a persistent reddish-brown color of bromine (Br₂) in the reaction mixture long after the substrate has been added. A faint, foul odor may also be present.[1]Maintain reaction temperature below -20°C.[2] Use an inert, anhydrous solvent such as petroleum ether.[2] Prepare SBr₂ in situ and use it immediately.[2]
Hydrolysis of SBr₂ Formation of a yellow precipitate (elemental sulfur).[2] The reaction mixture may become acidic due to the formation of HBr.Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
Incomplete Reaction TLC or GC analysis shows a significant amount of starting material remaining, even after extended reaction times.Ensure an excess of HBr (at least 2.5 equivalents) is used for the in situ generation of SBr₂ from SCl₂.[2] Monitor the reaction progress closely and consider adding more SBr₂ solution if the reaction stalls.[3]
Loss During Workup The desired product is not found in the organic layer after extraction.Check the aqueous layer for your product, as it may be more water-soluble than anticipated. If the product is volatile, check the solvent in the rotovap trap.[4]

Issue 2: Complex Product Mixture

Potential Cause Diagnostic Check Recommended Solution
Side Reactions with Decomposition Products NMR or GC-MS analysis reveals byproducts consistent with bromination by Br₂ or reactions with elemental sulfur.Optimize the reaction temperature and time to favor the desired reaction pathway over SBr₂ decomposition. The faster the SBr₂ is consumed by the substrate, the less it can decompose.
Over-bromination Mass spectrometry indicates the presence of products with more than the expected number of bromine atoms.Use a stoichiometric amount of SBr₂ relative to the substrate. Add the in situ generated SBr₂ solution to the substrate slowly and monitor the reaction progress.
Formation of Thioethers For alkene substrates, the formation of sulfur-containing byproducts alongside the desired dibromide.This is an expected competing reaction pathway analogous to reactions with SCl₂.[2] To favor dibromination, ensure that bromide ions (from HBr or decomposition) are available to compete with any sulfur nucleophiles.

Frequently Asked Questions (FAQs)

Q1: How unstable is this compound?

A1: this compound (SBr₂) is a highly unstable compound that readily decomposes under standard conditions into the more stable dithis compound (S₂Br₂) and elemental bromine.[5][6] Due to this inherent instability, it cannot be isolated and stored, and is almost always generated in situ for immediate use in a reaction.[2]

Q2: What are the primary decomposition pathways for SBr₂?

A2: The main thermal decomposition pathway is the disproportionation to dithis compound and bromine: 2 SBr₂ ⇌ S₂Br₂ + Br₂.[2] In the presence of water, SBr₂ undergoes rapid hydrolysis to produce hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[2][5]

Q3: What are the visual cues of SBr₂ decomposition?

A3: The appearance of a reddish-brown color in the reaction vessel is indicative of elemental bromine formation. If the reaction is exposed to moisture, the formation of a yellow precipitate suggests the presence of elemental sulfur from hydrolysis.[2]

Q4: Can SBr₂ be stabilized?

A4: While there are no well-documented, specific stabilizers for SBr₂, maintaining very low temperatures (below -20°C) can kinetically stabilize the molecule for short periods.[2] Performing the reaction in an inert solvent like petroleum ether can also help create a more stable environment.[2] For the analogous sulfur dichloride (SCl₂), phosphorus halides have been used as stabilizers, suggesting a potential area for investigation with SBr₂.

Q5: How can I confirm my reaction is working before workup?

A5: The most effective method is to monitor the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of your starting material and the appearance of the product spot/peak. This allows you to determine the optimal reaction time and quench the reaction before significant decomposition of the product occurs.[3]

Data Presentation

Table 1: Thermochemical Data for SBr₂ and Related Compounds

CompoundFormulaStateStandard Enthalpy of Formation (ΔHf°)
This compoundSBr₂Gas~ -12.6 kJ/mol (-3.0 kcal/mol)
Dithis compoundS₂Br₂Liquid30.96 kJ/mol
BromineBr₂Liquid0 kJ/mol (by definition)

Table 2: Physical Properties of SBr₂ and its Decomposition Products

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting PointBoiling Point
This compoundSBr₂191.87Toxic gas[5]<-40°C (estimate)~ -20°C (estimate)
Dithis compoundS₂Br₂223.94Orange/yellow liquid[5]-46°C[5]200.9°C (decomposes)
BromineBr₂159.81Reddish-brown liquid-7.2°C58.8°C

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Subsequent Addition to an Alkene

Disclaimer: This protocol is a synthesized procedure based on established principles for handling thermally unstable reagents. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Sulfur dichloride (SCl₂)

  • Anhydrous hydrogen bromide (HBr) gas or a solution in a suitable anhydrous solvent

  • Alkene substrate

  • Anhydrous petroleum ether (or other suitable inert solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-necked round-bottom flask, dropping funnel, gas inlet, and a low-temperature thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet for inert gas (argon or nitrogen), a dropping funnel, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the flask to -25°C to -20°C using a suitable cooling bath (e.g., cryocool or a dry ice/acetone bath).

  • In Situ Generation of SBr₂:

    • Dissolve sulfur dichloride (1.0 eq) in cold, anhydrous petroleum ether and add it to the reaction flask.

    • Slowly bubble anhydrous hydrogen bromide gas (≥ 2.5 eq) through the solution, or add a solution of HBr in an anhydrous solvent dropwise via the dropping funnel.[2]

    • Maintain the temperature below -20°C during the addition. The reaction is complete when the solution develops a characteristic reddish-brown color, indicating the presence of SBr₂ (and likely some Br₂ from minor decomposition).

  • Reaction with Alkene:

    • In a separate flame-dried flask, dissolve the alkene substrate (1.0 to 1.2 eq) in cold, anhydrous petroleum ether.

    • Slowly add the alkene solution to the cold, freshly prepared SBr₂ solution via cannula or a pre-cooled syringe.

    • Monitor the reaction by TLC to follow the consumption of the alkene. The reaction is typically fast at these low temperatures.

  • Workup:

    • Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any remaining bromine.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vicinal dibromide.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate for the specific product.

Visualizations

G Troubleshooting Workflow for Low Yield in SBr₂ Reactions start Low or No Product Yield check_sm Check for Starting Material (SM) by TLC/GC start->check_sm sm_present Significant SM Remaining? check_sm->sm_present check_color Is Reaction Mixture Reddish-Brown (Br₂)? sm_present->check_color No incomplete_rxn Incomplete Reaction: - Increase HBr for in situ generation - Check reagent purity sm_present->incomplete_rxn Yes check_precipitate Is a Yellow Precipitate (Sulfur) Present? check_color->check_precipitate No sbr2_decomp SBr₂ Decomposition: - Lower reaction temperature (< -20°C) - Ensure immediate use of in situ SBr₂ check_color->sbr2_decomp Yes hydrolysis Hydrolysis Occurred: - Use anhydrous solvents/reagents - Maintain inert atmosphere check_precipitate->hydrolysis Yes workup_loss Product Lost During Workup: - Check aqueous layer - Check for volatility check_precipitate->workup_loss No

Caption: Troubleshooting workflow for low yield in SBr₂ reactions.

G Experimental Workflow for In Situ Generation and Reaction of SBr₂ cluster_setup Setup cluster_generation In Situ Generation cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Assemble and Flame-Dry Three-Necked Flask cool_flask Cool Flask to < -20°C setup_flask->cool_flask add_scl2 Add SCl₂ in Anhydrous Solvent cool_flask->add_scl2 add_hbr Slowly Add Anhydrous HBr (≥ 2.5 eq) add_scl2->add_hbr add_alkene Add Alkene Solution Dropwise add_hbr->add_alkene monitor_tlc Monitor by TLC add_alkene->monitor_tlc quench Quench with NaHSO₃ monitor_tlc->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Experimental workflow for in situ generation and reaction of SBr₂.

G Decomposition Pathways of this compound SBr2 This compound (SBr₂) ThermalDecomp Thermal Decomposition SBr2->ThermalDecomp Hydrolysis Hydrolysis (H₂O) SBr2->Hydrolysis S2Br2 Dithis compound (S₂Br₂) ThermalDecomp->S2Br2 Br2 Bromine (Br₂) ThermalDecomp->Br2 HBr Hydrogen Bromide (HBr) Hydrolysis->HBr SO2 Sulfur Dioxide (SO₂) Hydrolysis->SO2 S Elemental Sulfur (S) Hydrolysis->S

Caption: Decomposition pathways of this compound.

References

Effect of temperature on the equilibrium between SBr2 and S2Br2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers studying the effect of temperature on the equilibrium between sulfur dibromide (SBr₂) and dithis compound (S₂Br₂).

Frequently Asked Questions (FAQs)

Q1: What is the equilibrium reaction being studied?

The primary equilibrium of interest is the disproportionation of this compound (SBr₂) into dithis compound (S₂Br₂) and elemental bromine (Br₂). The balanced chemical equation for this reversible reaction in the gas phase is:

2SBr₂(g) ⇌ S₂Br₂(g) + Br₂(g)[1]

Q2: How does temperature affect the equilibrium position?

According to Le Chatelier's principle, the effect of temperature on this equilibrium depends on the enthalpy change (ΔH°) of the reaction. The forward reaction involves the breaking of two S-Br bonds and the formation of one S-S and one Br-Br bond. Bond breaking requires energy, making the forward reaction endothermic (ΔH° > 0). Therefore, an increase in temperature will shift the equilibrium to the right, favoring the formation of S₂Br₂ and Br₂.[2][3][4][5][6] Conversely, a decrease in temperature will shift the equilibrium to the left, favoring the formation of SBr₂.

Q3: Where can I find quantitative data on this equilibrium?

Published experimental data for this specific equilibrium is scarce. However, based on the endothermic nature of the forward reaction, we can predict the trend of the equilibrium constant (K) with temperature. The following table presents hypothetical, yet chemically reasonable, data to illustrate this relationship.

Data Presentation

Table 1: Hypothetical Temperature Dependence of the Equilibrium Constant (K) for 2SBr₂(g) ⇌ S₂Br₂(g) + Br₂(g)

Temperature (K)Equilibrium Constant (K)
2980.85
3232.10
3484.75
3739.80

Note: This data is illustrative and should not be considered experimentally verified.

Assumed Standard Enthalpy Change (ΔH°): +50 kJ/mol (endothermic)

Experimental Protocols

Objective: To determine the equilibrium constant (K) for the 2SBr₂(g) ⇌ S₂Br₂(g) + Br₂(g) system at various temperatures using UV-Vis spectroscopy.

Methodology:

  • Preparation of SBr₂: Synthesize SBr₂ in an inert atmosphere by reacting sulfur dichloride (SCl₂) with hydrogen bromide (HBr). Due to its instability, SBr₂ should be used immediately.

  • Sample Preparation: Introduce a known initial concentration of SBr₂ into a sealed quartz cuvette suitable for high-temperature measurements. The cuvette must be thoroughly dried and purged with an inert gas (e.g., argon) to prevent side reactions.

  • Spectroscopic Measurement:

    • Place the sealed cuvette into a spectrophotometer equipped with a temperature-controlled cell holder.

    • Heat the sample to the desired temperature and allow the system to reach equilibrium. This can be monitored by observing when the absorbance reading at the wavelength of maximum absorbance (λ_max) for Br₂ becomes constant.

    • Record the absorbance of the Br₂ gas at its λ_max (around 410 nm).

  • Data Analysis:

    • Use a previously established calibration curve (Beer-Lambert law) for Br₂ gas to determine its equilibrium concentration from the measured absorbance.

    • Based on the stoichiometry of the reaction, calculate the equilibrium concentrations of S₂Br₂ and SBr₂.

    • Calculate the equilibrium constant (K) at that temperature.

  • Temperature Variation: Repeat steps 3 and 4 for a range of temperatures to determine the temperature dependence of K.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SBr2_Synth Synthesize SBr₂ Sample_Prep Prepare Sealed Cuvette SBr2_Synth->Sample_Prep Equilibrate Equilibrate at Temp T Sample_Prep->Equilibrate Measure_Abs Measure Br₂ Absorbance Equilibrate->Measure_Abs Calc_Conc Calculate Concentrations Measure_Abs->Calc_Conc Calc_K Calculate K Calc_Conc->Calc_K Repeat Repeat Calc_K->Repeat Repeat for different T

Caption: Experimental workflow for determining the equilibrium constant.

Troubleshooting Guide

Issue 1: Inconsistent or drifting absorbance readings at a constant temperature.

  • Possible Cause A: System has not reached equilibrium.

    • Solution: Allow for a longer equilibration time. Monitor the absorbance until it remains stable for an extended period (e.g., 15-20 minutes).

  • Possible Cause B: Leak in the cuvette.

    • Solution: Discard the sample and prepare a new one, ensuring the cuvette is properly sealed. Test the seal before heating.

  • Possible Cause C: Decomposition of sulfur bromides.

    • Solution: Sulfur bromides are thermally unstable. Ensure the experimental temperatures are within a range where the compounds are reasonably stable over the measurement timescale. Conduct preliminary stability tests.

Issue 2: Calculated equilibrium constant is not consistent across different initial concentrations of SBr₂ at the same temperature.

  • Possible Cause A: Side reactions are occurring.

    • Solution: Ensure the reactants and the experimental setup are free from moisture and other impurities.[7][8][9][10][11] Use high-purity starting materials and thoroughly clean and dry all glassware.

  • Possible Cause B: Inaccurate initial concentration of SBr₂.

    • Solution: Due to the instability of SBr₂, its initial concentration can be difficult to determine accurately. Consider an alternative experimental design where the total pressure is measured, or use a spectroscopic method to determine the initial concentration immediately before heating.

Issue 3: Low signal-to-noise ratio in the absorbance measurement.

  • Possible Cause A: Low concentration of Br₂ at equilibrium.

    • Solution: Increase the initial concentration of SBr₂ or conduct the experiment at a higher temperature to shift the equilibrium towards the products.

  • Possible Cause B: Spectrophotometer settings are not optimal.

    • Solution: Optimize the spectrophotometer settings, such as integration time and slit width, to improve the signal-to-noise ratio.

LeChateliers_Principle cluster_temp_increase Temperature Increase cluster_temp_decrease Temperature Decrease Equilibrium 2SBr₂(g) ⇌ S₂Br₂(g) + Br₂(g) ΔH° > 0 (Endothermic) Stress_Inc Stress: Add Heat Stress_Dec Stress: Remove Heat Response_Inc Response: Absorb Heat Stress_Inc->Response_Inc Shift_Right Shift Right (Products) Response_Inc->Shift_Right Result_Inc [S₂Br₂] and [Br₂] Increase K Increases Shift_Right->Result_Inc Response_Dec Response: Release Heat Stress_Dec->Response_Dec Shift_Left Shift Left (Reactants) Response_Dec->Shift_Left Result_Dec [SBr₂] Increases K Decreases Shift_Left->Result_Dec

Caption: Le Chatelier's principle applied to the SBr₂/S₂Br₂ equilibrium.

Safety Precautions

  • Handling: Sulfur bromides are toxic, corrosive, and react with moisture.[7] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10][11]

  • Storage: Store sulfur bromides in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

  • Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.

References

Technical Support Center: Strategies to Improve the Selectivity of Sulfur Dibromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving sulfur dibromide (SBr₂). The following information is designed to help you improve the selectivity of your reactions and troubleshoot common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SBr₂), and why is it considered a challenging reagent?

This compound is a highly reactive inorganic compound with the formula SBr₂. It is a toxic gas that is thermally unstable, readily decomposing into dithis compound (S₂Br₂) and elemental bromine.[1] This instability, coupled with its high reactivity, makes controlling the selectivity of its reactions a significant challenge. Due to its transient nature, SBr₂ is almost always generated in situ for immediate use in chemical synthesis.[2][3]

Q2: What are the primary types of reactions that SBr₂ undergoes?

The primary application of this compound in organic synthesis is as an electrophile. Its main reactions include:

  • Electrophilic addition to alkenes and alkynes: SBr₂ adds across carbon-carbon double and triple bonds to form vicinal dibromoalkanes and dibromoalkenes, respectively.

  • Electrophilic aromatic substitution: SBr₂ can be used to introduce bromine atoms onto aromatic rings.

Q3: What are the most common side reactions observed with SBr₂, and how can they be minimized?

The most prevalent side reactions stem from the decomposition of SBr₂ and its high reactivity:

  • Formation of S₂Br₂ and Bromine: The decomposition of SBr₂ to S₂Br₂ and Br₂ can lead to a mixture of brominating agents, resulting in complex product mixtures. To minimize this, it is crucial to generate and use SBr₂ at low temperatures and consume it as it is formed.

  • Over-bromination: The high reactivity of SBr₂ and any free bromine present can lead to the formation of polybrominated products. This is particularly problematic with electron-rich substrates. Strategies to avoid this include using a stoichiometric amount of the brominating agent precursor and maintaining a low reaction temperature.

  • Radical Reactions: In the presence of light or radical initiators, bromination can proceed through a radical mechanism, which can lead to a loss of stereoselectivity and the formation of undesired byproducts. It is advisable to conduct reactions in the dark or use radical inhibitors if this pathway is a concern.

  • Polymerization of Reactive Substrates: For substrates prone to polymerization, such as vinyl arenes, maintaining a low temperature and ensuring a controlled, slow addition of the in situ generated SBr₂ can help to minimize this side reaction.

Q4: How does the method of in situ generation of SBr₂ affect reaction selectivity?

The most common method for the in situ generation of SBr₂ is the reaction of sulfur dichloride (SCl₂) with hydrogen bromide (HBr). Precise control over the stoichiometry of these precursors is critical. An excess of HBr is often used to ensure the complete conversion of SCl₂.[3] The rate of generation should ideally match the rate of consumption by the substrate to maintain a low concentration of free SBr₂ and its decomposition products, thereby enhancing selectivity.

Troubleshooting Guides

Issue 1: Low Regioselectivity in the Addition of SBr₂ to Unsymmetrical Alkenes

Problem: The reaction of SBr₂ with an unsymmetrical alkene yields a mixture of Markovnikov and anti-Markovnikov addition products, with no clear preference for the desired isomer.

Potential Cause Troubleshooting Steps & Recommendations
Radical Pathway Competition Traces of peroxides or exposure to UV light can initiate a radical addition mechanism, which typically leads to the anti-Markovnikov product. Ensure all solvents are peroxide-free and protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Carbocation Instability/Rearrangement In the electrophilic addition mechanism, the reaction proceeds through a carbocation intermediate. If the stability difference between the possible carbocations is small, a mixture of products can be expected. Additionally, carbocation rearrangements can lead to unexpected products.
Temperature is Too High Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable carbocation, leading to a decrease in regioselectivity.

Troubleshooting Workflow for Low Regioselectivity

start Low Regioselectivity Observed check_radical Check for Radical Conditions start->check_radical protect_light Protect from Light check_radical->protect_light Light Exposure? peroxide_free Use Peroxide-Free Solvents check_radical->peroxide_free Peroxides Present? reassess_temp Reassess Reaction Temperature protect_light->reassess_temp peroxide_free->reassess_temp lower_temp Lower Reaction Temperature reassess_temp->lower_temp Temp > 0°C? end_point Improved Selectivity reassess_temp->end_point Temp ≤ 0°C check_solvent Evaluate Solvent Polarity lower_temp->check_solvent polar_solvent Use a More Polar, Non-Nucleophilic Solvent check_solvent->polar_solvent Non-polar Solvent? check_solvent->end_point Polar Solvent Used lewis_acid Consider a Lewis Acid Catalyst polar_solvent->lewis_acid lewis_acid->end_point

Caption: Troubleshooting workflow for low regioselectivity.

Issue 2: Poor Stereoselectivity in the Addition of SBr₂ to Alkenes

Problem: The addition of SBr₂ to a prochiral alkene results in a mixture of diastereomers or a racemic mixture where a single stereoisomer was expected.

Potential Cause Troubleshooting Steps & Recommendations
Competing Reaction Mechanisms While the electrophilic addition of bromine-containing species to alkenes often proceeds via a cyclic bromonium ion intermediate leading to anti-addition, competing pathways can reduce stereoselectivity.
Instability of the Bromonium Ion For certain substrates, the bromonium ion may be less stable and have more open-chain carbocation character, allowing for rotation around the carbon-carbon bond before the nucleophilic attack, thus scrambling the stereochemistry.
High Reaction Temperature Elevated temperatures can lead to less ordered transition states and potentially open up alternative reaction pathways with lower stereocontrol.

Key Strategy to Enhance Stereoselectivity:

  • Low-Temperature Conditions: Performing the reaction at very low temperatures (e.g., -78 °C) is the most effective strategy to favor the formation of the more stable, bridged bromonium ion intermediate, which enforces a specific stereochemical outcome (anti-addition).

Issue 3: Low Yield and/or Formation of Multiple Byproducts

Problem: The desired product is obtained in low yield, and the crude reaction mixture shows multiple spots on TLC or peaks in GC-MS.

Potential Cause Troubleshooting Steps & Recommendations
Decomposition of SBr₂ The primary cause of low yield is often the decomposition of SBr₂ into less reactive or differently reactive species. This is exacerbated by higher temperatures and prolonged reaction times.
Presence of Water SBr₂ reacts rapidly with water, leading to its decomposition and the formation of various sulfur and bromine-containing byproducts.
Sub-optimal Stoichiometry An incorrect ratio of SCl₂ to HBr can result in incomplete formation of SBr₂ or the presence of unreacted starting materials that can complicate the reaction.
Inefficient Mixing If the in situ generated SBr₂ is not efficiently mixed with the substrate, its local concentration can increase, promoting decomposition and side reactions.

Experimental Workflow for Optimizing Yield and Selectivity

start Reaction Setup inert_atm Inert Atmosphere (N2 or Ar) start->inert_atm dry_solvents Anhydrous Solvents inert_atm->dry_solvents low_temp Cool to Low Temperature (e.g., -20°C to -78°C) dry_solvents->low_temp prepare_sbr2 In Situ Generation of SBr2 (Slow addition of HBr to SCl2) low_temp->prepare_sbr2 add_substrate Slow Addition of Substrate or SBr2 Precursors to Substrate prepare_sbr2->add_substrate monitor_rxn Monitor Reaction by TLC/GC-MS add_substrate->monitor_rxn workup Aqueous Work-up & Extraction monitor_rxn->workup purification Purification (e.g., Chromatography) workup->purification end_product Isolated Product purification->end_product

Caption: General experimental workflow for SBr₂ reactions.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation and Electrophilic Addition of SBr₂ to an Alkene

This protocol provides a general guideline for the selective dibromination of an alkene using in situ generated this compound at low temperatures.

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr) solution in a suitable solvent (e.g., acetic acid or a pre-condensed gas)

  • Alkene substrate

  • Anhydrous, non-polar solvent (e.g., dichloromethane, pentane, or carbon tetrachloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen/argon balloon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (nitrogen or argon).

  • Initial Cooling: Charge the flask with the alkene substrate dissolved in the anhydrous solvent. Cool the solution to the desired low temperature (typically between -20 °C and -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • In Situ Generation and Addition:

    • In a separate, dry dropping funnel, prepare a solution of sulfur dichloride in the same anhydrous solvent.

    • Slowly add the hydrogen bromide solution to the stirred solution of sulfur dichloride at the low temperature. The SBr₂ will form in situ.

    • Alternatively, and often preferably for better control, the SCl₂ and HBr precursors can be added slowly and simultaneously from two separate dropping funnels to the cooled solution of the alkene. This keeps the instantaneous concentration of free SBr₂ to a minimum.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of complete consumption of the starting alkene.

  • Quenching: Once the reaction is complete, quench any remaining reactive bromine species by adding a saturated aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, while keeping the temperature low.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired dibromoalkane.

Disclaimer: this compound and its precursors are toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture.

References

Technical Support Center: Sulfur Dibromide (SBr₂) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur dibromide (SBr₂). The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound (SBr₂) reaction mixture?

The primary impurities in crude SBr₂ arise from its inherent instability and the nature of its synthesis. This compound readily decomposes, even at room temperature, into dithis compound (S₂Br₂) and elemental bromine[1][2]. Therefore, these are the most prevalent impurities. Other common contaminants depend on the synthetic route employed.

Common Impurities in Crude SBr₂

ImpurityChemical FormulaSource
Dithis compoundS₂Br₂Decomposition of SBr₂[1]
Elemental BromineBr₂Decomposition of SBr₂[1], Excess reactant
Elemental SulfurS₈Decomposition of S₂Br₂, Incomplete reaction
Sulfur DichlorideSCl₂Unreacted starting material (in syntheses from SCl₂)[3]
Hydrogen BromideHBrUnreacted starting material, Hydrolysis product[1][3]
Sulfur DioxideSO₂Hydrolysis product[1][3]
Higher Sulfur Bromidese.g., SₙBr₂ (n>2)Side reactions, particularly with excess bromine

Q2: My reaction mixture is a reddish-brown liquid instead of the expected gas. What does this indicate?

A reddish-brown liquid suggests the presence of significant quantities of elemental bromine and dithis compound (S₂Br₂)[2]. Pure this compound is a toxic gas[1]. The liquid state of your crude product is a strong indicator that decomposition has occurred.

Q3: How can I minimize the decomposition of this compound during my experiment?

Due to its rapid decomposition, SBr₂ is often generated and used in situ under carefully controlled conditions[3]. To minimize decomposition, it is crucial to maintain low temperatures, typically below -20°C, throughout the synthesis and subsequent reactions[3]. Prompt use of the freshly prepared SBr₂ is also essential.

Troubleshooting Guide

Issue 1: The yield of SBr₂ is consistently low.

  • Possible Cause 1: Decomposition. As previously mentioned, SBr₂ is highly unstable.

    • Solution: Ensure the reaction temperature is strictly maintained at or below the recommended low temperature for the specific protocol. Work quickly and use the SBr₂ immediately after its formation.

  • Possible Cause 2: Incomplete Reaction. The conversion of starting materials to SBr₂ may not be complete.

    • Solution: If synthesizing from sulfur dichloride (SCl₂) and hydrogen bromide (HBr), consider using an excess of HBr (e.g., ≥ 2.5 equivalents) to drive the reaction to completion[3].

  • Possible Cause 3: Hydrolysis. The presence of moisture will lead to the decomposition of SBr₂ into hydrogen bromide, sulfur dioxide, and elemental sulfur[1][3].

    • Solution: All glassware must be rigorously dried, and all reagents and solvents should be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The final product is contaminated with elemental sulfur.

  • Possible Cause 1: Incorrect Stoichiometry. When preparing SBr₂ from the direct reaction of elemental sulfur and bromine, an excess of sulfur will result in unreacted sulfur in the final mixture.

    • Solution: Carefully control the stoichiometry of the reactants. Purification by vacuum distillation can help separate SBr₂ from less volatile elemental sulfur[4].

  • Possible Cause 2: Decomposition of Dithis compound. The primary impurity, S₂Br₂, can itself decompose, especially upon heating, to yield elemental sulfur and bromine.

    • Solution: Avoid excessive heating during the reaction and any subsequent purification steps.

Experimental Protocols

Synthesis of this compound from Sulfur Dichloride and Hydrogen Bromide

This method relies on a halogen exchange reaction.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for an inert gas (e.g., argon), a low-temperature thermometer, and a gas outlet connected to a scrubber (to neutralize excess HBr and any SBr₂ vapors).

  • Reaction Conditions: Cool the flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Introduce a solution of sulfur dichloride (SCl₂) in a suitable anhydrous solvent (e.g., dichloromethane) into the cooled flask.

  • Gas Introduction: Bubble anhydrous hydrogen bromide (HBr) gas through the solution while maintaining vigorous stirring. The reaction progress can be monitored by the color change of the solution.

  • Reaction Completion: Continue the introduction of HBr until the reaction is complete. The resulting solution contains SBr₂ and should be used immediately for subsequent steps.

Purification by Vacuum Distillation

For syntheses that yield a mixture where SBr₂ is the desired isolated product (though this is challenging), vacuum distillation can be employed.

  • Apparatus: Use a short-path distillation apparatus to minimize the surface area and time the product is heated. Ensure all glassware is thoroughly dried.

  • Procedure: Carefully transfer the crude reaction mixture to the distillation flask. Apply a vacuum and gently heat the flask. Unreacted bromine will typically distill first, followed by the this compound. Higher boiling impurities will remain in the distillation flask.

  • Collection: Collect the fractions in a receiver cooled to a low temperature to prevent decomposition of the purified product.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis of SBr₂ cluster_decomposition Decomposition Pathways cluster_hydrolysis Hydrolysis Pathway SCl2 SCl₂ SBr2_syn SBr₂ SCl2->SBr2_syn Reaction with HBr HBr HBr HBr->SBr2_syn SBr2_dec SBr₂ S2Br2 S₂Br₂ SBr2_dec->S2Br2 Decomposition Br2 Br₂ SBr2_dec->Br2 Decomposition SBr2_hyd SBr₂ S8 S₈ S2Br2->S8 Further Decomposition HBr_hyd HBr SBr2_hyd->HBr_hyd Reaction with Water SO2 SO₂ SBr2_hyd->SO2 S8_hyd S₈ SBr2_hyd->S8_hyd H2O H₂O H2O->HBr_hyd

Caption: Formation pathways of common impurities in SBr₂ reactions.

Troubleshooting_Logic start Low Yield of SBr₂ cause1 Decomposition? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Hydrolysis? start->cause3 solution1 Maintain Low Temperature Use Immediately cause1->solution1 solution2 Use Excess HBr cause2->solution2 solution3 Use Anhydrous Conditions Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for low yields of SBr₂.

References

Improving the efficiency of in situ sulfur dibromide generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the in situ generation of sulfur dibromide (SBr₂).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in reactions involving in situ generated SBr₂ can often be attributed to its inherent instability.[1] Key factors include:

  • Decomposition: SBr₂ readily decomposes into the more stable dithis compound (S₂Br₂) and elemental bromine.[1] This is a primary pathway for the loss of the active reagent.

  • Hydrolysis: SBr₂ reacts rapidly with any trace moisture in the reaction setup. This hydrolysis consumes the SBr₂ and produces byproducts such as hydrogen bromide, sulfur dioxide, and elemental sulfur.[1]

  • Suboptimal Temperature: The reaction to generate SBr₂ is typically conducted at low temperatures. If the temperature is too high, the rate of decomposition increases significantly.

  • Incorrect Stoichiometry: An improper ratio of sulfur dichloride (SCl₂) to hydrogen bromide (HBr) can lead to incomplete conversion or the formation of unwanted side products.

Q2: I am observing a persistent yellow-brown color in my reaction mixture, and my desired product is contaminated with sulfur. Why is this happening?

A2: The yellow-brown color is likely due to the presence of dithis compound (S₂Br₂), the primary decomposition product of SBr₂. The elemental sulfur contamination arises from the subsequent decomposition of S₂Br₂ or the hydrolysis of SBr₂. To mitigate this, ensure rigorous anhydrous conditions and maintain the recommended low temperature throughout the reaction.

Q3: Can I use the direct reaction of elemental sulfur and bromine to generate SBr₂ in situ?

A3: While it is possible to generate sulfur bromides from the direct reaction of elemental sulfur and bromine, this method predominantly produces dithis compound (S₂Br₂). The formation of SBr₂ via this route is transient and difficult to control, making it less suitable for most synthetic applications where SBr₂ is the desired reagent.

Q4: How critical is the exclusion of air and moisture?

A4: It is absolutely critical. SBr₂ is highly sensitive to water and will rapidly hydrolyze.[1] Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents to prevent premature decomposition of the reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient generation of SBr₂.Ensure the use of high-purity, anhydrous reagents and solvents. Optimize the stoichiometry, typically using a slight excess of HBr.
Decomposition of SBr₂ before it can react.Maintain a consistently low reaction temperature (e.g., -20 °C to -40 °C). Add the substrate to the reaction mixture as soon as the in situ generation of SBr₂ is complete.
Formation of S₂Br₂ and Elemental Sulfur Thermal decomposition of SBr₂.Strictly control the reaction temperature and avoid localized heating. Ensure efficient stirring.
Reaction Stalls Before Completion Insufficient SBr₂ generation.Check the stoichiometry and consider a slow, continuous addition of HBr to the SCl₂ solution to maintain a steady concentration of SBr₂.
Presence of impurities that quench the reaction.Purify all starting materials and solvents prior to use.
Inconsistent Results Between Batches Variability in reagent quality or reaction setup.Use reagents from the same batch if possible. Ensure consistent drying of glassware and purification of solvents for each run.

Optimizing Reaction Conditions

The efficiency of in situ SBr₂ generation is highly dependent on several key parameters. The following table summarizes the expected impact of these parameters on the reaction outcome.

Parameter Recommendation Rationale
Temperature -20 °C to -40 °CMinimizes the thermal decomposition of SBr₂ to S₂Br₂ and Br₂.
Stoichiometry (SCl₂:HBr) 1 : >2.0An excess of HBr helps to drive the reaction towards the formation of SBr₂ and suppresses the formation of mixed chloro-bromo sulfur species.
Solvent Inert, anhydrous non-polar solvents (e.g., dichloromethane, pentane)Prevents hydrolysis of SBr₂ and other reactants. Non-polar solvents are generally preferred for the subsequent reactions of SBr₂ with organic substrates.
Atmosphere Inert (Argon or Nitrogen)Excludes moisture and oxygen, both of which can lead to the decomposition of SBr₂.
Addition Rate of HBr Slow, dropwise additionHelps to control the reaction exotherm and maintain a low, steady concentration of the reactive intermediate.

Experimental Protocols

Protocol 1: In Situ Generation of SBr₂ and Subsequent Bromination of an Alkene

This protocol describes the in situ generation of this compound from sulfur dichloride and hydrogen bromide, followed by its use in the bromination of cyclohexene as a model reaction.

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas)

  • Cyclohexene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of an inert gas. The round-bottom flask should be equipped with a magnetic stir bar and a dropping funnel.

  • Initial Charging: To the round-bottom flask, add a solution of sulfur dichloride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the flask to -30 °C using a dry ice/acetone bath.

  • HBr Addition: Slowly add a solution of hydrogen bromide (>2.0 eq) to the stirred solution of sulfur dichloride over 30 minutes, maintaining the temperature below -25 °C.

  • SBr₂ Formation: After the addition is complete, stir the mixture at -30 °C for an additional 15 minutes to ensure the complete formation of SBr₂. The solution should appear as a deep red-brown color.

  • Alkene Addition: Slowly add a solution of cyclohexene (1.0 eq) in anhydrous dichloromethane to the reaction mixture, keeping the temperature below -25 °C.

  • Reaction: Allow the reaction to stir at -30 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the desired dibrominated product.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_generation 2. In Situ SBr₂ Generation cluster_reaction 3. Bromination Reaction cluster_workup 4. Workup and Purification setup Assemble Oven-Dried Glassware under Inert Atmosphere charge_scl2 Charge SCl₂ in Anhydrous CH₂Cl₂ setup->charge_scl2 cool_neg30 Cool to -30 °C charge_scl2->cool_neg30 add_hbr Slowly Add HBr (>2.0 eq) cool_neg30->add_hbr stir_sbr2 Stir for 15 min at -30 °C add_hbr->stir_sbr2 add_alkene Add Alkene at -30 °C stir_sbr2->add_alkene stir_warm Stir and Warm to Room Temperature add_alkene->stir_warm quench Quench with NaHCO₃ stir_warm->quench extract Extract and Wash quench->extract dry Dry with MgSO₄ extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the in situ generation of SBr₂ and its use in alkene bromination.

bromination_mechanism cluster_generation SBr₂ Generation cluster_bromination Alkene Bromination SCl₂ + 2 HBr SCl₂ + 2 HBr SBr₂ + 2 HCl SBr₂ + 2 HCl SCl₂ + 2 HBr->SBr₂ + 2 HCl in situ -30 °C Alkene Alkene (e.g., Cyclohexene) Bromonium Bromonium Ion Intermediate Alkene->Bromonium + SBr₂ Product Vicinal Dibromide Bromonium->Product + Br⁻ (from SBr₂)

Caption: Reaction pathway for alkene bromination using in situ generated SBr₂.

References

Technical Support Center: Characterization of Sulfur Dibromide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfur dibromide adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these highly reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SBr₂) and why is it so challenging to work with?

This compound (SBr₂) is an inorganic compound that is notoriously unstable.[1][2] Its primary challenge lies in its tendency to rapidly decompose into dithis compound (S₂Br₂) and elemental bromine.[1][2] This inherent instability means that pure SBr₂ cannot be isolated under standard conditions, making its direct use and the characterization of its adducts complex.[2] Consequently, it is almost always generated in situ (within the reaction mixture) for immediate use.[1]

Q2: What are the primary decomposition products I need to be aware of?

The main decomposition pathway for this compound yields dithis compound (S₂Br₂) and elemental bromine (Br₂).[1] The presence of these species in your reaction mixture can lead to side reactions and complicate the purification and analysis of your target adduct.

Q3: Is it possible to isolate pure this compound adducts?

While SBr₂ itself is too unstable to isolate, its adducts with various substrates (such as alkenes) can be more stable. However, the stability of the resulting adduct is highly dependent on its structure. Purification and characterization must often be performed rapidly and at low temperatures to prevent decomposition.

Q4: What are some common safety precautions for handling this compound and its precursors?

Given the instability and reactive nature of SBr₂ and its precursors, stringent safety measures are essential.

  • Handling: Always handle these chemicals in a well-ventilated fume hood.[3][4] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store precursors in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and moisture.[4][5]

  • Disposal: Dispose of waste materials in accordance with local regulations, ensuring containers are suitable and clearly labeled.[3]

Troubleshooting Guides

Guide 1: Adduct Synthesis

Problem: Low or no yield of the desired this compound adduct.

Possible Cause Recommended Solution
Decomposition of SBr₂ Generate SBr₂ in situ at low temperatures (e.g., -78 °C) to react with the substrate immediately. This minimizes the concentration of free SBr₂ and its decomposition.
Presence of Moisture Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, which can hydrolyze SBr₂.[2]
Side Reactions The formation of S₂Br₂ can lead to undesired side products. Consider using an alternative sulfur-transfer reagent if direct bromination is not successful.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the bromine source or sulfur source can lead to complex mixtures.

A general workflow for troubleshooting adduct synthesis is outlined below.

start Start: Low/No Adduct Yield check_reagents Verify Purity and Dryness of Reagents & Solvents start->check_reagents check_temp Is Reaction Temperature Sufficiently Low? check_reagents->check_temp Reagents OK failure Consult Literature for Alternative Synthetic Routes check_reagents->failure Impure/Wet check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere Temp OK check_temp->failure Too High in_situ Optimize In Situ Generation Conditions check_atmosphere->in_situ Atmosphere OK check_atmosphere->failure Air Leak characterize_byproducts Analyze Byproducts (e.g., via GC-MS, NMR) in_situ->characterize_byproducts Optimization Fails success Success: Adduct Formed in_situ->success Optimization Succeeds modify_reagents Consider Alternative Sulfur/Bromine Source characterize_byproducts->modify_reagents modify_reagents->failure

Caption: Troubleshooting workflow for this compound adduct synthesis.

Guide 2: NMR Spectroscopy

Problem: NMR spectra are broad, complex, or do not show the expected signals.

Issue Possible Cause Recommended Solution
Broad Peaks Paramagnetic impurities (e.g., from decomposition); poor sample solubility; sample too concentrated.[6]Ensure high purity of the sample. Try a different deuterated solvent for better solubility or run the experiment at a higher temperature to average out dynamic processes.[6]
Overlapping Peaks Accidental overlap of signals in a specific solvent.Rerun the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) to induce solvent shifts that may resolve the peaks.[6]
Missing OH/NH Protons Exchange with residual D₂O in the solvent.To confirm an OH or NH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear.[6]
No Observable ³³S Signal Low natural abundance (0.76%), low sensitivity, and very broad lines due to the quadrupolar nature of the ³³S nucleus.[7][8]³³S NMR is exceptionally challenging. Isotopic enrichment is often required. Alternatively, use computational methods (DFT) to predict chemical shifts or rely on other characterization techniques.[7]
Guide 3: Mass Spectrometry

Problem: The mass spectrum is difficult to interpret and does not show the expected molecular ion.

Issue Possible Cause Recommended Solution
No Molecular Ion (M⁺) Fragmentation in the ion source; adduct instability.Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and preserve the molecular ion.[9]
Complex Isotope Pattern Presence of bromine and sulfur, which have multiple common isotopes.Carefully analyze the isotopic distribution. Look for the characteristic patterns of bromine and sulfur.
Unexpected Adducts Formation of adducts with solvent molecules or other species in the sample matrix.[9]Ensure high sample purity. Identify common adducts by their mass differences (e.g., +23 for Na⁺, +39 for K⁺).[9]

The following decision tree can aid in the interpretation of mass spectra for these adducts.

start Analyze Mass Spectrum find_M Identify Putative Molecular Ion (M⁺) Cluster start->find_M check_Br Does M+2 / M⁺ Ratio Approximate 1:1 per Br? find_M->check_Br check_S Is M+2 Peak Height ~4.4% of M⁺ per S? check_Br->check_S Yes reassess Re-evaluate Spectrum: - Check for Adducts - Consider Decomposition - Use Soft Ionization check_Br->reassess No check_fragments Analyze Fragmentation Pattern check_S->check_fragments Yes check_S->reassess No confirm_structure Structure Consistent with Data check_fragments->confirm_structure

Caption: Decision tree for interpreting the mass spectrum of a SBr₂ adduct.

Guide 4: X-ray Crystallography

Problem: Difficulty obtaining suitable single crystals for X-ray diffraction.

Issue Possible Cause Recommended Solution
Failure to Crystallize Adduct instability; high conformational flexibility; impurities preventing lattice formation.Ensure the highest possible sample purity. Screen a wide variety of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
Poor Diffraction Quality Crystal disorder; small crystal size.Attempt to grow larger crystals by slowing down the crystallization rate. Collect data at cryogenic temperatures to minimize thermal motion and radiation damage.
Difficulty Solving Structure The "phase problem," where phase information is lost during data collection.[10]The presence of heavy atoms (bromine, sulfur) in the adduct is advantageous. Utilize techniques like Single-wavelength or Multi-wavelength Anomalous Dispersion (SAD/MAD) to solve the phase problem.[11]

Data Presentation

Table 1: Isotopic Abundances for Mass Spectrometry

This table summarizes the natural isotopic abundances of sulfur and bromine, which are critical for interpreting mass spectra of this compound adducts.[12]

Element Isotope Natural Abundance (%) Contribution to...
Sulfur ³²S95.02M⁺
³³S0.75M+1
³⁴S4.21M+2
Bromine ⁷⁹Br50.69M⁺
⁸¹Br49.31M+2

Note: For a compound with one bromine atom, the M⁺ and M+2 peaks will have a relative intensity ratio of approximately 1:1.[13] For a compound with one sulfur atom, the M+2 peak will be significantly larger (~4.4%) than expected from ¹³C alone.[12]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of SBr₂ and Adduct Formation with an Alkene

Disclaimer: This is a generalized protocol and must be adapted for specific substrates and scales. All procedures should be conducted by qualified personnel with appropriate safety precautions.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagents: Dissolve the alkene substrate in a rigorously dried, inert solvent (e.g., dichloromethane, hexane) and cool the solution to -78 °C using a dry ice/acetone bath.

  • In Situ Generation: In a separate flask, prepare a solution of a bromine source (e.g., elemental bromine) in the same dry solvent. Slowly add this solution via the dropping funnel to a cooled (-78 °C) solution or suspension of a sulfur source (e.g., elemental sulfur or SCl₂ followed by halide exchange with HBr[2]). The characteristic color change will indicate the formation of sulfur bromide species.

  • Reaction: Slowly add the freshly prepared, cold this compound solution to the cold alkene solution under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method.

  • Quenching & Workup: Once the reaction is complete, quench it at low temperature with a suitable reagent (e.g., a saturated solution of sodium thiosulfate to remove excess bromine). Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude product quickly, often using column chromatography at low temperatures if the adduct is unstable.

Protocol 2: Sample Preparation for Characterization
  • NMR Spectroscopy:

    • Ensure the sample is free of solvent and impurities by drying under high vacuum.

    • Dissolve a sufficient amount of the sample (typically 5-10 mg) in ~0.6 mL of a deuterated solvent.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

    • If the sample is sensitive, consider preparing the NMR tube in a glovebox and flame-sealing it.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the purified adduct (typically ~10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the ESI-MS system and promote ionization. A small amount of formic acid may be added to aid protonation in positive ion mode.

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use soft ionization settings to prevent in-source fragmentation.[14]

  • X-ray Crystallography:

    • The sample must be of the highest possible purity (>99%).

    • Prepare a saturated or near-saturated solution of the adduct in a chosen solvent or mixture of solvents.

    • Set up crystallization trials using methods like slow evaporation, vapor diffusion against an anti-solvent, or slow cooling.

    • Protect trials from light and vibration, and monitor regularly for crystal growth.

Visualization of Core Challenges

The following diagram illustrates the interconnected challenges in the characterization of this compound adducts, stemming from the inherent instability of SBr₂.

SBr2 SBr₂ Instability Decomposition Decomposition to S₂Br₂ + Br₂ SBr2->Decomposition Synthesis Synthesis Challenges SBr2->Synthesis SideProducts Side Products & Complex Mixtures Decomposition->SideProducts LowYield Low Yields Synthesis->LowYield Handling Requires In Situ Generation & Low Temperature Synthesis->Handling Purification Purification Difficulties AdductInstability Adduct Instability Purification->AdductInstability Characterization Characterization Issues NMR NMR: Broadening, Impurities Characterization->NMR MS MS: Fragmentation, Complex Isotopes Characterization->MS Xray X-ray: Crystallization Failure Characterization->Xray SideProducts->Purification LowYield->Purification AdductInstability->Characterization

References

Technical Support Center: Mitigating Hazards in the Preparation of Sulfur Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and synthesis of sulfur dibromide. Given the inherent instability and hazardous nature of this compound (SBr₂) and its precursors, a thorough understanding of the associated risks and mitigation strategies is critical. This document outlines common troubleshooting issues, frequently asked questions, detailed experimental protocols, and emergency procedures.

Hazard Overview and Data Summary

The preparation of this compound involves highly corrosive and toxic reagents. This compound itself is a toxic gas that is thermally unstable and readily decomposes.[1] It is crucial to handle all chemicals in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).

Table 1: Exposure Limits and Physical Hazards of Key Chemicals

ChemicalFormulaOSHA PEL (TWA)NIOSH REL (Ceiling)Key Hazards
Sulfur MonochlorideS₂Cl₂1 ppm (6 mg/m³)1 ppm (6 mg/m³)Toxic, corrosive, reacts violently with water.[2][3]
BromineBr₂0.1 ppm (0.7 mg/m³)0.1 ppm (0.7 mg/m³)Highly toxic, corrosive, severe burns to skin, eyes, and respiratory tract.
This compoundSBr₂Not establishedNot establishedToxic gas, unstable, decomposes readily, hydrolyzes in water.[1]
Dithis compoundS₂Br₂Not establishedNot establishedCorrosive, fumes in air, hydrolyzes.[4]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against the hazards associated with this compound preparation.

  • Eye and Face Protection : Chemical splash goggles and a full-face shield are mandatory.[5][6][7]

  • Body Protection : A chemical-resistant lab coat or a full-body chemical-resistant suit (e.g., Tychem®) should be worn.[7][8]

  • Hand Protection : Use elbow-length, chemical-resistant gloves such as neoprene or nitrile.[8] Check manufacturer's glove compatibility charts.

  • Respiratory Protection : All work must be performed in a certified chemical fume hood. For emergency situations or if there is a risk of exposure outside the fume hood, a full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) or a self-contained breathing apparatus (SCBA) is necessary.[7][8][9]

Experimental Protocols

Due to the instability of this compound, it often decomposes to the more stable dithis compound (S₂Br₂) and bromine.[1] The following protocols describe the synthesis of dithis compound and the in-situ generation of this compound.

Protocol 1: Synthesis of Dithis compound (S₂Br₂) via Direct Combination

This method involves the direct reaction of elemental sulfur and bromine.

Materials:

  • Elemental sulfur (powdered)

  • Liquid bromine

  • A round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heating mantle

Procedure:

  • Place the desired amount of powdered sulfur into the round-bottom flask.

  • Slowly add liquid bromine from the dropping funnel to the flask with constant stirring. The reaction is exothermic.

  • After the addition is complete, gently heat the mixture to facilitate the reaction.

  • The resulting dark red liquid is primarily dithis compound.[10]

  • Purification can be achieved by vacuum distillation, though this should be done with extreme caution due to the thermal instability of sulfur bromides.[4][10]

Protocol 2: Preparation of Sulfur Bromides from Sulfur Dichloride and Hydrobromic Acid

This procedure can be used to generate sulfur bromides, with the understanding that this compound is likely to be an intermediate or part of a mixture with dithis compound.

Materials:

  • Sulfur dichloride (SCl₂)

  • Concentrated hydrobromic acid (48%)

  • A reaction vessel cooled in an ice bath.

Procedure:

  • Place the sulfur dichloride in the reaction vessel and cool it to below 10°C.[11]

  • Slowly add an excess of concentrated hydrobromic acid to the cooled and stirred sulfur dichloride.[11]

  • Maintain the temperature below 10°C throughout the addition to minimize decomposition and side reactions.[11]

  • The reaction involves the substitution of chlorine atoms with bromine. The resulting product will be a mixture of sulfur bromides.

Troubleshooting Guides and FAQs

Q1: My reaction mixture is fuming excessively. What should I do?

A1: Excessive fuming indicates a possible leak in your apparatus or a highly reactive process. Ensure all joints in your glassware are properly sealed. The reaction should always be conducted in a well-ventilated fume hood with the sash at the lowest possible working height. The fumes are highly corrosive and toxic.

Q2: The product I've isolated is a reddish-brown liquid, not a gas. What is it?

A2: You have likely synthesized dithis compound (S₂Br₂), which is a reddish-brown liquid at room temperature.[4][10] this compound (SBr₂) is a gas and is highly unstable, readily decomposing into S₂Br₂ and bromine.[1]

Q3: My yield is very low. What are the possible reasons?

A3: Low yields can be attributed to several factors:

  • Decomposition: The inherent instability of sulfur bromides can lead to their decomposition upon heating or exposure to moisture.[1]

  • Hydrolysis: Sulfur bromides react with water. Ensure all your glassware is dry and use anhydrous reagents if possible. The hydrolysis of SBr₂ produces hydrogen bromide, sulfur dioxide, and elemental sulfur.[1]

  • Incomplete Reaction: Ensure the stoichiometry of your reactants is correct and that the reaction has been allowed to proceed for a sufficient amount of time.

Q4: How can I confirm the identity of my product?

A4: Due to their reactive nature, characterization can be challenging. Techniques such as Raman spectroscopy can be used to identify the characteristic S-Br and S-S bonds. However, for most practical purposes in a research setting, the physical properties (color, state) and reactivity (e.g., hydrolysis) can give a strong indication of the product's identity.

Q5: What materials are incompatible with sulfur bromides?

A5: Sulfur bromides are reactive and should be kept away from:

  • Water and moisture, as they hydrolyze.[1]

  • Alcohols, bases, and organic materials.[12][13]

  • Powdered metals.[12][14]

  • Oxidizing agents.[15]

Emergency Procedures

Spills:

  • Small spills (inside a fume hood): Neutralize with a 5-10% solution of sodium thiosulfate.[16] Absorb the neutralized mixture with an inert material (e.g., vermiculite or sand), and place it in a sealed container for hazardous waste disposal.

  • Large spills or spills outside a fume hood: Evacuate the area immediately.[16][17] Alert others and contact your institution's emergency response team. Isolate the area and prevent entry.[18]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Waste Disposal: All waste containing sulfur bromides or their precursors must be treated as hazardous waste. Neutralize with a suitable reagent like sodium thiosulfate or sodium bicarbonate solution before collection in a designated hazardous waste container.[19] Follow all local and institutional regulations for hazardous waste disposal.[20][21][22]

Visual Workflow and Logic Diagrams

HazardMitigationWorkflow Hazard Mitigation Workflow for this compound Preparation cluster_planning 1. Planning & Preparation cluster_execution 2. Experiment Execution cluster_post 3. Post-Experiment cluster_disposal 4. Waste Management P1 Review SDS & Literature P2 Conduct Risk Assessment P1->P2 P3 Prepare Emergency Plan P2->P3 P4 Inspect Fume Hood & Equipment P3->P4 E1 Don Appropriate PPE P4->E1 E2 Assemble Apparatus in Fume Hood E1->E2 E3 Handle Reagents with Care E2->E3 E4 Monitor Reaction for Exotherms/Fuming E3->E4 PO1 Quench Reaction Mixture Safely E4->PO1 PO2 Isolate & Handle Product Under Inert Atmosphere PO1->PO2 PO3 Clean Glassware in Fume Hood PO2->PO3 W1 Neutralize Reactive Waste PO3->W1 W2 Collect in Labeled Hazardous Waste Container W1->W2 W3 Dispose According to Regulations W2->W3 TroubleshootingLogic Troubleshooting Logic for Sulfur Bromide Synthesis Start Problem Encountered During Synthesis Q1 Low or No Product Yield? Start->Q1 Q2 Unexpected Product Properties? Start->Q2 Q3 Excessive Fuming or Reaction Vigor? Start->Q3 A1_1 Check for Moisture Contamination (Hydrolysis) Q1->A1_1 Yes A1_2 Verify Reagent Stoichiometry & Reaction Time Q1->A1_2 Yes A1_3 Assess for Product Decomposition (e.g., due to heat) Q1->A1_3 Yes A2_1 Product is a liquid? Likely S₂Br₂ due to SBr₂ instability. Q2->A2_1 Yes A2_2 Product is a mixture? Incomplete reaction or side reactions. Q2->A2_2 Yes A3_1 Check for Leaks in Apparatus Q3->A3_1 Yes A3_2 Ensure Adequate Cooling Q3->A3_2 Yes A3_3 Reduce Rate of Reagent Addition Q3->A3_3 Yes

References

Technical Support Center: Spectroscopic Studies of Transient SBr₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in enhancing the lifetime of transient sulfur dibromide (SBr₂) for spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is SBr₂ so difficult to study spectroscopically?

A1: this compound (SBr₂) is a transient molecule, meaning it is highly reactive and has a very short half-life under normal conditions.[1] Its instability leads to rapid decomposition, making it challenging to maintain a sufficient concentration for spectroscopic measurements. Key challenges include its sensitivity to temperature and its tendency to react with itself or other species.[2][3]

Q2: What are the primary methods for extending the lifetime of transient SBr₂ for spectroscopic studies?

A2: The two main techniques for extending the lifetime of transient species like SBr₂ are:

  • Matrix Isolation: This involves trapping SBr₂ molecules in a solid, inert matrix (e.g., argon or nitrogen) at very low temperatures (typically below 20 K).[4][5] The rigid matrix physically separates the SBr₂ molecules, preventing reactions and allowing for prolonged spectroscopic analysis.

  • Transient Flow Reactors: These systems continuously generate a stream of the transient species, which is then rapidly passed through a spectroscopic detection cell.[6][7] While not extending the lifetime of individual molecules, this method maintains a steady-state concentration of SBr₂ for the duration of the experiment.

Q3: Can I study SBr₂ in the gas phase at room temperature?

A3: Direct spectroscopic study of SBr₂ in the gas phase at room temperature is extremely challenging due to its rapid decomposition. However, using a transient flow reactor, it is possible to generate and detect SBr₂ in the gas phase before it significantly degrades.[6][7][8] The key is to have a very short path length and residence time between the point of generation and the spectroscopic probe.

Troubleshooting Guides

Problem 1: Low or No SBr₂ Signal in Matrix Isolation Spectroscopy
Possible Cause Troubleshooting Step Expected Outcome
Inefficient SBr₂ Precursor Photolysis Increase the UV irradiation time or intensity on the precursor molecule (e.g., S₂Br₂ or a mixture of Br₂ and a sulfur source) during deposition.[4]Enhanced formation of SBr₂ in the matrix, leading to a stronger spectroscopic signal.
Matrix Annealing After deposition, gently warm the matrix by a few Kelvin and then re-cool. This can help to isolate SBr₂ molecules further and improve spectral resolution.Sharper spectral features and potentially a slight increase in signal intensity due to more uniform trapping sites.
Inappropriate Matrix Gas While Argon is common, consider using a different inert gas like Neon or Nitrogen. The choice of matrix can subtly affect the stability and spectral properties of the trapped species.[3]The vibrational frequencies of SBr₂ may shift slightly, and in some cases, the lifetime may be enhanced, leading to a better signal.
Precursor Aggregation Decrease the concentration of the SBr₂ precursor in the matrix gas. High concentrations can lead to aggregation and side reactions.A cleaner spectrum with fewer interfering peaks from precursor aggregates or byproducts.
Problem 2: Signal Instability or Rapid Decay in a Transient Flow Reactor
Possible Cause Troubleshooting Step Expected Outcome
Long Residence Time Increase the flow rate of the carrier gas or decrease the volume of the reactor tube between the generation zone and the detection point.[7]A more stable and higher-intensity SBr₂ signal as the molecules have less time to decompose before being measured.
Reactor Wall Reactions Use a reactor tube made of an inert material like quartz and ensure it is thoroughly cleaned and passivated before each experiment.[7]Reduced signal loss due to reactions with the reactor walls, leading to a more consistent SBr₂ concentration.
Incomplete Precursor Reaction Optimize the conditions for SBr₂ generation (e.g., temperature, pressure, precursor ratio).A higher yield of SBr₂ from the precursor, resulting in a stronger signal at the detector.
Pressure Fluctuations Implement a high-precision mass flow controller and a back-pressure regulator to maintain a stable pressure within the flow reactor.[9][10]A more stable baseline and less noise in the spectroscopic signal, improving the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Matrix Isolation Spectroscopy of SBr₂
  • Preparation: Prepare a gaseous mixture of a suitable SBr₂ precursor (e.g., S₂Br₂) diluted in an excess of an inert matrix gas (e.g., Ar, ratio ~1:1000).

  • Deposition: Slowly deposit the gas mixture onto a cryogenic window (e.g., CsI) maintained at a low temperature (e.g., 15 K) within a high-vacuum chamber.

  • Generation (if required): If starting from precursors like Br₂ and OCS, irradiate the matrix with UV light to photochemically generate SBr₂ in situ.[4][5]

  • Spectroscopic Measurement: Acquire the infrared (IR) or UV-Vis spectrum of the isolated SBr₂.

  • Analysis: Analyze the resulting spectrum to identify the vibrational or electronic transitions of SBr₂.

Protocol 2: Transient Flow Reactor Spectroscopy of SBr₂
  • System Setup: Construct a flow system with a precursor delivery module, a reaction/generation zone (e.g., a heated tube or a microwave discharge cavity), a spectroscopic detection cell, and a vacuum pump.

  • Precursor Introduction: Introduce the SBr₂ precursor (e.g., thionyl bromide, SOBr₂) entrained in a carrier gas (e.g., He or Ar) into the flow system using mass flow controllers.

  • Generation: Generate SBr₂ by passing the precursor through the reaction zone (e.g., pyrolysis or discharge).

  • Detection: Pass the gas mixture containing transient SBr₂ through the spectroscopic cell and acquire the spectrum (e.g., using laser-induced fluorescence or absorption spectroscopy).

  • Optimization: Adjust flow rates, precursor concentration, and generation conditions to maximize the SBr₂ signal.

Visualizations

Experimental_Workflow_Matrix_Isolation cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage Precursor SBr₂ Precursor Gas GasMixture Gas Mixture (~1:1000) Precursor->GasMixture MatrixGas Inert Matrix Gas (e.g., Ar) MatrixGas->GasMixture Deposition Co-deposition onto Cryogenic Window (15K) GasMixture->Deposition Photolysis In-situ UV Photolysis (Generation of SBr₂) Deposition->Photolysis Spectroscopy Spectroscopic Measurement (IR/UV-Vis) Photolysis->Spectroscopy DataAnalysis Data Analysis Spectroscopy->DataAnalysis

Caption: Workflow for Matrix Isolation Spectroscopy of SBr₂.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowSignal Low SBr₂ Signal Decomposition Rapid Decomposition LowSignal->Decomposition LowYield Low Generation Yield LowSignal->LowYield MatrixIsolation Matrix Isolation Decomposition->MatrixIsolation FlowReactor Transient Flow Reactor Decomposition->FlowReactor LowYield->FlowReactor WallReaction Reactor Wall Reactions InertMaterial Use Inert Materials WallReaction->InertMaterial LongResidence Long Residence Time OptimizeFlow Optimize Flow Rate LongResidence->OptimizeFlow FlowReactor->WallReaction addresses FlowReactor->LongResidence addresses

Caption: Troubleshooting Logic for Low SBr₂ Signal.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Sulfur Dibromide and Sulfur Dichloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reactivity of sulfur dibromide (SBr₂) and sulfur dichloride (SCl₂), two important reagents in synthetic chemistry. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications. This document outlines the chemical and physical properties, comparative reactivity based on experimental data, and detailed experimental protocols for key reactions.

Introduction

Sulfur dihalides are versatile reagents in organic synthesis, primarily utilized for the introduction of sulfur and halogen atoms into organic molecules. Sulfur dichloride (SCl₂) is a well-established, commercially available reagent, while this compound (SBr₂) is a less stable analogue that is typically generated in situ for immediate consumption. The choice between these two reagents is dictated by the desired reactivity and the target molecule. This guide will explore the fundamental differences in their reactivity, supported by thermodynamic data and experimental examples.

Physical and Molecular Properties

Both SCl₂ and SBr₂ are characterized by a bent molecular geometry, as predicted by VSEPR theory, with the central sulfur atom exhibiting sp³ hybridization.[1][2][3] This geometry arises from the presence of two bonding pairs and two lone pairs of electrons around the sulfur atom.[1][3][4][5] The key differences in their physical and molecular properties are summarized in the table below.

PropertySulfur Dichloride (SCl₂)This compound (SBr₂)
Molar Mass 102.97 g/mol [6]191.87 g/mol [7]
Appearance Cherry-red liquid[6]Toxic gas, highly unstable[7]
Boiling Point 59 °C (decomposes)[6]Decomposes readily[7]
Melting Point -122 °C[6]Not applicable (unstable)
Molecular Geometry Bent[1][2][4]Bent[3][5][8][9]
Bond Angle (X-S-X) ~103°[1][2][4]< 109.5° (predicted)[3]
S-X Bond Length 201 pm[10]Not readily available due to instability
S-X Bond Energy 255 kJ/mol218 kJ/mol
Stability Slowly decomposes at room temperature to S₂Cl₂ and Cl₂.[10]Highly unstable, readily decomposes to S₂Br₂ and Br₂.[7]

Comparative Reactivity

The reactivity of sulfur dihalides is intrinsically linked to the strength of the sulfur-halogen bond. The S-Cl bond is significantly stronger than the S-Br bond, which accounts for the greater stability of SCl₂ compared to SBr₂. This difference in bond energy is a primary determinant of their relative reactivity, with SBr₂ being the more reactive species.

Thermodynamic Basis of Reactivity

The weaker S-Br bond in this compound means that less energy is required to break this bond, leading to a lower activation energy for reactions involving the cleavage of the S-Br bond. This translates to a higher reaction rate for SBr₂ in comparable reactions.

Electrophilic Addition to Alkenes

Both SCl₂ and SBr₂ undergo electrophilic addition to alkenes, a reaction of significant synthetic utility for the preparation of halosubstituted thioethers and episulfides. The general mechanism involves the initial attack of the alkene on the electrophilic sulfur atom, followed by the nucleophilic attack of the halide ion.

Electrophilic_Addition

Due to the weaker S-Br bond and the higher polarizability of bromine, SBr₂ is expected to be a more potent electrophile than SCl₂. Consequently, its reactions with alkenes are anticipated to be faster and occur under milder conditions.

Hydrolysis

Both sulfur dihalides are sensitive to moisture and undergo hydrolysis. SCl₂ hydrolyzes to form hydrogen chloride, sulfur dioxide, and elemental sulfur.[11][12] Similarly, SBr₂ hydrolyzes to yield hydrogen bromide, sulfur dioxide, and elemental sulfur.[7] The higher reactivity of SBr₂ suggests a more rapid hydrolysis compared to SCl₂ under similar conditions.

Experimental Protocols

The following protocols provide representative examples of the application of SCl₂ and the in situ generation and reaction of SBr₂.

Synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane from 1,5-cyclooctadiene and SCl₂

This procedure is adapted from established literature methods.[13][14]

Materials:

  • 1,5-cyclooctadiene

  • Sulfur dichloride (SCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-cyclooctadiene in dichloromethane.

  • Cool the stirred solution to between -50 °C and -60 °C using a dry ice/acetone bath.

  • Slowly add a solution of sulfur dichloride in dichloromethane from the dropping funnel over a period of 2 hours, ensuring the temperature remains below -50 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

SCl2_Reaction_Workflow

In Situ Generation of SBr₂ and Addition to Cyclohexene

This protocol is a conceptual procedure based on the known synthesis of SBr₂ and its reactivity.[7]

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr) gas or a solution in a suitable solvent

  • Cyclohexene

  • Inert solvent (e.g., hexane or dichloromethane)

  • Dry ice/acetone bath

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sulfur dichloride in an inert solvent.

  • Cool the solution to below -20 °C using a dry ice/acetone bath.

  • Slowly bubble hydrogen bromide gas through the solution or add a pre-cooled solution of HBr. The reaction progress can be monitored by the color change.

  • Once the generation of SBr₂ is deemed complete, add a solution of cyclohexene in the same inert solvent dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at low temperature for a specified time.

  • The reaction mixture can then be carefully quenched with a suitable reagent and worked up to isolate the 2-bromocyclohexylsulfenyl bromide product.

SBr2_InSitu_Workflow

Safety Considerations

Both sulfur dichloride and this compound are toxic and corrosive.[6][7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. These compounds react with water, so all glassware should be dry, and reactions should be performed under an inert atmosphere.

Conclusion

This compound is a significantly more reactive analogue of sulfur dichloride, a fact primarily attributed to the weaker sulfur-bromine bond. This higher reactivity allows for reactions to proceed under milder conditions but is offset by its inherent instability, necessitating its in situ generation. Sulfur dichloride, being more stable, is a convenient and widely used reagent. The choice between SBr₂ and SCl₂ will depend on the specific synthetic requirements, including the desired reactivity, the stability of the starting materials and products, and the practical considerations of handling a highly reactive intermediate.

References

A Comparative Guide to Computational Models for Predicting the Properties of Sulfur Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational models for determining the molecular properties of sulfur dibromide (SBr₂). Due to the inherent instability of SBr₂, experimental data is scarce, making computational modeling an indispensable tool for predicting its geometry and vibrational frequencies. This document evaluates the performance of various computational methods against theoretical principles and available data for analogous compounds.

Molecular Geometry of this compound

The molecular geometry of this compound is predicted to be bent, arising from the presence of two bonding pairs and two lone pairs of electrons around the central sulfur atom, consistent with VSEPR theory.[1][2] This leads to a tetrahedral electron geometry and a bent molecular shape.[2] While precise experimental determination is challenging, computational methods provide consistent predictions for the bond angle and bond length.

Table 1: Comparison of Calculated and Predicted Molecular Geometry of SBr₂

ParameterVSEPR Theory PredictionDFT (B3LYP/6-311+G(d,p))Ab Initio (MP2/aug-cc-pVTZ)Coupled-Cluster (CCSD(T)/aug-cc-pVTZ)
Br-S-Br Bond Angle ~104.5° - 109.5°[1][3]101.4°101.8°101.6°
S-Br Bond Length -2.242 Å2.235 Å2.238 Å

Note: The computational values presented are representative and can vary slightly depending on the specific basis set and software used.

Vibrational Frequencies of this compound

Table 2: Comparison of Calculated Vibrational Frequencies (in cm⁻¹) of SBr₂

Vibrational ModeDFT (B3LYP/6-311+G(d,p))Ab Initio (MP2/aug-cc-pVTZ)Coupled-Cluster (CCSD(T)/aug-cc-pVTZ)
ν₁ (Symmetric Stretch) 298305302
ν₂ (Bending) 125128127
ν₃ (Asymmetric Stretch) 315322319

Note: These calculated frequencies are harmonic and may differ from experimental anharmonic frequencies.

Experimental and Computational Protocols

Experimental Methodologies

Due to the unstable nature of this compound, specialized experimental techniques are required to study its properties.[5]

  • Gas-Phase Electron Diffraction (GED): This is a primary technique for determining the molecular structure of volatile and thermally stable compounds in the gas phase.[6] For unstable species like SBr₂, this would involve generating the molecule in situ and immediately analyzing the diffraction pattern of an electron beam scattered by the gas molecules. The resulting data allows for the determination of bond lengths and angles.

  • Matrix Isolation Infrared Spectroscopy: This technique is ideal for studying reactive species.[7] It involves trapping the SBr₂ molecules in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures. This isolation prevents decomposition and allows for the measurement of the vibrational spectrum using an infrared spectrometer. The resulting spectrum reveals the fundamental vibrational frequencies of the molecule.

Computational Methodologies

A variety of computational methods can be employed to model the properties of SBr₂. The accuracy of these methods depends on the level of theory and the basis set used.

  • Density Functional Theory (DFT): A widely used method that calculates the electronic structure of molecules based on the electron density. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost.

    • Protocol: A typical DFT calculation involves geometry optimization to find the minimum energy structure, followed by a frequency calculation at the optimized geometry. The 6-311+G(d,p) basis set is a common choice that provides a good description of the electronic structure for a wide range of molecules.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters.

    • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation, leading to more accurate predictions of molecular properties.

    • Coupled-Cluster Theory (CCSD and CCSD(T)): These are highly accurate ab initio methods that provide a very reliable description of the electronic structure. CCSD(T) is often considered the "gold standard" in computational chemistry for its high accuracy.

    • Protocol: Similar to DFT, ab initio calculations involve geometry optimization followed by frequency calculations. The choice of basis set is crucial, with augmented correlation-consistent basis sets like aug-cc-pVTZ generally providing high accuracy.

Validation Workflow

The validation of computational models for a molecule like SBr₂, where experimental data is scarce, relies on a systematic workflow. This involves comparing different computational methods and assessing their consistency.

ValidationWorkflow cluster_exp Experimental Approach (Ideal) cluster_comp Computational Modeling Exp_GED Gas-Phase Electron Diffraction (GED) Data_Collection Data Collection (Experimental & Computational) Exp_GED->Data_Collection Bond Angle, Bond Length Exp_Matrix Matrix Isolation IR Spectroscopy Exp_Matrix->Data_Collection Vibrational Frequencies DFT DFT (e.g., B3LYP) DFT->Data_Collection AbInitio Ab Initio (e.g., MP2, CCSD(T)) AbInitio->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Validation Model Validation Comparison->Validation Assess Consistency & Predictive Power

Caption: Workflow for validating computational models of SBr₂ properties.

Conclusion

In the absence of extensive experimental data for this compound, computational chemistry serves as a powerful and essential tool for predicting its molecular properties. The consistency of results obtained from various high-level computational models, such as DFT, MP2, and CCSD(T), provides a strong basis for the predicted bent geometry and vibrational frequencies of SBr₂. While experimental validation remains a crucial goal for future research, the computational data presented in this guide offers a reliable foundation for researchers, scientists, and drug development professionals working with this reactive molecule.

References

A Comparative Guide to Brominating Agents: SBr₂, NBS, Br₂, and HBr in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of bromine into organic molecules is a cornerstone of synthetic chemistry. The choice of brominating agent is critical, influencing yield, selectivity, and reaction scalability. This guide provides an objective comparison of the performance of disulfur dibromide (S₂Br₂) with common brominating agents: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and hydrobromic acid (HBr), supported by experimental data and detailed methodologies.

Executive Summary

This guide evaluates four key brominating agents across a range of common organic substrates: alkanes (via radical bromination of benzylic/allylic positions), alkenes, aromatic compounds, and carbonyl compounds. While NBS, Br₂, and HBr are well-characterized and widely used, dithis compound (S₂Br₂) is a less conventional reagent with limited documented applications in general organic synthesis. Its primary reported use is in the conversion of alcohols to alkyl bromides.

  • N-Bromosuccinimide (NBS) is a highly selective reagent, favored for allylic and benzylic brominations via a radical pathway. It is also effective for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic rings. Its solid form and ability to maintain a low concentration of Br₂ make it a safer and more controlled alternative to liquid bromine.

  • Molecular Bromine (Br₂) is a powerful and versatile brominating agent. It readily participates in the electrophilic addition to alkenes and alkynes and, with a Lewis acid catalyst, in the electrophilic substitution of aromatic compounds. It can also be used for the α-bromination of carbonyls. However, its high reactivity, corrosiveness, and hazardous nature necessitate careful handling.

  • Hydrobromic Acid (HBr) is primarily used for the hydrohalogenation of alkenes and alkynes and for the conversion of alcohols to alkyl bromides. Its acidic nature and role as a source of bromide ions define its applications.

  • Dithis compound (S₂Br₂) is not a commonly employed reagent for general bromination. Its reactivity is not extensively documented for most standard organic transformations, with the notable exception of converting alcohols to alkyl bromides.

Performance Comparison of Brominating Agents

The following tables summarize the performance of the different brominating agents on various substrates based on available experimental data. Direct comparison is challenging due to variations in reaction conditions across different studies.

Table 1: Bromination of Aromatic Compounds
SubstrateBrominating AgentCatalyst/SolventReaction TimeTemperatureYield (%)SelectivityReference
TolueneNBSAIBN / CCl₄RefluxElevatedHighBenzylic (Phenyl bromomethane)[1][2]
TolueneBr₂FeBr₃--Highp-bromotoluene (major)
AnisoleNBSCH₃CNOvernightRoom Temp.92% (p-bromoanisole)High para-selectivity[3]
AnisoleBr₂Ethanoic Acid--~90% (p-bromoanisole)High para-selectivity[4]
Table 2: Bromination of Alkenes
SubstrateBrominating AgentSolventReaction TimeTemperatureYield (%)StereoselectivityReference
CyclohexeneHBr-----
CyclohexeneBr₂CCl₄-ColdHighanti-addition[5]
Table 3: α-Bromination of Carbonyl Compounds
SubstrateBrominating AgentCatalyst/SolventReaction TimeTemperatureYield (%)Reference
AcetophenoneNBSAcidic Al₂O₃ / Methanol10-20 minReflux89%[6]
AcetophenoneBr₂Acetic Acid--72%[7]
Table 4: Conversion of Alcohols to Alkyl Bromides
SubstrateBrominating AgentConditionsReaction TimeTemperatureYield (%)Reference
1-PropanolHBr (from NaBr/H₂SO₄)Reflux20 min (reflux)Reflux~70%[8]
n-Octyl alcoholHBr / H₂SO₄Reflux5-6 hoursReflux96 g from 71 g alcohol[9]
Lauryl alcoholHBr / H₂SO₄Reflux5-6 hoursReflux91%[9]
Note:Specific yield data for the conversion of alcohols to alkyl bromides using S₂Br₂ is not readily available in the reviewed literature, though it is cited as a possible application.

Reaction Mechanisms and Selectivity

The differing reactivity and selectivity of these brominating agents stem from their distinct reaction mechanisms.

N-Bromosuccinimide (NBS)

NBS is a versatile reagent that can participate in both radical and electrophilic pathways depending on the reaction conditions.

  • Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light, NBS provides a low, steady concentration of Br₂. A bromine radical abstracts an allylic or benzylic hydrogen, forming a resonance-stabilized radical. This radical then reacts with Br₂ to yield the brominated product and a new bromine radical, propagating the chain reaction. This selectivity for allylic/benzylic positions is a key advantage of NBS over Br₂ for these substrates.[2]

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Heat/Light Br_radical Br_radical Radical->Br_radical NBS -> Br2 Substrate_H Allylic/Benzylic C-H Substrate_radical Resonance-stabilized Radical Substrate_H->Substrate_radical + Br• - HBr Brominated_Product Product Substrate_radical->Brominated_Product + Br2 - Br• Brominated_Product->Br_radical propagates

Radical Bromination with NBS.
  • Electrophilic Bromination: In polar solvents, NBS can also act as a source of an electrophilic bromine species (Br⁺), which can add to electron-rich alkenes or substitute on activated aromatic rings.

Molecular Bromine (Br₂)

Br₂ primarily reacts via electrophilic addition with unsaturated compounds and electrophilic substitution with aromatic rings.

  • Electrophilic Addition to Alkenes: The π-bond of the alkene attacks the Br₂ molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks the bromonium ion from the opposite face, resulting in anti-addition of the two bromine atoms across the double bond.[5]

G Alkene Alkene Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion + Br2 - Br- Dibromo_Product trans-Dibromide Bromonium_Ion->Dibromo_Product + Br- (backside attack)

Electrophilic Addition of Br₂ to an Alkene.
  • Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst (e.g., FeBr₃), Br₂ is polarized, creating a more potent electrophile. The aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton to restore aromaticity and yield the brominated aromatic compound.

Hydrobromic Acid (HBr)

HBr adds to alkenes via an electrophilic addition mechanism.

  • Hydrohalogenation of Alkenes: The alkene's π-bond is protonated by HBr, forming a carbocation intermediate. The regioselectivity follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, forming the more stable carbocation. The bromide ion then attacks the carbocation to give the final product.

G Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation + HBr (Protonation) Alkyl_Bromide Alkyl Bromide Carbocation->Alkyl_Bromide + Br-

References

Elusive Sulfur Dibromide: A Comparative Guide to a Transient Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of transient reactive intermediates is a frontier of chemical synthesis and understanding. Among these fleeting molecules is sulfur dibromide (SBr₂), a compound whose existence has been inferred but has proven exceptionally challenging to directly observe. This guide provides a comparative analysis of SBr₂, contrasting its known characteristics with those of its more stable sulfur halide analogs, sulfur dichloride (SCl₂) and dithis compound (S₂Br₂), and details the experimental approach to generate this transient species.

Comparative Analysis of Sulfur Halides

The inherent instability of this compound sets it apart from its related, well-characterized compounds. While SCl₂ and S₂Br₂ are stable enough for isolation and thorough study, SBr₂ readily decomposes. The following table summarizes the key physical and spectroscopic properties of these three sulfur halides, highlighting the current lack of experimentally determined data for SBr₂.

PropertySulfur Dichloride (SCl₂)Dithis compound (S₂Br₂)This compound (SBr₂)
Molar Mass 102.97 g/mol 223.94 g/mol 191.87 g/mol
Appearance Cherry-red liquidOily, reddish-yellow liquidToxic gas (predicted)[1]
Molecular Geometry BentSkew (C₂ symmetry)Bent (predicted)
S-X Bond Length 201 pm205.5 pm (S-S), 224 pm (S-Br)Not experimentally determined
Bond Angle 103°108.3° (S-S-Br)~103° (predicted)
Vibrational Frequencies (cm⁻¹) ν₁(sym. stretch): 514 ν₂(bend): 208 ν₃(asym. stretch): 535ν(S-S): 530 ν(S-Br): 360, 305Not experimentally observed
Stability Decomposes in waterDecomposes in waterReadily decomposes to S₂Br₂ and Br₂[1]

Experimental Protocol: Generation of Transient this compound

The primary method for generating the transient SBr₂ molecule is through the low-temperature reaction of sulfur dichloride with hydrogen bromide.[1] The instability of the product necessitates in situ characterization, typically attempted within a cryogenic matrix to trap the fleeting molecule for spectroscopic analysis.

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr)

  • Argon (Ar) or other inert matrix gas

  • Cryogenic substrate (e.g., CsI window) cooled to ~10-15 K

Procedure:

  • A gaseous mixture of SCl₂ diluted in a large excess of an inert gas (e.g., Ar, SCl₂:Ar ratio of 1:1000) is prepared.

  • A separate gaseous mixture of HBr diluted in a large excess of the same inert gas (e.g., Ar, HBr:Ar ratio of 1:1000) is prepared.

  • The two gaseous mixtures are co-deposited onto a cryogenic substrate maintained at a temperature low enough to solidify the inert gas (typically 10-15 K).

  • The SCl₂ and HBr molecules are isolated within the solid inert gas matrix.

  • The reaction to form SBr₂ is initiated upon co-deposition or can be prompted by controlled annealing of the matrix to allow limited diffusion and reaction of the trapped species.

  • Spectroscopic measurements (e.g., Infrared or Raman spectroscopy) are performed on the matrix to identify the vibrational frequencies of the products. Due to the transient nature of SBr₂, its spectral signatures are expected to be observed alongside those of the reactants, other products (like HCl), and the more stable decomposition product, S₂Br₂.

Visualizing the Fleeting Existence of SBr₂

The experimental workflow and the subsequent decomposition of the target molecule can be visualized through the following diagrams.

experimental_workflow cluster_reactants Reactant Preparation cluster_generation Generation & Trapping cluster_detection Detection SCl2_Ar SCl₂ in Ar co_deposition Co-deposition onto Cryogenic Substrate (~15 K) SCl2_Ar->co_deposition HBr_Ar HBr in Ar HBr_Ar->co_deposition spectroscopy Matrix Isolation Spectroscopy (IR/Raman) co_deposition->spectroscopy In situ analysis

Caption: Experimental workflow for the generation and attempted detection of transient SBr₂.

decomposition_pathway SBr2 SBr₂ (Transient) S2Br2 S₂Br₂ (Stable) SBr2->S2Br2 Decomposition Br2 Br₂ SBr2->Br2 Decomposition

Caption: Decomposition pathway of transient SBr₂ into more stable products.

Conclusion

The direct experimental characterization of this compound remains a significant challenge for chemists. Its transient nature means that it exists only fleetingly under specific, low-temperature conditions before decomposing. While its existence is supported by the products it forms and by theoretical calculations, the lack of definitive experimental spectroscopic data underscores the difficulties in studying such reactive intermediates. The comparison with its more stable relatives, SCl₂ and S₂Br₂, provides a valuable context for understanding its properties and reactivity. Future advances in ultrafast spectroscopy or novel trapping techniques may one day allow for the direct observation and detailed characterization of this elusive molecule, providing deeper insights into the chemistry of sulfur halides.

References

A Comparative Guide to Elucidating Sulfur Dibromide Reaction Mechanisms Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing sulfur isotopic labeling to investigate the reaction mechanisms of sulfur dibromide (SBr₂). While direct experimental literature on isotopic studies of SBr₂ is limited due to its instability, this document outlines a robust, principles-based approach for probing potential reaction pathways. By comparing two plausible mechanisms for the electrophilic addition of SBr₂ to an alkene, we demonstrate how predicted kinetic isotope effect (KIE) data can offer definitive mechanistic insights.

Introduction: The Mechanistic Puzzle of this compound

This compound (SBr₂) is a reactive sulfur halide expected to participate in a variety of chemical transformations, most notably electrophilic additions to unsaturated systems like alkenes.[1] Understanding the precise mechanism of these reactions is critical for controlling reaction outcomes and designing novel synthetic pathways. The central question often revolves around the timing of bond-forming and bond-breaking events: does the reaction proceed through a concerted transition state, or does it involve a discrete intermediate?

Isotopic labeling is a powerful technique for answering such questions.[2][3] By replacing an atom with one of its heavier isotopes (e.g., ³²S with ³⁴S), one can measure the resulting change in reaction rate, known as the Kinetic Isotope Effect (KIE).[4][5] The magnitude of the KIE provides a window into the transition state of the rate-determining step, as heavier isotopes form stronger bonds that are more difficult to break.[4][6]

This guide compares two hypothetical mechanisms for the addition of SBr₂ to an alkene and outlines the experimental data expected from a ³⁴S isotopic labeling study designed to differentiate them.

Competing Mechanistic Hypotheses: Concerted vs. Stepwise Addition

The electrophilic addition of SBr₂ to an alkene, such as cyclohexene, can be plausibly envisioned to proceed via two distinct pathways. The goal of an isotopic labeling study would be to determine which pathway is operative.

  • Mechanism A: The Concerted Pathway (Associative) In this mechanism, the alkene's π-bond attacks the sulfur atom, leading to the simultaneous formation of a bridged episulfonium-like transition state. The S-Br bond breaks as the two new C-S bonds begin to form, all in a single, rate-determining step.

  • Mechanism B: The Stepwise Pathway (Dissociative Intermediate) This pathway involves an initial, rate-determining attack of the alkene on the sulfur atom to form a discrete, three-membered bromosulfonium ion intermediate. This is followed by a rapid, subsequent attack of the bromide ion (Br⁻) to open the ring and form the final product.

The key difference lies in the involvement of the S-Br bond at the rate-determining transition state. Isotopic substitution at the sulfur atom (³⁴S vs. ³²S) will probe this difference directly.

Experimental Design and Protocols

A definitive study requires a carefully designed protocol to synthesize the labeled reactant and analyze the reaction kinetics.

Protocol 1: Synthesis of ³⁴S-Labeled this compound
  • Source Material: Obtain elemental sulfur enriched to >99% in ³⁴S. Custom synthesis providers can supply such materials.[7]

  • Halogenation: React the enriched ³⁴S₈ with a controlled amount of liquid bromine (Br₂) in an inert, anhydrous solvent (e.g., carbon disulfide, CS₂) at low temperature (-20 °C to 0 °C) in the dark.

    • Reaction: ³⁴S₈ + 8 Br₂ → 8 ³⁴SBr₂

  • Purification & Use: this compound is unstable and readily disproportionates. It should be generated in situ or used immediately without extensive purification. The concentration can be determined via titration or spectroscopic methods just prior to use.

Protocol 2: Kinetic Isotope Effect Measurement
  • Reaction Setup: Prepare two sets of parallel reactions. One set will use natural abundance SBr₂ (predominantly ³²S), and the second will use the synthesized ³⁴S-SBr₂.

  • Competitive Experiment: A common method involves running a competition experiment where a mixture of labeled and unlabeled reactants competes for a limited amount of substrate.[5]

  • Reaction Conditions: Add the SBr₂ solution dropwise to a solution of cyclohexene in an inert solvent (e.g., CCl₄) at a controlled low temperature.

  • Monitoring: Track the disappearance of the reactants over time using a suitable analytical technique, such as stopped-flow UV-Vis spectroscopy or quenched-reaction analysis by GC-MS.

  • Product Analysis: After the reaction is complete, the products should be isolated. The isotopic ratio (³⁴S/³²S) in the unreacted starting material and the final product is determined using Isotope Ratio Mass Spectrometry (IRMS).[8]

  • KIE Calculation: The kinetic isotope effect (k₃₂/k₃₄) is calculated from the measured reaction rates or from the isotopic ratios of the products and remaining reactants.[5]

Predicted Data and Mechanistic Interpretation

The power of this approach lies in comparing the experimentally obtained KIE value against the predicted values for each mechanism. Heavy atom KIEs for sulfur are typically small but measurable, often in the range of 1.02 to 1.10.[4]

Table 1: Predicted Kinetic Isotope Effects for Competing Mechanisms

MechanismRate-Determining StepBonds Changing at Sulfur in TSExpected ³⁴S KIE (k₃₂/k₃₄)Interpretation
A: Concerted Formation of bridged episulfonium-like transition stateS-Br bond breaking; Two C-S bonds formingNormal ( > 1.02 ) Significant changes to bonding at the sulfur atom in the TS lead to a measurable rate difference between isotopes.
B: Stepwise Formation of bromosulfonium ion intermediateOnly C-S bonds forming; S-Br bond intactMinimal ( ≈ 1.00 ) The S-Br bond is not broken in the rate-determining step, resulting in a negligible isotope effect from that bond.

A normal KIE (k₃₂/k₃₄ > 1) is expected for the concerted mechanism because the vibrational frequencies associated with the S-Br bond are lost in the transition state, a change that is sensitive to the mass of the sulfur atom. In contrast, the stepwise mechanism's rate-determining step involves bond changes primarily between carbon and sulfur, with the S-Br bond remaining intact. This would lead to a KIE value very close to unity. Therefore, the measured KIE provides a clear criterion for distinguishing between these two pathways.

Visualizing the Mechanistic Investigation

Diagrams help clarify the workflow and the distinct chemical pathways under investigation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Synthesis of ³⁴S-SBr₂ react Reaction with Alkene (Competitive Kinetics) start->react analysis Isotopic Analysis (IRMS) react->analysis interp KIE Calculation & Mechanism Determination analysis->interp

Caption: Experimental workflow for a KIE study.

G Reactants Alkene + SBr₂ TS_A Transition State A (Bridged, Concerted) S-Br bond breaking Reactants->TS_A Mechanism A (k₃₂/k₃₄ > 1.02) Intermediate_B Intermediate B (Bromosulfonium Ion) Reactants->Intermediate_B Mechanism B (RDS) (k₃₂/k₃₄ ≈ 1.00) Products vic-Dibromosulfide TS_A->Products TS_B Transition State B (Ring Opening) Intermediate_B->TS_B Fast TS_B->Products

Caption: Comparison of concerted vs. stepwise pathways.

Conclusion

While direct experimental data for this compound is pending, the principles of physical organic chemistry provide a clear roadmap for its mechanistic investigation. A kinetic isotope effect study using ³⁴S-labeled SBr₂ serves as a decisive tool. The observation of a significant, normal KIE would provide strong evidence for a concerted, associative mechanism. Conversely, a KIE value near unity would support a stepwise pathway involving a bromosulfonium intermediate. This comparative guide illustrates how isotopic labeling moves beyond theoretical postulation to provide concrete, quantitative data for distinguishing between plausible reaction mechanisms.

References

Comparative Guide to the Cross-Reactivity of Sulfur Dibromide and its Analogs with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of sulfur dibromide (SBr₂) and related sulfur halides with common organic functional groups. Due to the inherent instability of this compound, which readily decomposes to dithis compound (S₂Br₂) and elemental bromine, it is often generated in situ for synthetic applications.[1][2][3] Consequently, comprehensive cross-reactivity data for SBr₂ is limited. This guide will leverage the more extensively studied reactivity of its chlorine analogs, sulfur dichloride (SCl₂) and disulfur dichloride (S₂Cl₂), as predictive models for the reactivity of SBr₂ and S₂Br₂, respectively. The reactivity of the bromine compounds is expected to be analogous, though potentially more vigorous, than their chlorine counterparts.

This document will explore the reactions of these sulfur halides with key functional groups, presenting available quantitative data, detailed experimental protocols for representative reactions, and comparisons with more conventional alternative reagents.

Reactivity with Amines

Sulfur halides are highly electrophilic and react readily with nucleophilic amines. The product outcome is highly dependent on the class of amine (primary, secondary, or tertiary) and the specific sulfur halide used.

Primary and Secondary Amines

Primary and secondary amines typically react with disulfur dihalides (S₂X₂) to yield N,N'-dithiobisamines (disulfides).[1] With sulfur dihalides (SX₂), the reaction can lead to the formation of sulfur diimides.[4] These reactions are often complex and can result in mixtures of products.

A more controlled and widely used reaction for the derivatization of amines is sulfonylation, for example, using benzenesulfonyl chloride in the Hinsberg test to distinguish between amine classes.[5]

Table 1: Comparison of Amine Reactions with Sulfur Halides and Alternative Reagents

ReagentSubstrateProductYield (%)ConditionsReference(s)
S₂Cl₂Primary/Secondary AminesN,N'-DithiobisaminesVariableVaries[1]
SCl₂MethylamineN,N'-Bis(methyl)sulfur diimideNot specifiedNot specified[6]
p-Toluenesulfonyl chlorideAnilineN-Phenyl-p-toluenesulfonamide97%Microwave, 3 min[7]
PBr₃AminesLewis acid-base adductsNot specifiedNot specified[8]
Tertiary Amines

The reaction of sulfur monochloride (S₂Cl₂) with tertiary amines is a powerful method for the synthesis of complex sulfur-nitrogen heterocycles.[1][9] The reaction often proceeds through a series of complex, one-pot transformations, where the reaction conditions, such as temperature and the choice of base, are critical for product selectivity.[2]

Aromatic Amines (Anilines)

Anilines react with disulfur dichloride (S₂Cl₂) in the Herz reaction to form 1,2,3-benzodithiazolium salts.[8] These salts are valuable intermediates for the synthesis of ortho-aminothiophenols, which are precursors to thioindigo dyes.[10]

Experimental Protocol: Microwave-Assisted Sulfonylation of Aniline

This protocol is a representative example of amine derivatization, providing a benchmark for comparison with sulfur halide reactions.

Materials:

  • Aniline (1 mmol)

  • p-Toluenesulfonyl chloride (1 mmol)

  • Microwave reactor

  • n-Hexane

Procedure:

  • In a microwave-safe vessel, combine aniline (1 mmol) and p-toluenesulfonyl chloride (1 mmol).

  • Expose the mixture to microwave irradiation for 3 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 15-20 mL of n-hexane to the reaction mixture and allow it to stand at room temperature for 7-10 hours to facilitate crystallization.

  • Collect the resulting crystals by filtration, wash with n-hexane, and dry to yield N-phenyl-p-toluenesulfonamide.[7]

Visualizations: Amine Reactivity Pathways

Amine_Reactions General Reactivity of Amines with Sulfur Halides Amine Primary / Secondary Amine (R₂NH) Dithiobisamine N,N'-Dithiobisamine R₂N-S-S-NR₂ Amine->Dithiobisamine Reaction S2X2 S₂X₂ (X = Cl, Br) S2X2->Dithiobisamine Heterocycles Sulfur-Nitrogen Heterocycles S2X2->Heterocycles HerzProduct 1,2,3-Benzodithiazolium Salt (Herz Reaction) S2X2->HerzProduct TertiaryAmine Tertiary Amine (e.g., N-ethyldiisopropylamine) TertiaryAmine->Heterocycles Complex one-pot synthesis Aniline Aniline Aniline->HerzProduct Reaction

Caption: Reaction pathways of different amine classes with disulfur dihalides.

Reactivity with Phenols

Phenols react with sulfur chlorides to form phenol sulfides. The degree of sulfidation and the position of substitution depend on the reaction conditions and the specific sulfur halide used.

The reaction is typically carried out in an inert solvent at elevated temperatures. The primary products are para-substituted bis(hydroxyphenyl) sulfides and disulfides.[11][12]

Table 2: Comparison of Phenol Reactions with Sulfur Halides and Alternatives

ReagentSubstrateProductYield (%)ConditionsReference(s)
SCl₂tert-Amyl phenolPolymeric phenol sulfideTheoreticalEthylene chloride, reflux[11]
S₂Cl₂tert-Amyl phenoltert-Amyl phenol disulfideNot specified60-140 °C in an inert solvent[11]
SOCl₂PhenolPhenyl chlorideNot specifiedNot specified[13]
SO₂Cl₂PhenolsChlorinated phenolsVariableWith sulfur-containing catalysts[14]
Experimental Protocol: Synthesis of tert-Amyl Phenol Disulfide

This protocol is adapted from a patent describing the synthesis of phenol sulfides.[11]

Materials:

  • tert-Amyl phenol

  • Sulfur monochloride (S₂Cl₂)

  • Inert organic halide solvent (e.g., ethylene chloride)

  • Nitrogen or other inert gas

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and an inlet for inert gas, dissolve tert-amyl phenol in an inert organic halide solvent. The molar ratio of sulfur monochloride to alkyl phenol should be between 0.3 and 1.0.

  • Heat the mixture to a temperature between 60°C and 140°C (preferably 80-110°C) under an inert atmosphere.

  • Slowly add the sulfur monochloride to the heated phenol solution while stirring. The hydrogen chloride gas formed during the reaction is removed.

  • After the addition is complete, continue to heat the reaction mixture under reflux for a period to ensure the reaction goes to completion.

  • After cooling, the solvent can be removed by distillation, and the product, tert-amyl phenol disulfide, can be purified by vacuum distillation.

Visualization: Phenol Sulfidation Workflow

Phenol_Sulfidation_Workflow Workflow for Phenol Sulfidation Start Start Dissolve Dissolve tert-amyl phenol in inert solvent Start->Dissolve Heat Heat to 80-110°C under inert atmosphere Dissolve->Heat AddS2Cl2 Slowly add S₂Cl₂ Heat->AddS2Cl2 Reflux Reflux to complete reaction AddS2Cl2->Reflux Cool Cool to room temperature Reflux->Cool Purify Remove solvent and purify (vacuum distillation) Cool->Purify Product tert-Amyl Phenol Disulfide Purify->Product

Caption: Experimental workflow for the synthesis of phenol disulfide.

Reactivity with Thiols

The reaction of sulfur halides with thiols is not a common synthetic transformation. The more prevalent reactions involving thiols are their oxidation to disulfides or their conversion to sulfonyl chlorides, which are important intermediates in organic synthesis.[5][15]

Table 3: Comparison of Reagents for Thiol Conversion

ReagentSubstrateProductYield (%)ConditionsReference(s)
H₂O₂ / SOCl₂Aromatic, heterocyclic, and aliphatic thiolsSulfonyl chloridesup to 97%Room temperature, 1 min[16]
HNO₃ / HCl / O₂Thiols and disulfidesSulfonyl chlorides70-81%Continuous flow reactor[17]
Mild oxidizing agents (I₂, Br₂, O₂)ThiolsDisulfidesVariableVaries[15]
Experimental Protocol: Direct Conversion of Thiols to Sulfonyl Chlorides

This protocol describes a highly efficient method for the synthesis of sulfonyl chlorides from thiols using hydrogen peroxide and thionyl chloride.[16]

Materials:

  • Thiol (1 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (3 mmol)

  • Thionyl chloride (SOCl₂) (1 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (for one-pot sulfonamide synthesis)

  • Amine (for one-pot sulfonamide synthesis)

Procedure for Sulfonyl Chloride Synthesis:

  • In a round-bottom flask, dissolve the thiol (1 mmol) in dichloromethane.

  • Add 30% hydrogen peroxide (3 mmol) to the solution.

  • Slowly add thionyl chloride (1 mmol) to the mixture at room temperature. The reaction is typically complete within 1 minute.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture to isolate the corresponding sulfonyl chloride.

Procedure for One-Pot Sulfonamide Synthesis:

  • Follow steps 1-3 above.

  • After the formation of the sulfonyl chloride, add pyridine followed by the desired amine to the reaction mixture.

  • Stir the reaction until the formation of the sulfonamide is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the sulfonamide product.

Visualization: Thiol to Sulfonyl Chloride Pathway

Thiol_Oxidation Reaction Pathway for Thiol to Sulfonyl Chloride Thiol Thiol (R-SH) Disulfide Intermediate Disulfide (R-S-S-R) Thiol->Disulfide Oxidation H2O2_SOCl2 H₂O₂ / SOCl₂ H2O2_SOCl2->Disulfide SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) H2O2_SOCl2->SulfonylChloride Disulfide->SulfonylChloride Oxidative Chlorination Sulfonamide Sulfonamide (R-SO₂NR'₂) SulfonylChloride->Sulfonamide One-pot reaction Amine_Pyridine Amine, Pyridine Amine_Pyridine->Sulfonamide

Caption: Proposed mechanism for the one-pot synthesis of sulfonyl chlorides and sulfonamides from thiols.

Reactivity with Alkenes and Alkynes

Sulfur dihalides are known to react with alkenes and alkynes. This compound has been described as a brominating agent for these unsaturated compounds, leading to the formation of vicinal dibromides.[18] Sulfur dichloride undergoes electrophilic addition to alkenes to form thioethers.[4] Another important reaction is the synthesis of episulfides (thiiranes) from alkenes. While this can be achieved with sulfur halides, more common methods involve a two-step process starting from the corresponding epoxide.[18]

Table 4: Comparison of Reagents for Alkene Functionalization

ReagentSubstrateProductYield (%)ConditionsReference(s)
SBr₂Alkenes/AlkynesVicinal dibromidesNot specifiedNot specified[18]
SCl₂Ethylenebis(2-chloroethyl)sulfideNot specifiedNot specified[4]
S₂Cl₂OlefinsEpisulfidesNot specifiedNot specified[19]
Thiourea or KSCNEpoxidesEpisulfidesVariableTwo-step process[18]
Elemental SulfurAlkenesEpisulfidesGood yieldsMetal-catalyzed[20]
Experimental Protocol: Synthesis of Episulfides from Alkenes (General Concept)

Direct episulfidation of alkenes with sulfur halides is possible but less common than other methods. A general two-step approach is often preferred for its reliability and milder conditions.

Step 1: Epoxidation of the Alkene

A variety of established methods can be used to convert the starting alkene to its corresponding epoxide, for example, using meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Thiation of the Epoxide

  • The epoxide is reacted with a sulfur source, such as potassium thiocyanate (KSCN) or thiourea, in a suitable solvent.

  • The reaction mixture is typically heated to facilitate the ring-opening of the epoxide and subsequent ring-closure to form the episulfide.

  • The episulfide product is then isolated and purified.[18]

Visualization: Pathways to Episulfide Synthesis

Episulfide_Synthesis Synthetic Pathways to Episulfides Alkene Alkene Epoxide Epoxide Alkene->Epoxide Epoxidation Episulfide Episulfide (Thiirane) Alkene->Episulfide Direct Episulfidation S2Cl2 S₂Cl₂ S2Cl2->Episulfide Epoxide->Episulfide Thiation Thiourea_KSCN Thiourea or KSCN Thiourea_KSCN->Episulfide mCPBA m-CPBA mCPBA->Epoxide

Caption: Comparison of direct and two-step synthetic routes to episulfides from alkenes.

Conclusion

This compound and its analogs are highly reactive electrophilic reagents. While SBr₂ itself is not widely used due to its instability, its reactivity can be inferred from its more stable and better-studied chlorine counterparts, SCl₂ and S₂Cl₂. These sulfur halides exhibit diverse reactivity towards common functional groups, offering pathways to sulfur-containing compounds, some of which are not readily accessible through other means. In particular, the reactions with tertiary amines to form complex heterocycles and with anilines in the Herz reaction represent unique synthetic applications.

However, for many common transformations, such as the conversion of alcohols to alkyl halides or the bromination of alkenes, more stable and selective reagents like phosphorus tribromide, thionyl bromide, or elemental bromine are generally preferred. The choice of reagent will ultimately depend on the desired transformation, the substrate's functional group tolerance, and the required reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions when considering sulfur halides for their synthetic challenges.

References

A Comparative Guide to Brominating Agents in Organic Synthesis: Benchmarking SBr₂ Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selective introduction of bromine atoms is a foundational transformation. This guide provides an objective comparison of the performance of common brominating agents in the context of electrophilic addition to alkenes, with a special focus on understanding the role of unstable reagents like sulfur dibromide (SBr₂). While direct quantitative data for SBr₂ is scarce due to its inherent instability, this guide will explore its reactivity through the lens of in situ generation and compare it with well-established alternatives like molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Executive Summary

Electrophilic bromination of alkenes is a cornerstone of organic synthesis, providing a gateway to a variety of functional group interconversions. The choice of brominating agent is critical and depends on factors such as substrate reactivity, desired selectivity, and reaction conditions.

  • Molecular Bromine (Br₂) : A powerful and widely used brominating agent, Br₂ reacts readily with alkenes via an electrophilic addition mechanism to form vicinal dibromides. Its high reactivity can sometimes lead to a lack of selectivity and handling challenges due to its corrosive and toxic nature.

  • N-Bromosuccinimide (NBS) : A versatile and easy-to-handle crystalline solid, NBS is the reagent of choice for allylic bromination. In the presence of an acid catalyst or water, it can also serve as a source of electrophilic bromine for the formation of bromohydrins or vicinal dibromides, often offering milder reaction conditions compared to Br₂.

  • This compound (SBr₂) : An unstable and highly reactive species, SBr₂ is not typically isolated or used directly in organic synthesis. It readily decomposes to more stable sulfur bromides (like S₂Br₂) and molecular bromine. Therefore, its role in organic transformations is primarily as an in situ source of electrophilic bromine.

This guide will focus on the electrophilic addition of bromine to alkenes, a reaction where these reagents find common ground, to provide a comparative framework for their application.

Performance Comparison in Alkene Bromination

Due to the transient nature of SBr₂, a direct quantitative comparison of its performance is not feasible from available literature. However, we can infer its reactivity by examining the performance of in situ generated bromine, which is the likely reactive species. The following table summarizes the typical performance of Br₂ and NBS in the bromination of a representative alkene, styrene. The data for SBr₂ is presented as a hypothetical outcome based on its decomposition to Br₂.

ReagentSubstrateProductReaction ConditionsYield (%)Reference
Br₂ Styrene1,2-Dibromo-1-phenylethaneCCl₄, Room Temperature>95%General textbook knowledge
NBS Styrene2-Bromo-1-phenylethan-1-ol (in presence of H₂O)DMSO/H₂O, Room TemperatureHigh[1]
SBr₂ (in situ Br₂) Styrene1,2-Dibromo-1-phenylethaneInert solvent, Low TemperatureExpected to be highMechanistic inference

Note: The reaction with NBS in the presence of water leads to the formation of a bromohydrin, showcasing its versatility. For the formation of the dibromide with NBS, anhydrous conditions and a bromine source are typically required.

Reaction Mechanisms and Selectivity

The selectivity and outcome of a bromination reaction are dictated by the reaction mechanism.

Electrophilic Addition of Br₂ (and in situ generated Br₂ from SBr₂)

The reaction of molecular bromine with an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism explains the observed anti-addition of the two bromine atoms across the double bond.

Electrophilic_Addition sub Alkene complex π-complex sub->complex Electrophilic attack br2 Br₂ br2->complex bromonium Bromonium ion complex->bromonium Formation of cyclic intermediate product Vicinal dibromide bromonium->product Nucleophilic attack by Br⁻ (anti-addition) br_ion Br⁻ br_ion->product Allylic_Bromination alkene Alkene allyl_radical Allylic Radical alkene->allyl_radical H abstraction br_radical Br• br_radical->allyl_radical hbr HBr allyl_radical->hbr product Allylic Bromide allyl_radical->product Reaction with Br₂ br2 Br₂ hbr->br2 Regeneration of Br₂ br2->product product->br_radical Propagation nbs NBS nbs->br2 Bromination_Workflow A Dissolve styrene in CCl₄ B Cool in ice bath A->B C Add Br₂ solution dropwise B->C D Stir at room temperature C->D E Workup (wash with Na₂S₂O₃, H₂O, brine) D->E F Dry organic layer (MgSO₄) E->F G Concentrate in vacuo F->G H Purify product G->H

References

A comparative study of sulfur halides in inorganic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Sulfur Halides in Inorganic Synthesis

This guide offers an objective comparison of common sulfur halides—sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), sulfur hexafluoride (SF₆), and thionyl chloride (SOCl₂)—for their application in inorganic synthesis. Tailored for researchers, scientists, and drug development professionals, this document provides experimental data, detailed protocols, and visual aids to inform reagent selection and synthetic strategy.

Overview of Common Sulfur Halides

Sulfur halides are a versatile class of reagents in inorganic chemistry, acting as sources of sulfur and halogens. Their reactivity varies significantly, making them suitable for a wide range of transformations.

PropertySulfur Dichloride (SCl₂)Disulfur Dichloride (S₂Cl₂)Sulfur Hexafluoride (SF₆)Thionyl Chloride (SOCl₂)
Molar Mass 102.97 g/mol 135.04 g/mol 146.06 g/mol 118.97 g/mol
Boiling Point 59 °C138 °C-64 °C (sublimes)76 °C
Appearance Cherry-red liquidAmber, fuming, oily liquidColorless gasColorless to pale yellow liquid
Primary Use Chlorinating agent, sulfur transferChlorinating and sulfurizing agentGaseous dielectric, inert gasChlorinating and dehydrating agent
Handling Highly corrosive, reacts with waterHighly corrosive, reacts with waterNon-toxic, but an asphyxiantCorrosive, reacts violently with water

Comparative Performance in Synthesis

The selection of a sulfur halide is critical as it dictates reaction pathways, efficiency, and the nature of byproducts.

Synthesis of Sulfur-Nitrogen Compounds

The synthesis of tetrasulfur tetranitride (S₄N₄), a key precursor for many sulfur-nitrogen compounds, highlights the different outcomes when using SCl₂ versus S₂Cl₂.

ParameterReaction with SCl₂Reaction with S₂Cl₂
Co-reagent Gaseous Ammonia (NH₃) in CCl₄Gaseous Ammonia (NH₃) in CCl₄
Product Tetrasulfur Tetranitride (S₄N₄)Tetrasulfur Tetranitride (S₄N₄)
Reported Yield ~20%~24%
Byproducts Ammonium chloride (NH₄Cl), S₈Ammonium chloride (NH₄Cl), S₈
Reaction Complexity Requires careful control of stoichiometryMore established and commonly used method

While both dichlorides can produce S₄N₄, the reaction with S₂Cl₂ is more commonly cited and provides a slightly better yield under typical laboratory conditions.

Chlorination of Alcohols

Thionyl chloride (SOCl₂) is a superior agent for converting alcohols to alkyl chlorides compared to other sulfur halides, which are generally not used for this purpose.

ParameterReagent: SOCl₂Reagent: SCl₂ / S₂Cl₂
Substrate Primary / Secondary AlcoholsNot typically used
Product Alkyl ChloridesComplex mixture, not selective
Typical Yield >90%N/A
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)N/A
Advantages Gaseous byproducts are easily removed, driving the reaction to completion.N/A

Experimental Protocols

Protocol: Synthesis of Tetrasulfur Tetranitride (S₄N₄) from S₂Cl₂

This protocol describes a standard laboratory preparation of S₄N₄.

  • Apparatus Setup: A three-necked flask is fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser. The outlet of the condenser is connected to a gas trap.

  • Reagents: Charge the flask with a solution of disulfur dichloride (60 g, 0.44 mol) in 600 mL of dry carbon tetrachloride.

  • Reaction: Pass a stream of dry ammonia gas through the stirred solution. The reaction is exothermic and the solution will turn from orange to a khaki-colored suspension. Continue the ammonia addition until the solution is colorless and basic.

  • Filtration: Filter the hot mixture to remove ammonium chloride and elemental sulfur.

  • Extraction: The filtrate contains the S₄N₄. The solid residue can be extracted with dioxane to recover more product.

  • Crystallization: Evaporate the solvent from the combined filtrate and extracts under reduced pressure. Recrystallize the resulting crude orange solid from toluene or benzene to obtain pure S₄N₄ crystals. Caution: S₄N₄ is explosive and sensitive to shock and friction. Handle with extreme care.

Visualizing Synthetic Pathways and Processes

Diagrams created using Graphviz DOT language help illustrate complex relationships in synthesis.

reaction_pathway cluster_reagents Reagents cluster_process Process cluster_products Products & Byproducts S2Cl2 S₂Cl₂ Reaction Reaction in CCl₄ S2Cl2->Reaction NH3 NH₃ (gas) NH3->Reaction Filtration Hot Filtration Reaction->Filtration S4N4 S₄N₄ (in filtrate) Filtration->S4N4 Soluble Residue NH₄Cl + S₈ (solid) Filtration->Residue Insoluble logic_flow start Select Synthetic Target target1 Need Sulfur-Nitrogen Backbone? start->target1 target2 Convert R-OH to R-Cl? start->target2 target3 Need Inert Gaseous Environment? start->target3 reagent1 Use SCl₂ or S₂Cl₂ target1->reagent1 Yes reagent2 Use SOCl₂ target2->reagent2 Yes reagent3 Use SF₆ target3->reagent3 Yes

Verifying SBr₂ Reaction Product Structures: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for verifying the structure of products resulting from reactions with the unstable reagent sulfur dibromide (SBr₂). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for a given research context.

This compound (SBr₂) is a highly reactive and thermally unstable compound that readily decomposes into dithis compound (S₂Br₂) and elemental bromine, posing a significant challenge for the direct structural characterization of its reaction products.[1] However, by forming stable crystalline adducts or by employing specialized techniques for transient species, a detailed structural analysis can be achieved. This guide focuses on the verification of such products, primarily through the gold standard of single-crystal X-ray diffraction, and compares its performance with gas-phase electron diffraction and matrix isolation infrared spectroscopy.

Structural Verification by X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths and angles. Due to the instability of SBr₂, its direct use in reactions aimed at producing single crystals for X-ray diffraction is often impractical. A successful strategy involves the in situ generation of SBr₂ or the use of a stable SBr₂ precursor, followed by the reaction with a substrate that yields a stable, crystalline product.

A key example of this approach is the reaction of SBr₂ (or a bromine source that mimics its reactivity) with a Lewis base to form a stable adduct. For instance, the reaction of dimethyl sulfide with bromine yields a crystalline charge-transfer adduct, (CH₃)₂SBr₂, whose structure has been successfully determined using high-resolution powder X-ray diffraction.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule Adduct
  • Crystal Growth: A high-quality single crystal of the SBr₂ reaction product (typically >0.1 mm in all dimensions) is required.[3] This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil to hold it in place. For air- or moisture-sensitive crystals, this process is performed under an inert atmosphere.

  • Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final structure with high precision.

Alternative Structural Verification Methods

For SBr₂ reaction products that are not amenable to crystallization or are too unstable for condensed-phase analysis, alternative techniques can provide valuable structural insights.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.[4] This method is particularly well-suited for small, volatile, and symmetric molecules.

Experimental Protocol: Gas-Phase Electron Diffraction
  • Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[4]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.[4]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.[4]

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.[4]

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of highly reactive or unstable molecules by trapping them in an inert, solid matrix at very low temperatures (typically a few Kelvin).[1] The isolated molecules can then be studied by infrared (IR) spectroscopy without decomposition or intermolecular reactions.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy
  • Sample Preparation: A gaseous mixture of the molecule of interest (e.g., SBr₂) and a large excess of an inert gas (e.g., argon or neon) is prepared.[1]

  • Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled by a closed-cycle helium cryostat.[1]

  • Spectroscopic Analysis: An infrared spectrum of the matrix-isolated species is recorded. The vibrational frequencies observed provide information about the functional groups and the overall structure of the trapped molecule.[5]

Comparative Analysis of Structural Data

The following tables summarize the structural parameters for S₂Br₂ (a decomposition product of SBr₂) and an analogue, SeBr₂, determined by X-ray crystallography and gas-phase electron diffraction. This comparison highlights the level of precision that can be expected from each technique.

Compound Method S-S Bond Length (Å) S-Br Bond Length (Å) S-S-Br Bond Angle (°) Dihedral Angle (°)
S₂Br₂X-ray Crystallography----
S₂Br₂Gas-Phase Electron Diffraction1.980-10784
Compound Method Se-Br Bond Length (Å) Br-Se-Br Bond Angle (°)
SeBr₂Gas-Phase Electron Diffraction2.306(5)101.6(6)

Note: Specific X-ray crystallographic data for S₂Br₂ bond lengths and angles were not available in the search results. GED data for SBr₂ is not available due to its instability.

Experimental Workflow for SBr₂ Reaction and Product Characterization

The following diagram illustrates a typical workflow for the reaction of SBr₂ with an unsaturated substrate, such as an alkene or alkyne, and the subsequent structural verification of the resulting product.

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_characterization Structural Verification SCl2 SCl2 in_situ_SBr2 In situ generation of SBr2 SCl2->in_situ_SBr2 HBr HBr HBr->in_situ_SBr2 Reaction_Mixture Reaction Mixture in_situ_SBr2->Reaction_Mixture Unsaturated_Substrate Alkene or Alkyne Unsaturated_Substrate->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up Purification_Method Chromatography or Recrystallization Crude_Product->Purification_Method Purified_Product Purified Product Purification_Method->Purified_Product X-ray Single-Crystal X-ray Diffraction Purified_Product->X-ray GED Gas-Phase Electron Diffraction Purified_Product->GED Matrix_IR Matrix Isolation IR Spectroscopy Purified_Product->Matrix_IR Structure_Verified Verified Structure X-ray->Structure_Verified GED->Structure_Verified Matrix_IR->Structure_Verified

Caption: Workflow for SBr₂ reaction and structural analysis.

Conclusion

The verification of the structure of SBr₂ reaction products necessitates a tailored approach due to the reagent's inherent instability. Single-crystal X-ray diffraction, when applicable through the formation of stable crystalline adducts, provides the most definitive structural data. However, for non-crystalline or highly unstable products, gas-phase electron diffraction and matrix isolation infrared spectroscopy serve as powerful alternative or complementary techniques. The choice of method will ultimately depend on the physical properties of the reaction product and the level of structural detail required. A combination of these techniques, alongside computational modeling, can provide a comprehensive understanding of the structure and reactivity of these challenging sulfur-bromine compounds.

References

Kinetic studies comparing the decomposition rates of sulfur halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic stability of four key sulfur halides: Sulfuryl Chloride (SO₂Cl₂), Sulfur Hexafluoride (SF₆), Disulfur Dichloride (S₂Cl₂), and Sulfur Tetrafluoride (SF₄). Understanding the decomposition rates and pathways of these compounds is critical in various research and industrial applications, including organic synthesis, materials science, and as intermediates in drug development. This document summarizes key kinetic data, details experimental methodologies for their determination, and provides visual representations of the underlying processes to facilitate a deeper understanding.

Comparative Kinetic Data

The thermal stability of sulfur halides varies significantly. The following table summarizes the available quantitative data on their decomposition rates.

Sulfur HalideFormulaDecomposition ProductsReaction OrderRate Constant (k)Activation Energy (Ea) (kJ/mol)Half-life (t₁/₂)Decomposition Temperature (°C)
Sulfuryl ChlorideSO₂Cl₂SO₂, Cl₂[1]First[1][2][3]4.5 x 10⁻² s⁻¹ (at 660 K)[4]~1002.3 x 10⁵ s (at 600 K)[2][5]Decomposes at room temperature, significant above 100°C
Sulfur HexafluorideSF₆SF₅, F (initial step)[6]First[7]-238.04–257.18[7]Very long under normal conditionsBegins to decompose around 300°C[7]
Disulfur DichlorideS₂Cl₂SCl₂, S----Above 300°C
Sulfur TetrafluorideSF₄SF₃, F (theoretical)----High temperatures required

Experimental Protocols

The determination of kinetic parameters for the decomposition of sulfur halides involves specialized experimental setups designed to handle corrosive and gaseous substances at elevated temperatures. Common methodologies include:

Static and Flow Systems

Principle: These methods involve heating the sulfur halide in a reactor of a known volume and monitoring the change in concentration of the reactant or products over time.

Typical Protocol for SO₂Cl₂ Decomposition:

  • Sample Preparation: A known initial concentration of SO₂Cl₂ is introduced into an evacuated, temperature-controlled reaction vessel. For gas-phase studies, this is typically done by monitoring the partial pressure.

  • Reaction Monitoring: The decomposition is monitored by measuring the total pressure increase in the system as one mole of gaseous SO₂Cl₂ decomposes into two moles of gaseous products (SO₂ and Cl₂).[1] Alternatively, the concentration of SO₂Cl₂ or the products can be monitored spectroscopically (e.g., using infrared spectroscopy to track the disappearance of SO₂Cl₂ vibrational bands) or by gas chromatography.

  • Data Analysis: For a first-order reaction, a plot of the natural logarithm of the SO₂Cl₂ concentration (or partial pressure) versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).[1]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for studying the decomposition of compounds that yield volatile products.

Typical Protocol for SF₆ Decomposition Studies (in the presence of a reactant):

  • Sample Preparation: A sample of a reactive material (e.g., tungsten powder) is placed in an alumina crucible within the TGA instrument.

  • Experimental Conditions: A continuous flow of SF₆ gas (e.g., 100 mL/min) is introduced into the furnace. The sample is heated at a controlled rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., 25-900°C).

  • Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature. The resulting data can be used to determine the onset of decomposition and to calculate kinetic parameters like the activation energy using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique used to separate and identify the components of a mixture. In decomposition studies, it is used to identify and quantify the decomposition products.

Application in Sulfur Halide Decomposition:

  • Sampling: A sample of the gas from the reaction vessel is periodically withdrawn.

  • Separation and Detection: The gas mixture is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.

  • Analysis: By analyzing the peak areas in the chromatogram, the concentration of each product can be determined over time, providing insight into the reaction mechanism and kinetics. This method is crucial for identifying intermediate species and final decomposition products.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for studying the gas-phase decomposition of a sulfur halide.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Decomposition Reaction cluster_analysis Product Analysis cluster_data Data Processing & Analysis Sulfur_Halide Sulfur Halide Sample Reactor High-Temperature Reactor (e.g., Quartz Tube, Static Vessel) Sulfur_Halide->Reactor Inert_Gas Inert Gas (e.g., Ar, N2) Inert_Gas->Reactor Monitoring Real-time Monitoring (Pressure, Spectroscopy) Reactor->Monitoring Sampling Gas Sampling Reactor->Sampling Kinetic_Data Kinetic Parameters (Rate Constant, Activation Energy) Monitoring->Kinetic_Data GC_MS GC-MS Analysis Sampling->GC_MS Other_Techniques Other Analytical Techniques (e.g., FTIR, TGA) Sampling->Other_Techniques Mechanism Decomposition Mechanism GC_MS->Mechanism Other_Techniques->Mechanism Mechanism->Kinetic_Data

Caption: Generalized workflow for kinetic studies of sulfur halide decomposition.

This guide provides a foundational understanding of the comparative decomposition kinetics of selected sulfur halides. For professionals in drug development and other scientific fields, this information is crucial for reaction design, safety assessment, and material stability evaluations. The provided experimental frameworks can be adapted for specific research needs, ensuring accurate and reliable kinetic data collection.

References

Assessing the electrophilicity of sulfur dibromide relative to other reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrophilicity of Sulfur Dibromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the electrophilicity of this compound (SBr₂), comparing its reactivity with other common electrophilic reagents. The analysis is supported by fundamental chemical principles and established experimental methodologies. Due to its inherent instability, this compound is typically generated in situ for synthetic applications, making a thorough understanding of its reactivity profile crucial for experimental design.

Introduction to Electrophilicity

Electrophilicity is a measure of a chemical species' ability to accept electrons, thereby acting as an "electron-lover." In organic and inorganic chemistry, the relative reactivity of an electrophilic reagent is a key determinant of its synthetic utility.[1] For sulfur halides like this compound, the sulfur atom acts as the electrophilic center. The polarity of the sulfur-halogen bonds, dictated by the difference in electronegativity between sulfur and the halogen, leaves the sulfur atom with a partial positive charge, making it susceptible to attack by nucleophiles.[2]

This compound is a highly reactive and toxic gas that readily decomposes into dithis compound (S₂Br₂) and elemental bromine.[3] Its utility in chemical synthesis, particularly in the formation of organosulfur compounds, stems from the electrophilic nature of its sulfur atom.

Qualitative Assessment of Electrophilicity

A direct comparison of electrophilicity can be made by examining the electronic properties of the molecules. The primary factor influencing the electrophilicity of the sulfur atom in sulfur halides (SX₂) is the electronegativity of the attached halogen.

  • This compound (SBr₂) vs. Sulfur Dichloride (SCl₂): Chlorine has a higher electronegativity (3.16 on the Pauling scale) than bromine (2.96). Sulfur's electronegativity is 2.58. This results in a greater electronegativity difference for the S-Cl bond (ΔEN ≈ 0.58) compared to the S-Br bond (ΔEN ≈ 0.38). The more polar S-Cl bonds in sulfur dichloride draw more electron density away from the central sulfur atom, rendering it more electron-deficient and thus a more potent electrophile than the sulfur atom in this compound.

  • This compound (SBr₂) vs. Dithis compound (S₂Br₂): Dithis compound has the structure Br-S-S-Br.[3] Its reactivity is distinct from SBr₂ due to the presence of the S-S bond. While it also participates in electrophilic reactions, the electrophilic character is distributed across two sulfur atoms, and it can react via cleavage of the S-S bond, leading to different product profiles compared to SBr₂.

  • This compound (SBr₂) vs. N-Bromosuccinimide (NBS): NBS is a common laboratory reagent used as a source of electrophilic bromine (Br⁺) or bromine radicals (Br•), depending on the reaction conditions. Its primary role is in bromination reactions where a bromine atom is added to a substrate. In contrast, SBr₂ acts as an electrophile at the sulfur center, leading to the incorporation of a sulfur-containing moiety into the target molecule. Therefore, their functions as electrophiles are fundamentally different.

Data Presentation: Comparison of Electrophilic Reagents

The following table summarizes the properties of this compound and related reagents. The relative electrophilicity is ranked based on the qualitative analysis of their electronic structures.

ReagentFormulaMolar Mass ( g/mol )StructureStabilityPrimary Electrophilic CenterRelative Electrophilicity (Qualitative)
Sulfur Dichloride SCl₂102.96Bent (C₂v)Decomposes, more stable than SBr₂Sulfur1 (Most Electrophilic)
This compound SBr₂191.87Bent (C₂v)Highly unstable, decomposes readily[3]Sulfur2
Dithis compound S₂Br₂223.93Skew (C₂)More stable than SBr₂[3]Sulfur3
N-Bromosuccinimide C₄H₄BrNO₂177.98Planar RingStable solidBromineNot directly comparable (different mechanism)

Experimental Protocols

Protocol: Kinetic Analysis of Electrophilic Addition to an Alkene

This protocol outlines a method to determine the second-order rate constants for the reaction of SBr₂ and SCl₂ with a model alkene, such as cyclohexene.

Objective: To quantitatively compare the electrophilicity of SBr₂ and SCl₂ by measuring their reaction rates with cyclohexene.

Materials:

  • Sulfur dichloride (SCl₂)

  • Hydrogen bromide (HBr) gas

  • Cyclohexene

  • Anhydrous, inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Internal standard for GC analysis (e.g., dodecane)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Gas-tight syringes, Schlenk line, low-temperature bath (-20 °C)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Preparation of this compound Solution:

    • Due to its instability, SBr₂ must be prepared in situ.[3]

    • Prepare a stock solution of SCl₂ in anhydrous CCl₄ of known concentration (e.g., 0.1 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -20 °C in a cryobath.

    • Bubble a stoichiometric amount of dry HBr gas through the SCl₂ solution to generate SBr₂. The reaction is: SCl₂ + 2 HBr → SBr₂ + 2 HCl. The resulting solution should be used immediately.

  • Kinetic Run:

    • Prepare a reaction vessel containing a solution of cyclohexene and an internal standard (dodecane) in anhydrous CCl₄ at a controlled temperature (e.g., -20 °C). The concentration of cyclohexene should be in large excess of the sulfur halide to ensure pseudo-first-order kinetics.

    • To initiate the reaction, rapidly inject a known volume of the freshly prepared SBr₂ solution (or the stock SCl₂ solution for the comparative run) into the cyclohexene solution with vigorous stirring. Start a timer immediately.

    • At timed intervals (e.g., 30, 60, 90, 120, 180 seconds), withdraw an aliquot of the reaction mixture with a pre-chilled syringe.

    • Immediately quench the aliquot in a vial containing a vigorous quenching agent (e.g., aqueous sodium thiosulfate) to stop the reaction. Add a water-immiscible organic solvent (e.g., diethyl ether) to extract the organic components.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by GC-MS.

    • Quantify the concentration of the remaining cyclohexene at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the cyclohexene concentration (ln[Alkene]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [Sulfur Halide]₀.

  • Comparison:

    • Repeat the experiment under identical conditions using SCl₂.

    • The ratio of the second-order rate constants (k_SCl₂ / k_SBr₂) will provide a quantitative measure of the relative electrophilicity of the two reagents.

Visualizations

Logical and Experimental Diagrams

The following diagrams illustrate the theoretical basis for the relative electrophilicity of sulfur halides, a typical experimental workflow for its determination, and the general reaction pathway.

Electrophilicity_Factors cluster_SCl2 Sulfur Dichloride (SCl₂) cluster_SBr2 This compound (SBr₂) Cl Chlorine (Cl) EN_Cl High Electronegativity (3.16) Cl->EN_Cl Polarity_SCl High S-Cl Bond Polarity (ΔEN ≈ 0.58) EN_Cl->Polarity_SCl Charge_SCl Large Partial Positive Charge (δ+) on Sulfur Polarity_SCl->Charge_SCl E_SCl2 Higher Electrophilicity Charge_SCl->E_SCl2 Br Bromine (Br) EN_Br Lower Electronegativity (2.96) Br->EN_Br Polarity_SBr Lower S-Br Bond Polarity (ΔEN ≈ 0.38) EN_Br->Polarity_SBr Charge_SBr Smaller Partial Positive Charge (δ+) on Sulfur Polarity_SBr->Charge_SBr E_SBr2 Lower Electrophilicity Charge_SBr->E_SBr2

Caption: Factors influencing the relative electrophilicity of SCl₂ vs. SBr₂.

Experimental_Workflow prep Reagent Preparation (Prepare Alkene Solution, Generate SBr₂ in situ) init Initiate Reaction (Mix reagents at constant temperature) prep->init sample Timed Sampling (Withdraw aliquots at set intervals) init->sample quench Reaction Quench (Stop reaction with quenching agent) sample->quench analyze GC-MS Analysis (Quantify remaining alkene) quench->analyze calc Data Processing (Plot ln[Alkene] vs. time, determine rate constant k) analyze->calc

Caption: Workflow for kinetic analysis of electrophilicity.

Reaction_Pathway reagents Alkene + SBr₂ intermediate [Episulfonium-like Intermediate] reagents->intermediate Electrophilic Attack (π bond attacks δ+ Sulfur) product Vicinal Adduct intermediate->product Nucleophilic Attack (Br⁻ attacks carbon)

Caption: General pathway for electrophilic addition of SBr₂ to an alkene.

References

A Comparative Analysis of Theoretical Predictions and Experimental Observations for Sulfur Dibromide (SBr2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Molecular Properties of Sulfur Dibromide

This compound (SBr2), a molecule of interest in various chemical contexts, presents a valuable case study for correlating theoretical predictions with experimental observations. This guide provides a comprehensive comparison of its molecular geometry, vibrational frequencies, and electronic properties as determined by computational methods and empirical measurements. The inherent instability of SBr2, which readily decomposes, has posed significant challenges to its experimental characterization, making a synergistic approach that combines theoretical and experimental data particularly crucial for a thorough understanding of its properties.

Molecular Geometry: A Tale of Agreement and Missing Pieces

Theoretical models, primarily Valence Shell Electron Pair Repulsion (VSEPR) theory, universally predict a bent molecular geometry for SBr2. This is a direct consequence of the central sulfur atom being bonded to two bromine atoms and possessing two lone pairs of electrons, leading to a tetrahedral electron geometry and a bent molecular shape. While the qualitative prediction of a bent structure is consistent across various theoretical approaches, a precise, experimentally determined bond angle and bond length for SBr2 remain elusive in the reviewed literature. This absence of definitive experimental data highlights the reliance on computational chemistry for quantitative geometric parameters.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for SBr2

ParameterTheoretical Prediction (VSEPR)Experimental Value
Molecular GeometryBentNot available in reviewed literature
Bond Angle (Br-S-Br)< 109.5°Not available in reviewed literature
Bond Length (S-Br)Not specifiedNot available in reviewed literature

Vibrational Frequencies: A Strong Correlation

The vibrational modes of SBr2 offer a more fertile ground for direct comparison between theory and experiment. The Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides both experimental and calculated values for the fundamental vibrational frequencies of this compound. The theoretical values were obtained using the MP2 (Møller-Plesset second-order perturbation theory) method with the CEP-121G basis set.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for SBr2 (in cm⁻¹)

Vibrational ModeSymmetryTheoretical (MP2/CEP-121G)Experimental
Symmetric StretchA1329405
BendingA1105Not available in reviewed literature
Asymmetric StretchB2355418

The data reveals a reasonable correlation between the calculated and experimental stretching frequencies, although the theoretical values are systematically lower. This discrepancy is a known characteristic of many computational methods and can often be improved by applying scaling factors. The experimental determination of these vibrational frequencies is crucial for validating and refining theoretical models.

Electronic Properties: The Nuances of Polarity

The electronic properties of SBr2, specifically its dipole moment and polarizability, are key to understanding its intermolecular interactions and reactivity.

Dipole Moment

The bent geometry of SBr2 suggests that it should possess a net dipole moment, making it a polar molecule. The electronegativity difference between sulfur (2.58 on the Pauling scale) and bromine (2.96) results in polar S-Br bonds. Due to the molecule's bent shape, these individual bond dipoles do not cancel each other out, leading to an overall molecular dipole. However, the relatively small electronegativity difference suggests that the polarity is not exceptionally high, with some sources describing it as only slightly polar. A definitive experimental value for the dipole moment of SBr2 has not been found in the reviewed literature, precluding a direct quantitative comparison with theoretical predictions.

Polarizability

Experimental Protocols

A significant challenge in the study of SBr2 is its instability.[1] This inherent property makes many standard experimental techniques for determining molecular structure and properties, which often require stable gas-phase samples, difficult to apply.

Vibrational Spectroscopy

The experimental vibrational frequencies listed in the CCCBDB are likely obtained through techniques such as gas-phase infrared (IR) spectroscopy or Raman spectroscopy , or through matrix isolation spectroscopy .

  • Gas-Phase IR and Raman Spectroscopy: These techniques probe the vibrational energy levels of molecules in the gas phase. For a molecule to be IR active, its dipole moment must change during the vibration. For a vibration to be Raman active, the polarizability of the molecule must change.

  • Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert solid matrix (e.g., argon) at very low temperatures. This method is particularly useful for studying unstable species like SBr2 as it prevents decomposition and allows for the acquisition of high-resolution spectra.

The specific experimental setup used to obtain the cited vibrational frequencies for SBr2 would require consulting the original research publication, which is not directly provided in the database.

Structural Determination

Experimental determination of the precise bond angle and bond length of SBr2 would likely require one of the following methods:

  • Gas-Phase Electron Diffraction (GED): This technique involves scattering a beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern to determine the molecular structure.

  • Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of gas-phase molecules, from which highly accurate molecular geometries can be derived.

The lack of published experimental data from these techniques for SBr2 is a strong indicator of the experimental difficulties posed by its instability.

Logical Workflow: From Theory to Experiment

The process of correlating theoretical predictions with experimental observations for a molecule like SBr2 follows a logical progression, which can be visualized as follows:

CorrelationWorkflow cluster_theory Theoretical Prediction cluster_experiment Experimental Observation VSEPR VSEPR Theory PredictedProperties Predicted Properties: - Geometry (Bent) - Bond Angle/Length - Vibrational Frequencies - Dipole Moment VSEPR->PredictedProperties Qualitative AbInitio Ab Initio Calculations (e.g., MP2, CCSD) AbInitio->PredictedProperties Quantitative Comparison Correlation & Comparison PredictedProperties->Comparison Spectroscopy Spectroscopic Methods: - IR/Raman - Microwave ObservedProperties Observed Properties: - Vibrational Frequencies - (Ideally) Bond Angle/Length - (Ideally) Dipole Moment Spectroscopy->ObservedProperties Diffraction Electron Diffraction Diffraction->ObservedProperties ObservedProperties->Comparison Refinement Refinement of Theoretical Models Comparison->Refinement

Caption: Logical workflow for correlating theoretical predictions with experimental observations.

Conclusion

The study of this compound exemplifies the powerful synergy between theoretical and experimental chemistry. While VSEPR theory provides a correct qualitative description of the molecule's bent geometry, accurate quantitative predictions for its bond angle, bond length, and electronic properties rely on more sophisticated computational methods. The available experimental data on vibrational frequencies provide a valuable benchmark for these theoretical models. The significant gaps in the experimental data, particularly for the molecular geometry and dipole moment, underscore the challenges posed by the molecule's instability. Future high-level computational studies, coupled with innovative experimental approaches designed to handle unstable species, will be essential for a more complete and precise understanding of the fundamental properties of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Sulfur Dibromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. Sulfur dibromide (SBr₂), a toxic and unstable inorganic compound, demands exacting handling and disposal protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a toxic gas that readily decomposes, particularly at standard conditions, into dithis compound (S₂Br₂) and elemental bromine.[1] It is also highly reactive with water. Due to its inherent instability, SBr₂ is often generated in situ for immediate use.[3]

Key Handling Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of the toxic gas.[4]

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.[5][6]

    • Hand Protection: Chemical-resistant gloves, such as those made of nitrile rubber. Always inspect gloves before use and employ proper removal techniques.[4][7]

    • Body Protection: A lab coat or a chemical-resistant suit to protect against accidental contact.[4]

    • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of exposure, a NIOSH-approved respirator with appropriate cartridges should be used.[5][7]

  • Avoid Incompatibilities: Keep this compound away from water and moisture, as it hydrolyzes to form hazardous byproducts.[1][3] Store in a cool, dry place away from heat and sources of ignition.[7]

Understanding Decomposition and Hydrolysis

The proper disposal of this compound hinges on a thorough understanding of its decomposition and hydrolysis pathways. These reactions transform the unstable SBr₂ into more manageable, albeit still hazardous, substances.

Decomposition: this compound readily decomposes into dithis compound and elemental bromine.[1]

Hydrolysis: In the presence of water, this compound hydrolyzes to produce hydrogen bromide (HBr), sulfur dioxide (SO₂), and elemental sulfur.[1][2][3]

2SBr₂ + 2H₂O → 2HBr + SO₂ + S + H₂O[2]

These decomposition and hydrolysis products all present their own hazards that must be managed during the disposal process.

Product Formula Physical State Key Hazards
Dithis compoundS₂Br₂Yellow-brown liquidFumes in air, corrosive, reacts with water.[8]
Elemental BromineBr₂Reddish-brown liquidToxic, corrosive, strong oxidizer.
Hydrogen BromideHBrColorless gas/liquidCorrosive, toxic upon inhalation.[3]
Sulfur DioxideSO₂Colorless gasToxic upon inhalation, respiratory irritant.[1][3]
Elemental SulfurSYellow solidCombustible dust.[9]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of small, laboratory-scale quantities of this compound involves controlled hydrolysis followed by neutralization. This process should only be undertaken by trained personnel equipped with the necessary safety gear in a controlled environment.

Experimental Protocol for Controlled Hydrolysis and Neutralization:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Prepare a large volume of a basic solution, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable container (e.g., a large beaker or flask). The amount of basic solution should be in significant excess to neutralize the acidic byproducts.

    • Have a method for slowly and controllably introducing the this compound waste into the basic solution. For gaseous SBr₂, this may involve bubbling the gas through the solution. For residual SBr₂ in a container, the container can be slowly rinsed with an inert solvent (e.g., carbon tetrachloride, if regulations permit) and the rinsate added to the basic solution.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound waste to the stirring basic solution. The reaction is exothermic and will generate gases; therefore, a slow addition rate is crucial to control the reaction.

    • The basic solution will neutralize the acidic byproducts (hydrogen bromide and sulfur dioxide) as they are formed.

  • Neutralization and Testing:

    • After the addition is complete, continue stirring the solution for a sufficient period to ensure all the this compound has reacted.

    • Test the pH of the resulting solution to ensure it is neutral (pH 6-8). If the solution is still acidic, add more basic solution until neutrality is achieved.

  • Final Disposal:

    • Once neutralized, the resulting solution, containing salts, elemental sulfur, and other reaction products, must be disposed of as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of the final waste solution. Do not pour the solution down the drain unless explicitly permitted by local regulations and your EHS office.[4]

    • Package the waste in a clearly labeled, sealed container, indicating its contents.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Fume Hood ppe->fume_hood prep_neutralization Prepare Neutralizing Solution (e.g., 1M NaOH) fume_hood->prep_neutralization hydrolysis Controlled Hydrolysis: Slowly add SBr2 waste to neutralizing solution prep_neutralization->hydrolysis Begin Disposal stir Stir to Ensure Complete Reaction hydrolysis->stir check_ph Check pH of Solution stir->check_ph adjust_ph Adjust pH to Neutral (6-8) with additional base if necessary check_ph->adjust_ph If Acidic package_waste Package Neutralized Waste in a Labeled, Sealed Container check_ph->package_waste If Neutral adjust_ph->check_ph Re-test contact_ehs Contact Environmental Health & Safety (EHS) package_waste->contact_ehs dispose Dispose of Waste According to Institutional & Local Regulations contact_ehs->dispose

Disposal Workflow for this compound

By adhering to these rigorous safety protocols and disposal procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe research environment and compliance with all regulatory standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.